Product packaging for 1,2-Oxazol-3-OL(Cat. No.:CAS No. 127925-01-3)

1,2-Oxazol-3-OL

Cat. No.: B176815
CAS No.: 127925-01-3
M. Wt: 85.06 g/mol
InChI Key: FUOSTELFLYZQCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,2-Oxazol-3-ol (CAS 5777-20-8), also known as 3(2H)-Isoxazolone, is a versatile five-membered heterocyclic compound with the molecular formula C3H3NO2 and a molecular weight of 85.06 g/mol . This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry for the development of new chemical entities . Its isoxazole core is a privileged structure in drug discovery, known for contributing to a wide spectrum of biological activities. Research indicates that oxazole derivatives, such as this compound, are particularly valuable in antimicrobial research, showing promising activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . Furthermore, this compound is a key precursor in the synthesis of novel oxazolidinone derivatives, which are a class of novel antibiotics, and it also exhibits inherent fungicidal activity itself . As a 3-hydroxyisoxazole, it is a core structural motif of significant interest in neuroscience research, being closely related to the potent GABA A receptor agonist muscimol, which is derived from Amanita mushrooms . This structural relationship makes this compound a compound of interest for synthesizing and studying neuroactive molecules. The physical form of this compound is a solid powder with a melting point in the range of 98-99°C . For safe handling, please note the hazard statements associated with this compound, which include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3NO2 B176815 1,2-Oxazol-3-OL CAS No. 127925-01-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-oxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NO2/c5-3-1-2-6-4-3/h1-2H,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOSTELFLYZQCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CONC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5777-20-8
Record name 1,2-oxazol-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Spectroscopic Characterization of 3-Hydroxyisoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 3-hydroxyisoxazole, a key heterocyclic compound of interest in medicinal chemistry and drug development. This document summarizes the available spectroscopic data and provides detailed experimental protocols for the key analytical techniques used to characterize this molecule.

Introduction to 3-Hydroxyisoxazole

3-Hydroxyisoxazole (also known as 3(2H)-isoxazolone) is a five-membered heterocyclic organic compound with the chemical formula C₃H₃NO₂.[1][2] Its structure is of significant interest due to the potential for tautomerism, existing in equilibrium between the hydroxy form and the keto form (3(2H)-isoxazolone). Theoretical studies have indicated that the 3-hydroxy tautomer is the more stable and predominant form in both the gas phase and in aqueous solution. This structural feature is crucial for the interpretation of its spectroscopic data.

Spectroscopic Data

Due to the reactive nature and potential for tautomerism, obtaining a complete and unambiguous set of experimental spectroscopic data for the parent 3-hydroxyisoxazole can be challenging. Much of the available data comes from studies on its derivatives. This section compiles and presents the expected and reported spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 3-hydroxyisoxazole and confirming its predominant tautomeric form.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the protons on the isoxazole ring are expected to appear as distinct signals. Due to the tautomerism, the position of the hydroxyl proton can vary and may be observed as a broad singlet. The chemical shifts are influenced by the solvent used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the isoxazole ring are characteristic of the heterocyclic environment.

Table 1: Predicted and Representative NMR Spectroscopic Data for the Isoxazole Ring System

NucleusPredicted Chemical Shift (ppm)Notes
¹H6.0 - 8.5Chemical shifts for protons on the isoxazole ring can vary significantly based on substitution.
¹³CC3: 155 - 165The chemical shift of C3 is highly dependent on the tautomeric form.
C4: 95 - 110
C5: 145 - 155

Note: The data presented is based on computational predictions and analysis of related isoxazole derivatives.[3][4] Experimental values for the unsubstituted 3-hydroxyisoxazole may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in 3-hydroxyisoxazole. The spectrum is expected to show characteristic absorption bands for the O-H, C=N, and C=C bonds.

Table 2: Characteristic IR Absorption Bands for 3-Hydroxyisoxazole

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (hydroxyl)3200 - 3600Broad, Medium
C-H stretch (aromatic)3000 - 3100Medium
C=O stretch (keto tautomer)1700 - 1750Strong (if present)
C=N stretch1610 - 1680Medium
C=C stretch1450 - 1600Medium
N-O stretch1100 - 1200Medium

Note: The presence and intensity of the C=O stretching band can provide insights into the keto-enol tautomeric equilibrium under the experimental conditions.[5][6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The isoxazole ring, being a conjugated system, is expected to exhibit absorption in the UV region.

Table 3: Expected UV-Vis Absorption Data for 3-Hydroxyisoxazole

Solventλmax (nm)Molar Absorptivity (ε)
Ethanol/Methanol~210 - 230Not Reported

Note: The position and intensity of the absorption maximum can be influenced by the solvent and the substitution pattern on the isoxazole ring.[7][8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 3-hydroxyisoxazole. The molecular ion peak (M⁺) would confirm the molecular formula.

Table 4: Mass Spectrometry Data for 3-Hydroxyisoxazole

Ionm/zNotes
[M]⁺85.02Molecular ion
[M+H]⁺86.03Protonated molecule

Expected Fragmentation Pattern: The fragmentation of the isoxazole ring can proceed through various pathways, including the loss of CO, NO, and HCN, leading to characteristic fragment ions. The interpretation of these fragments helps in confirming the structure.[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the spectroscopic characterization of 3-hydroxyisoxazole.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-hydroxyisoxazole in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can influence the chemical shifts and the observation of the exchangeable hydroxyl proton.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution and sensitivity.[10]

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr pellet): Grind a small amount of 3-hydroxyisoxazole (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal. Then, acquire the sample spectrum.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of 3-hydroxyisoxazole in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is commonly used.

  • Data Acquisition: Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent (as a reference) and the other with the sample solution. Scan a range of wavelengths (e.g., 200-400 nm) to determine the λmax.

  • Data Processing: The instrument software will generate the absorption spectrum, plotting absorbance versus wavelength.

Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) or electron ionization (EI) are common techniques. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, while EI is a harder technique that can lead to more extensive fragmentation.

  • Mass Analysis: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range. For fragmentation studies (MS/MS), the molecular ion is selected and subjected to collision-induced dissociation (CID).

  • Data Processing: The data system will generate a mass spectrum showing the relative abundance of ions at different m/z values.

Visualizations

Tautomerism of 3-Hydroxyisoxazole

The tautomeric equilibrium between the hydroxy and keto forms is a key characteristic of 3-hydroxyisoxazole.

tautomerism cluster_hydroxy 3-Hydroxyisoxazole (Major Tautomer) cluster_keto 3(2H)-Isoxazolone (Minor Tautomer) hydroxy Structure of 3-Hydroxyisoxazole keto Structure of 3(2H)-Isoxazolone hydroxy->keto Equilibrium

Tautomeric equilibrium of 3-hydroxyisoxazole.
Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of 3-hydroxyisoxazole.

workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_analysis Data Analysis & Interpretation cluster_report Final Report Sample 3-Hydroxyisoxazole Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity Tautomerism Tautomerism Study NMR->Tautomerism IR->Structure IR->Purity IR->Tautomerism UV_Vis->Structure MS->Structure Report Comprehensive Characterization Report Structure->Report Purity->Report Tautomerism->Report

References

Tautomerism in Isoxazol-3-ol and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the tautomeric phenomena observed in isoxazol-3-ol and its derivatives. Isoxazol-3-ol, a key heterocyclic scaffold, is of significant interest in medicinal chemistry due to its role as a bioisostere for the carboxylic acid group and its presence in various neuroactive compounds. Understanding the tautomeric equilibrium of this scaffold is crucial for predicting its physicochemical properties, metabolic stability, and interaction with biological targets.

The Core of Tautomerism in Isoxazol-3-ol

Isoxazol-3-ol and its derivatives primarily exhibit a prototropic tautomerism, existing in equilibrium between two main forms: the hydroxy (enol) form (also referred to as the 'lactim' form) and the oxo (keto) form (or 'lactam' form). The equilibrium is influenced by a variety of factors including the electronic nature of substituents on the isoxazole ring, the polarity of the solvent, and temperature.

Theoretical studies, including ab initio and Density Functional Theory (DFT) calculations, have been instrumental in predicting the relative stabilities of these tautomers. In the gas phase, the hydroxy form of isoxazol-3-ol is predicted to be the more stable tautomer.[1][2] However, in aqueous solution, the equilibrium can be shifted. While for isoxazol-3-ol itself the enol form is still dominant in aqueous solution, for other related hydroxyisoxazoles, such as 5-hydroxyisoxazole, the oxo form is favored in polar solvents.[2][3]

Quantitative Analysis of Tautomeric Equilibria

The position of the tautomeric equilibrium is a critical parameter for understanding the behavior of isoxazol-3-ol derivatives. This equilibrium is quantified by the tautomeric equilibrium constant (KT), which is the ratio of the concentrations of the two tautomers at equilibrium. The relative energies of the tautomers, often calculated using computational methods, provide a theoretical basis for predicting the dominant form.

Table 1: Calculated Relative Energies of Isoxazolone Tautomers in Different Media

Derivative (Substituent at C3)TautomerΔE (gas phase) (kcal/mol)ΔE (Chloroform) (kcal/mol)ΔE (Ethanol) (kcal/mol)ΔE (Water) (kcal/mol)
H C-H (a)0.000.000.000.00
N-H (b)2.581.891.801.78
O-H (c)8.238.358.328.31
CH3 C-H (a)0.000.000.000.00
N-H (b)3.442.772.642.64
O-H (c)6.686.686.676.67
C6H5 C-H (a)0.000.000.000.00
N-H (b)2.311.691.631.61
O-H (c)8.128.168.148.13

Data synthesized from computational studies on isoxazolone derivatives, which are structurally related to isoxazol-3-ol. Tautomers are designated as C-H, N-H, and O-H forms.[4][5] The C-H tautomer was found to be the most stable in these related systems.[4][5] The energy differences for tautomerization are influenced by the bulkiness of the substituents at position 3, with the trend in increasing energy values being C6H5 > CH3 > H.[4]

Experimental Protocols for Tautomerism Analysis

A combination of spectroscopic and crystallographic techniques is typically employed to experimentally investigate the tautomeric equilibrium of isoxazol-3-ol derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.[6] The different chemical environments of the nuclei in each tautomer give rise to distinct signals, and the ratio of the integrals of these signals can be used to determine the tautomeric ratio.

Protocol for 1H NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed amount of the isoxazol-3-ol derivative in a deuterated solvent of choice (e.g., CDCl3, DMSO-d6, D2O) to a final concentration of approximately 5-10 mg/mL. The choice of solvent is critical as it can influence the tautomeric equilibrium.[7][8][9]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of 5 times the longest T1 is recommended.

    • Acquire the spectrum at a constant, known temperature, as temperature can affect the equilibrium.

  • Data Analysis:

    • Identify characteristic signals for each tautomer. For example, the vinyl proton of the hydroxy form and the methylene protons of the oxo form will have distinct chemical shifts.

    • Carefully integrate the signals corresponding to each tautomer.

    • Calculate the tautomeric ratio (KT = [oxo form]/[hydroxy form]) from the integral values, taking into account the number of protons giving rise to each signal.

Single-Crystal X-ray Crystallography

X-ray crystallography provides unambiguous structural information in the solid state, allowing for the direct visualization of the dominant tautomeric form in the crystal lattice.[1][10]

Protocol for Single-Crystal X-ray Crystallography:

  • Crystal Growth:

    • Grow single crystals of the isoxazol-3-ol derivative of suitable quality (typically >0.1 mm in all dimensions).

    • Common crystallization techniques include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents should be screened to find the optimal conditions.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect X-ray diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

    • Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data using least-squares methods. The positions of hydrogen atoms, which are crucial for identifying the tautomer, should be carefully determined from the difference electron density map or placed in calculated positions and refined.

  • Data Analysis:

    • Analyze the final refined structure to determine bond lengths and angles. The location of the proton (on the oxygen or nitrogen atom) will definitively identify the tautomeric form present in the solid state.

Computational Chemistry

Quantum chemical calculations are essential for complementing experimental data and providing a deeper understanding of the factors governing tautomerism.[11][12]

Protocol for DFT Calculations:

  • Structure Preparation:

    • Build the 3D structures of all possible tautomers of the isoxazol-3-ol derivative using a molecular modeling software.

  • Geometry Optimization and Frequency Calculation:

    • Perform geometry optimization for each tautomer in the gas phase using a suitable level of theory, such as DFT with a functional like B3LYP and a basis set like 6-311++G(d,p).[13]

    • Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).

  • Solvation Effects:

    • To model the effect of a solvent, use a continuum solvation model such as the Polarizable Continuum Model (PCM).[13]

    • Optimize the geometry of each tautomer in the presence of the desired solvent.

  • Energy Calculation and Analysis:

    • Calculate the electronic energies (and Gibbs free energies) of the optimized structures of all tautomers in both the gas phase and in solution.

    • The relative energies of the tautomers can be used to predict the dominant form and the tautomeric equilibrium constant (KT).

Logical Workflow for Tautomerism Investigation

The following diagram illustrates a comprehensive workflow for the investigation of tautomerism in a novel isoxazol-3-ol derivative, integrating synthesis, experimental analysis, and computational modeling.

Tautomerism_Workflow cluster_synthesis Synthesis & Purification cluster_experimental Experimental Analysis cluster_computational Computational Modeling cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Isoxazol-3-ol Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (in various solvents) Purification->NMR XRay Single-Crystal X-ray Crystallography Purification->XRay UVVis UV-Vis Spectroscopy Purification->UVVis Tautomer_Ratio Determine Tautomeric Ratio (from NMR) NMR->Tautomer_Ratio Solid_State_Structure Identify Solid-State Tautomer (from X-ray) XRay->Solid_State_Structure Structure_Building Build Tautomer Structures Gas_Phase_Calc Gas Phase DFT Calculations (Geometry Optimization, Energy) Structure_Building->Gas_Phase_Calc Solvation_Calc Solvated DFT Calculations (PCM) Structure_Building->Solvation_Calc Relative_Energies Calculate Relative Tautomer Energies (from DFT) Gas_Phase_Calc->Relative_Energies Solvation_Calc->Relative_Energies Final_Analysis Correlate Experimental and Computational Data Tautomer_Ratio->Final_Analysis Solid_State_Structure->Final_Analysis Relative_Energies->Final_Analysis

References

Theoretical and Computational Deep Dive into 1,2-Oxazol-3-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1,2-Oxazol-3-ol, also known as 3-hydroxyisoxazole, is a pivotal heterocyclic scaffold in medicinal chemistry and drug development. Its structural and electronic properties, governed by a fascinating tautomeric equilibrium, are of significant interest for designing novel therapeutic agents. This technical guide provides an in-depth analysis of the theoretical and computational studies of this compound, offering a valuable resource for researchers, scientists, and professionals in drug development. We will delve into its tautomeric forms, computational methodologies for its study, and its spectroscopic characteristics, presenting quantitative data in structured tables and visualizing key concepts through diagrams.

Tautomerism in this compound

A central feature of this compound is its existence in a state of tautomeric equilibrium, involving three primary forms: the aromatic hydroxy form (OH-form), the amide-like NH-form, and the keto-form (CH-form). Understanding the relative stability and interconversion of these tautomers is crucial for predicting the molecule's reactivity and its interactions with biological targets.

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating this tautomerism. Research on related isoxazolone systems consistently indicates that the CH-keto form is the most thermodynamically stable tautomer.

Tautomeric equilibrium of this compound.

Computational Methodologies

The investigation of this compound's properties heavily relies on quantum chemical calculations. Density Functional Theory (DFT) has emerged as the most common and reliable method for these studies, balancing computational cost with accuracy.

Geometry Optimization and Energy Calculations

A typical computational protocol involves geometry optimization of the different tautomers to find their lowest energy conformations. This is followed by frequency calculations to confirm that these structures are true minima on the potential energy surface (absence of imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

Protocol:

  • Initial Structure Generation: Create 3D structures for each tautomer (OH, NH, CH).

  • Geometry Optimization: Perform geometry optimization using a DFT functional, commonly B3LYP, paired with a suitable basis set, such as 6-311++G(d,p). This level of theory has been shown to provide reliable geometries and relative energies for similar heterocyclic systems.

  • Frequency Calculation: At the same level of theory, perform a vibrational frequency analysis on the optimized geometries. This step confirms the nature of the stationary point and provides thermodynamic data.

  • Relative Energy Calculation: The relative energies of the tautomers are determined by comparing their total electronic energies, often corrected with ZPVE.

Studies on analogous systems like 3-hydroxybenzo[d]isoxazole have successfully used the B3LYP/6-311++G(2d,p) level of theory to determine optimized geometries and relative stabilities of its keto and enol tautomers[1]. Similarly, investigations into substituted isoxazolones have employed the B3LYP/6-31++G(2d,2p) method to establish the CH-tautomer as the most energetically favored form[2].

Computational_Workflow start Initial 3D Structures (OH, NH, CH Tautomers) opt Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Calculation opt->freq verify Verify Minima (No Imaginary Frequencies) freq->verify verify->opt No (Transition State or Saddle Point) energy Calculate Relative Energies (with ZPVE correction) verify->energy Yes analysis Structural & Spectroscopic Property Analysis energy->analysis end Final Results analysis->end

Typical workflow for computational analysis.

Structural and Spectroscopic Data

Calculated Geometric Parameters

The tables below are illustrative of the expected bond lengths and angles for the tautomers of this compound, based on DFT calculations of analogous structures.

Table 1: Predicted Bond Lengths (Å) for this compound Tautomers

Bond OH-Form (enolic) CH-Form (keto) NH-Form (amide)
O1-N2 ~1.40 ~1.45 ~1.42
N2-C3 ~1.31 ~1.39 ~1.33
C3-C4 ~1.42 ~1.50 ~1.48
C4-C5 ~1.36 ~1.35 ~1.45
C5-O1 ~1.34 ~1.38 ~1.36
C3=O - ~1.21 -
C3-OH ~1.33 - -
N2-H - ~1.01 -
C5-H ~1.08 ~1.09 -

| N5-H | - | - | ~1.01 |

Table 2: Predicted Bond Angles (°) for this compound Tautomers

Angle OH-Form (enolic) CH-Form (keto) NH-Form (amide)
C5-O1-N2 ~109 ~108 ~110
O1-N2-C3 ~105 ~112 ~108
N2-C3-C4 ~112 ~108 ~111
C3-C4-C5 ~103 ~110 ~105

| C4-C5-O1 | ~111 | ~111 | ~106 |

Spectroscopic Signatures

Vibrational Spectroscopy (FTIR): The calculated vibrational spectra are crucial for interpreting experimental FTIR data. The most stable keto (CH) form is expected to show a prominent carbonyl (C=O) stretching frequency. For the benzo[d]isoxazol-3[2H]-one analogue, this carbonyl peak appears experimentally at 1774.95 cm⁻¹[1]. The NH-form would be characterized by an N-H stretching vibration, typically observed above 3000 cm⁻¹. The OH-form would exhibit a characteristic O-H stretching band.

Table 3: Key Calculated Vibrational Frequencies (cm⁻¹) (Illustrative)

Tautomer Key Vibrational Mode Expected Wavenumber Range
CH-Form C=O stretch 1700 - 1800
N-H stretch 3300 - 3500
NH-Form C=N stretch 1600 - 1650
N-H stretch 3200 - 3400
OH-Form O-H stretch 3500 - 3700 (free)

| | C=N stretch | 1610 - 1660 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts, which are invaluable for structure elucidation and confirming the predominant tautomeric form in solution. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. Experimental data from substituted isoxazoles show characteristic shifts that can be used for comparison. For example, in many 3,5-disubstituted isoxazoles, the proton at the C4 position (isoxazole-H) typically resonates as a singlet around 6.7-7.3 ppm[3][4]. The chemical shifts of the ring carbons (C3, C4, C5) are also distinct for each tautomer.

Table 4: Expected ¹H and ¹³C NMR Chemical Shifts (ppm) (Illustrative)

Tautomer Atom Expected ¹H Shift Expected ¹³C Shift
CH-Form C4-H ~6.0 - 7.0 ~95 - 105
C5-H ~4.5 - 5.5 ~70 - 80
N-H ~8.0 - 10.0 -
C3 - ~165 - 175 (C=O)
OH-Form C4-H ~6.5 - 7.5 ~100 - 110
C5-H ~8.0 - 8.5 ~150 - 160
O-H ~9.0 - 12.0 -

| | C3 | - | ~160 - 170 |

Applications in Drug Development

The insights gained from theoretical and computational studies of this compound are directly applicable to drug design and development. By understanding the stable tautomeric forms and their electronic properties (e.g., HOMO-LUMO gap, electrostatic potential), researchers can:

  • Predict Reactivity: Identify the most likely sites for metabolic transformation.

  • Design Bioisosteres: The isoxazolone ring can serve as a bioisosteric replacement for other functional groups, like carboxylic acids or other heterocyclic systems, to improve pharmacokinetic or pharmacodynamic properties.

  • Optimize Target Interactions: Knowledge of the molecule's shape, hydrogen bonding capabilities, and electrostatic surface potential allows for the rational design of derivatives with enhanced binding affinity to specific protein targets.

Drug_Development cluster_comp Computational Insights cluster_app Drug Development Applications Tautomer Tautomer Stability Reactivity Predict Metabolism & Reactivity Tautomer->Reactivity Electronic Electronic Properties (HOMO/LUMO, ESP) Electronic->Reactivity Binding Optimize Target Binding Electronic->Binding Structure 3D Structure & Conformation Bioisostere Bioisosteric Design Structure->Bioisostere Structure->Binding

Application of computational insights in drug development.

Conclusion

Theoretical and computational chemistry provides a powerful lens through which to examine the nuanced properties of this compound. DFT calculations are essential for determining the relative stabilities of its tautomers, predicting their geometric and electronic structures, and assigning their spectroscopic signatures. This in-depth understanding is not merely academic; it forms a critical foundation for the rational design of novel isoxazole-based therapeutics. By leveraging these computational tools, researchers can accelerate the discovery and optimization of drug candidates, ultimately contributing to the development of new and more effective medicines.

References

Unveiling the Solid-State Architecture of 3-Hydroxyisoxazole: A Technical Guide to its Crystal Structure Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure analysis of 3-hydroxyisoxazole, a key heterocyclic scaffold in medicinal chemistry. While a publicly available, fully determined crystal structure of the parent 3-hydroxyisoxazole is not readily accessible in common databases, this document leverages data from closely related derivatives to illuminate the anticipated structural features, intermolecular interactions, and the experimental workflows required for its analysis. This guide serves as a comprehensive resource for researchers engaged in the study of isoxazole-based compounds and their application in drug design and development.

Introduction to 3-Hydroxyisoxazole

3-Hydroxyisoxazole is a five-membered heterocyclic compound possessing both acidic and basic properties, making it a versatile building block in the synthesis of various biologically active molecules. Its derivatives have shown a wide range of pharmacological activities, including acting as inhibitors for enzymes like histone deacetylase 6 (HDAC6). A thorough understanding of its three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutics.

Tautomerism of 3-Hydroxyisoxazole

In solution and in the solid state, 3-hydroxyisoxazole can exist in tautomeric forms. Quantum-chemical calculations on related structures suggest that the enol form (3-hydroxyisoxazole) is generally more stable than the keto tautomer (3(2H)-isoxazolone), a preference likely favored by the aromaticity of the isoxazole ring. This equilibrium is a critical consideration in its chemical reactivity and biological interactions.

Crystallographic Data of 3-Hydroxyisoxazole Derivatives

To provide insight into the expected crystal packing and molecular geometry of 3-hydroxyisoxazole, crystallographic data from two closely related derivatives are presented below. These derivatives, 3-hydroxy-5-phenylisoxazole and (Z)-4-(4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one, offer valuable information on potential bond lengths, bond angles, and intermolecular interactions.

Table 1: Crystallographic Data for 3-Hydroxy-5-phenylisoxazole (β form)

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.95
b (Å) 5.60
c (Å) 15.50
β (°) 98.5
Volume (ų) 769
Z 4

Table 2: Selected Bond Lengths and Angles for 3-Hydroxy-5-phenylisoxazole (β form)

BondLength (Å)AngleDegrees (°)
O(1)-N(2)1.41C(5)-O(1)-N(2)108.0
N(2)-C(3)1.32O(1)-N(2)-C(3)107.0
C(3)-C(4)1.42N(2)-C(3)-C(4)114.0
C(4)-C(5)1.35C(3)-C(4)-C(5)104.0
C(5)-O(1)1.34C(4)-C(5)-O(1)107.0
C(3)-O(6)1.32N(2)-C(3)-O(6)119.0

Table 3: Crystallographic Data for (Z)-4-(4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one

ParameterValue
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 7.0935 (3)
b (Å) 11.8392 (5)
c (Å) 11.9547 (5)
β (°) 98.397 (2)
Volume (ų) 993.89 (7)
Z 4

Table 4: Key Intermolecular Interactions in (Z)-4-(4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one

Interaction TypeDonor-H···AcceptorDistance (Å)
O—H···O Hydrogen BondO(3)—H(3)···O(1)2.70
O—H···N Hydrogen BondO(3)—H(3)···N(1)2.85
C—H···O Hydrogen BondC(5)—H(5)···O(2)3.28
π–π StackingIntercentroid distance3.676 (1)

The crystal structure of this derivative reveals significant intermolecular interactions, including O—H···O and O—H···N hydrogen bonds, which link molecules into layers. These layers are further connected by C—H···O hydrogen bonds, forming a three-dimensional framework. Additionally, offset π–π stacking interactions contribute to the crystal packing.[1]

Experimental Protocols

This section outlines the general methodologies for the synthesis, crystallization, and crystal structure determination of 3-hydroxyisoxazole, based on established procedures for related heterocyclic compounds.

Synthesis of 3-Hydroxyisoxazole

A common route to 3-hydroxyisoxazoles involves the reaction of β-keto esters with hydroxylamine. The following is a generalized protocol:

  • Reaction Setup : A solution of a suitable β-keto ester (e.g., ethyl acetoacetate) in an appropriate solvent (e.g., ethanol) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Hydroxylamine : An aqueous solution of hydroxylamine hydrochloride is neutralized with a base (e.g., sodium carbonate or sodium hydroxide) and then added dropwise to the β-keto ester solution.

  • Reaction Conditions : The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours to ensure complete reaction.

  • Workup and Purification : Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield pure 3-hydroxyisoxazole.

Crystallization

Obtaining high-quality single crystals is crucial for X-ray diffraction analysis. Slow evaporation is a widely used technique:

  • Solvent Selection : A solvent in which 3-hydroxyisoxazole has moderate solubility is chosen. This may involve screening various solvents or solvent mixtures.

  • Preparation of a Saturated Solution : The purified compound is dissolved in the selected solvent, with gentle heating if necessary, to form a saturated or near-saturated solution.

  • Slow Evaporation : The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at room temperature.

  • Crystal Harvesting : Over a period of days to weeks, single crystals of suitable size and quality for X-ray diffraction should form. These are then carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction
  • Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection : The mounted crystal is placed in a diffractometer, and X-ray diffraction data are collected at a controlled temperature (often 100 K or 293 K) using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα).

  • Data Processing : The collected diffraction intensities are processed to determine the unit cell parameters and space group. The raw data are corrected for various factors, including absorption.

  • Structure Solution and Refinement : The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Visualizations

The following diagrams illustrate the molecular structure of 3-hydroxyisoxazole, a typical experimental workflow for its crystal structure analysis, and the key intermolecular interactions that may be observed.

molecular_structure cluster_isoxazole 3-Hydroxyisoxazole C1 C C2 C C1->C2 H3 H C1->H3 C3 C C2->C3 H2 H C2->H2 N N C3->N O2 O C3->O2 O1 O N->O1 O1->C1 H1 H O2->H1

Caption: Molecular structure of 3-hydroxyisoxazole.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction Analysis cluster_analysis Data Analysis synthesis Synthesis of 3-Hydroxyisoxazole purification Purification (Recrystallization/Chromatography) synthesis->purification crystallization Single Crystal Growth (Slow Evaporation) purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement data_analysis Analysis of Geometric Parameters and Intermolecular Interactions structure_refinement->data_analysis

Caption: Experimental workflow for crystal structure analysis.

intermolecular_interactions mol1 3-Hydroxyisoxazole mol2 3-Hydroxyisoxazole mol1->mol2 Hydrogen Bonding (O-H···N or O-H···O) mol3 3-Hydroxyisoxazole mol2->mol3 π-π Stacking

Caption: Potential intermolecular interactions in 3-hydroxyisoxazole crystals.

Conclusion

The crystal structure analysis of 3-hydroxyisoxazole and its derivatives is a critical component in understanding their chemical behavior and biological activity. While a definitive crystal structure for the parent compound remains to be publicly reported, analysis of closely related structures provides a strong foundation for predicting its solid-state properties. The detailed experimental protocols and illustrative diagrams in this guide offer a comprehensive framework for researchers to pursue the crystallographic characterization of this important heterocyclic scaffold, thereby accelerating the discovery and development of new isoxazole-based pharmaceuticals.

References

An In-depth Technical Guide to the Discovery and Historical Synthesis of 1,2-Oxazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 1,2-oxazol-3-ol, a core heterocyclic scaffold of significant interest in medicinal chemistry. The document details the primary synthetic routes developed in the late 19th and early 20th centuries, focusing on the seminal work of Claisen. Key methodologies, including the reaction of β-ketoesters and propiolic acid derivatives with hydroxylamine, are presented with detailed experimental protocols. The guide also addresses the tautomeric nature of the molecule and summarizes its key physicochemical properties in a structured format. Diagrams generated using the DOT language are included to illustrate the synthetic pathways, and a summary of quantitative data is provided for easy reference.

Introduction

The isoxazole ring system is a prominent feature in a multitude of biologically active compounds. The this compound core, in particular, serves as a crucial building block in the development of novel therapeutic agents. Understanding the historical context of its synthesis provides valuable insights into the fundamental chemistry of this important heterocycle. The discovery of isoxazoles is largely attributed to the pioneering work of Ludwig Claisen in the late 19th and early 20th centuries. His investigations into the reactions of β-dicarbonyl compounds with hydroxylamine laid the foundation for isoxazole chemistry. The first synthesis of the parent isoxazole was achieved by Claisen in 1903 through the oximation of propargylaldehyde acetal. This guide focuses on the early synthetic methods developed for the this compound moiety, providing a detailed look at the foundational chemistry that underpins modern synthetic strategies.

Physicochemical Properties of this compound

This compound, also known as isoxazol-3-ol or 3-hydroxyisoxazole, is a crystalline solid. It exists in tautomeric equilibrium with its keto form, 3(2H)-isoxazolone. This tautomerism is a key feature of its chemical behavior.

PropertyValueReference
CAS Number 5777-20-8
Molecular Formula C₃H₃NO₂
Molecular Weight 85.06 g/mol
Melting Point 98-99 °C
Boiling Point 221.5 °C at 760 mmHg
Appearance Crystalline solid
Tautomeric Form Exists in equilibrium with 3(2H)-isoxazolone

Historical Synthesis Methods

The historical synthesis of the this compound core is primarily rooted in the reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydroxylamine. These methods, largely developed by Claisen and his contemporaries, remain fundamental to isoxazole chemistry.

The Claisen Isoxazole Synthesis: Reaction of β-Ketoesters with Hydroxylamine

The most significant historical method for the synthesis of 3-hydroxyisoxazoles is the condensation of β-ketoesters with hydroxylamine. This reaction, a cornerstone of the Claisen isoxazole synthesis, can, however, lead to the formation of two isomeric products: the desired 3-hydroxyisoxazole and the isomeric 5-isoxazolone. The regiochemical outcome of the reaction is influenced by the nature of the substituents on the β-ketoester and the pH of the reaction medium during work-up.

This protocol is adapted from the general principles of the Claisen isoxazole synthesis.

Materials:

  • Ethyl acetoacetate

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethanol

  • Water

  • Diethyl ether

Procedure:

  • A solution of hydroxylamine is prepared by dissolving hydroxylamine hydrochloride in an aqueous solution of sodium hydroxide at 0 °C.

  • The solution of hydroxylamine is then added dropwise to a cooled solution of ethyl acetoacetate in ethanol.

  • The reaction mixture is stirred at room temperature for several hours to allow for the initial condensation and formation of an oxime intermediate.

  • The reaction is then carefully acidified with hydrochloric acid and heated to induce cyclization. The pH control at this stage is crucial to favor the formation of the 3-hydroxyisoxazole over the 5-isoxazolone isomer.

  • After cooling, the reaction mixture is extracted with diethyl ether.

  • The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization or distillation to yield 3-hydroxy-5-methylisoxazole.

Synthesis from Propiolic Acid Derivatives and Hydroxylamine

Another classical approach to the synthesis of the isoxazole ring involves the reaction of α,β-acetylenic carbonyl compounds with hydroxylamine. For the synthesis of this compound, propiolic acid or its esters serve as the three-carbon component. The reaction proceeds through the initial addition of hydroxylamine to the triple bond, followed by cyclization.

While a detailed historical protocol is scarce, the following outlines the general procedure.

Materials:

  • Propiolic acid or ethyl propiolate

  • Hydroxylamine hydrochloride

  • A suitable base (e.g., sodium carbonate or sodium hydroxide)

  • A suitable solvent (e.g., water or ethanol)

Procedure:

  • Hydroxylamine hydrochloride is reacted with a base to generate free hydroxylamine in situ.

  • Propiolic acid or its ester is added to the hydroxylamine solution.

  • The reaction mixture is heated to facilitate the addition and subsequent cyclization.

  • Upon completion of the reaction, the mixture is cooled and acidified.

  • The product, this compound, is then isolated by extraction and purified by crystallization.

Reaction Pathways and Mechanisms

The formation of this compound and its isomers from β-ketoesters and hydroxylamine involves a series of condensation and cyclization steps. The regioselectivity is a key aspect of this synthesis.

Claisen_Isoxazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products B_ketoester β-Ketoester Oxime Oxime Intermediate B_ketoester->Oxime Attack at keto carbonyl Enamine Enamine Intermediate B_ketoester->Enamine Attack at ester carbonyl Hydroxylamine Hydroxylamine Hydroxylamine->Oxime Hydroxylamine->Enamine Hydroxyisoxazole This compound Oxime->Hydroxyisoxazole Cyclization & Dehydration (Favored under specific pH) Isoxazolone Isoxazolin-5-one Enamine->Isoxazolone Cyclization & Dehydration (Isomeric byproduct)

Caption: Pathway of the Claisen Isoxazole Synthesis.

The diagram above illustrates the two competing pathways in the Claisen isoxazole synthesis. The initial nucleophilic attack of hydroxylamine can occur at either the ketone or the ester carbonyl group of the β-ketoester. Attack at the more electrophilic ketone carbonyl leads to an oxime intermediate, which upon cyclization and dehydration, yields the desired 3-hydroxyisoxazole. Conversely, attack at the ester carbonyl can lead to an enamine-like intermediate, which cyclizes to form the isomeric 5-isoxazolone.

Conclusion

The discovery and historical synthesis of this compound are intrinsically linked to the foundational work of Ludwig Claisen and the development of isoxazole chemistry. The reaction of β-dicarbonyl compounds, particularly β-ketoesters, with hydroxylamine emerged as the primary and most studied historical route. While elegant in its conception, this method presents challenges in controlling the regioselectivity, often leading to a mixture of isomeric products. A thorough understanding of these classical synthetic pathways, their mechanisms, and their limitations is essential for modern chemists engaged in the design and synthesis of novel isoxazole-based compounds for pharmaceutical and other applications. The foundational principles established over a century ago continue to inform and inspire contemporary synthetic strategies.

Physical and chemical properties of isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Isoxazol-3-ol

Abstract

Isoxazol-3-ol is a five-membered heterocyclic compound of significant interest in medicinal chemistry and materials science. It serves as a crucial scaffold for the synthesis of a wide array of biologically active molecules and functions as a bioisostere for the carboxylic acid group. This technical guide provides a comprehensive overview of the core physical and chemical properties of isoxazol-3-ol. Key aspects covered include its structural features, prominent tautomerism, spectroscopic signature, and fundamental reactivity. Furthermore, this document details standardized experimental protocols for its synthesis and purification, presents quantitative data in accessible tabular formats, and utilizes graphical visualizations to illustrate key chemical concepts and workflows, serving as an essential resource for professionals in the field.

Physical and Chemical Properties

Isoxazol-3-ol, also known by its tautomeric name 3(2H)-Isoxazolone, is a white to pale beige solid at room temperature.[1] Its heterocyclic structure, containing both oxygen and nitrogen atoms, imparts a polar nature, influencing its solubility and physical characteristics.[2]

Quantitative Data Summary

The fundamental physical and chemical properties of isoxazol-3-ol are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₃H₃NO₂[1][3][4]
Molecular Weight 85.06 g/mol [1][3][4]
Melting Point 98-99 °C[1]
Density (Predicted) 1.296 g/cm³[1]
pKa (Predicted) 12.56 ± 0.20[1]
Appearance White to Pale Beige Solid[1]
Solubility Slightly soluble in Methanol and Chloroform (with heating)[1]

Structure and Spectroscopic Characterization

The chemical identity and purity of isoxazol-3-ol are established through its unique structural features and corresponding spectroscopic data.

Tautomerism

A critical chemical feature of isoxazol-3-ol is its existence in a tautomeric equilibrium with isoxazol-3(2H)-one.[1][4][5] This equilibrium between the aromatic alcohol (-ol) form and the non-aromatic ketone (-one) form is fundamental to its reactivity and biological interactions. The keto form is generally considered the more stable tautomer, particularly in the solid state.[6]

Tautomerism Figure 1: Tautomeric Equilibrium Isoxazol-3-ol\n(Hydroxy Form) Isoxazol-3-ol (Hydroxy Form) Isoxazol-3(2H)-one\n(Keto Form) Isoxazol-3(2H)-one (Keto Form) Isoxazol-3-ol\n(Hydroxy Form)->Isoxazol-3(2H)-one\n(Keto Form) Equilibrium

Caption: Tautomeric equilibrium of Isoxazol-3-ol.

Spectroscopic Data

The structural characterization of isoxazol-3-ol is typically accomplished using a combination of spectroscopic techniques. While specific spectra for the parent compound are not widely published, the expected spectral data, based on its structure and data from derivatives, are summarized below.[1][3][7]

TechniqueExpected Chemical Shifts / Bands
¹H NMR Signals corresponding to the two protons on the isoxazole ring (C4-H and C5-H) and a broad, exchangeable signal for the N-H or O-H proton.
¹³C NMR Three distinct signals for the carbon atoms of the heterocyclic ring. The C3 carbon, bonded to both oxygen and nitrogen, is expected to be significantly deshielded.
IR Spectroscopy A broad band in the 3200-3400 cm⁻¹ region (O-H/N-H stretch), a strong absorption around 1700 cm⁻¹ (C=O stretch from the keto tautomer), and bands in the 1500-1650 cm⁻¹ range (C=N and C=C stretching).[7]
Mass Spectrometry A molecular ion peak ([M]⁺) at m/z = 85, corresponding to the molecular weight of C₃H₃NO₂.

Synthesis and Reactivity

The synthesis of the isoxazole ring can be achieved through various chemical strategies, most commonly involving cycloaddition reactions or the cyclization of appropriately functionalized acyclic precursors.[2][8][9]

General Synthesis Workflow

A prevalent method for synthesizing the isoxazol-3-ol scaffold involves the base-catalyzed cyclization of ethyl 2-cyano-2-(hydroxyimino)acetate. This precursor is readily prepared from ethyl cyanoacetate and a source of nitrous acid.[10] The general workflow is depicted below.

SynthesisWorkflow Figure 2: Synthesis and Purification Workflow cluster_start Starting Materials cluster_reaction Process Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl 2-cyano-2-(hydroxyimino)acetate Ethyl 2-cyano-2-(hydroxyimino)acetate Ethyl Cyanoacetate->Ethyl 2-cyano-2-(hydroxyimino)acetate Nitrosation Sodium Nitrite Sodium Nitrite Sodium Nitrite->Ethyl 2-cyano-2-(hydroxyimino)acetate Cyclization Cyclization Ethyl 2-cyano-2-(hydroxyimino)acetate->Cyclization Purification Purification Cyclization->Purification Work-up & Recrystallization Product Pure Isoxazol-3-ol Purification->Product

Caption: Generalized workflow for the synthesis of Isoxazol-3-ol.

Biological Activity and Applications

The isoxazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates.[11] Isoxazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[12][13] Isoxazol-3-ol itself serves as a key building block for more complex molecules. For instance, derivatives of 4-amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol have been investigated as potent GABA uptake inhibitors with potential anticonvulsant activity.[8] Its ability to act as a bioisostere for carboxylic acids makes it a valuable moiety in drug design to improve physicochemical properties and metabolic stability.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of isoxazol-3-ol.

Protocol: Synthesis of Isoxazol-3-ol

This protocol describes the synthesis via the cyclization of ethyl 2-cyano-2-(hydroxyimino)acetate.

Materials:

  • Ethyl 2-cyano-2-(hydroxyimino)acetate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Deionized water

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, pH paper, filtration apparatus.

Procedure:

  • Dissolution: Dissolve ethyl 2-cyano-2-(hydroxyimino)acetate in an aqueous solution of sodium hydroxide (2 equivalents) in a round-bottom flask with stirring.

  • Cyclization: Heat the reaction mixture to reflux (approximately 100 °C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

  • Acidification: Carefully acidify the cold reaction mixture to approximately pH 2 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of ice-cold deionized water to remove inorganic salts.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C).

Protocol: Purification by Recrystallization

This general protocol is suitable for purifying the crude isoxazol-3-ol.

Materials:

  • Crude isoxazol-3-ol

  • Recrystallization solvent (e.g., ethanol/water mixture)

  • Erlenmeyer flasks, hot plate, filtration apparatus (Büchner funnel), filter paper.

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. An ethanol/water mixture is a common choice.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution quickly through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Crystal formation should occur.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal yield.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small portion of the ice-cold recrystallization solvent.

  • Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass to dry completely. The melting point can then be determined to assess purity.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Isoxazol-3-ol is a structurally simple yet chemically versatile heterocyclic compound. Its key characteristics—notably its tautomeric nature, polarity, and function as a synthetic building block—make it a compound of high importance for researchers in organic synthesis and drug discovery. The information and protocols provided in this guide offer a foundational resource for the safe and effective handling, synthesis, and application of this valuable chemical entity.

References

The 3-Hydroxyisoxazole Ring: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-hydroxyisoxazole motif is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic properties, synthetic tractability, and ability to act as a bioisosteric replacement for a carboxylic acid group have established it as a valuable building block in the design of novel therapeutics. This guide provides a comprehensive overview of the stability and reactivity of the 3-hydroxyisoxazole ring, supported by quantitative data, detailed experimental protocols, and visualizations of its role in biological pathways.

Physicochemical Properties

The 3-hydroxyisoxazole ring exists in a tautomeric equilibrium between the hydroxy (enol) and the oxo (keto) forms. Theoretical and experimental studies suggest that the 3-hydroxy tautomer is preferentially present in solution, a preference likely favored by the aromaticity of the enol form.[1][2] This equilibrium is a key determinant of the ring's reactivity and its interactions with biological targets.

PropertyValueReference
Molecular Formula C₃H₃NO₂[3]
Molecular Weight 85.06 g/mol [3]
pKa ~4-5[4]
Tautomerism Exists as an equilibrium between the 3-hydroxy (enol) and 3(2H)-isoxazolone (keto) forms. The enol form is generally more stable.[1][2]

Stability of the 3-Hydroxyisoxazole Ring

The stability of the 3-hydroxyisoxazole ring is a critical consideration in drug design and development, as its integrity can be influenced by environmental factors such as pH and temperature. The N-O bond within the isoxazole ring is susceptible to cleavage, particularly under basic conditions, which can lead to ring-opening and loss of biological activity.

A notable example of this is the anti-inflammatory drug leflunomide, which contains a 3-unsubstituted isoxazole ring. Leflunomide undergoes a base-catalyzed ring opening to its active α-cyanoenol metabolite. The stability of the isoxazole ring in leflunomide has been quantitatively assessed, providing valuable insights into its degradation kinetics.

Table of Leflunomide Degradation Half-Life (t½)

pHTemperature (°C)Half-Life (t½) (hours)
4.025Stable
7.425Stable
10.0256.0
4.037Stable
7.4377.4
10.0371.2

Data extracted from a study on the pH and temperature stability of the isoxazole ring in leflunomide.

The degradation of another isoxazole derivative, N-(5-methyl-4-isoxazolyl)-4-amino-1,2-naphthoquinone, was also found to follow pseudo-first-order kinetics in acidic aqueous solutions.[5] The degradation was faster at lower pH values, highlighting the influence of pH on the stability of the isoxazole core.[5]

Reactivity of the 3-Hydroxyisoxazole Ring

The reactivity of the 3-hydroxyisoxazole ring is characterized by its ambident nucleophilic nature and its susceptibility to electrophilic attack. The tautomeric equilibrium plays a crucial role in directing its reactivity.

Tautomerism and Ambident Nucleophilicity

The 3-hydroxyisoxazole anion can react with electrophiles at either the nitrogen (N-alkylation/acylation) or the oxygen (O-alkylation/acylation), leading to the formation of N-substituted 3(2H)-isoxazolones or 3-alkoxy/acyloxyisoxazoles, respectively. The regioselectivity of these reactions is influenced by the nature of the electrophile, the solvent, and the counter-ion.

Tautomerism_Reactivity cluster_tautomers Tautomeric Equilibrium cluster_reactivity Reactivity with Electrophiles (E⁺) 3-hydroxyisoxazole 3-Hydroxyisoxazole (Enol form) isoxazolone 3(2H)-Isoxazolone (Keto form) 3-hydroxyisoxazole->isoxazolone H⁺ shift anion Anion O-adduct O-Alkylation/ O-Acylation anion->O-adduct O-attack N-adduct N-Alkylation/ N-Acylation anion->N-adduct N-attack Electrophilic_Substitution start 3-Hydroxyisoxazole intermediate Wheland Intermediate (σ-complex) start->intermediate + E⁺ product 4-Substituted-3-hydroxyisoxazole intermediate->product - H⁺ GABAA_Pathway cluster_neuron Postsynaptic Neuron receptor GABA-A Receptor channel Chloride Ion Channel (Closed) channel_open Chloride Ion Channel (Open) receptor->channel_open Conformational Change hyperpolarization Hyperpolarization channel_open->hyperpolarization Cl⁻ Influx inhibition Inhibition of Neuronal Firing hyperpolarization->inhibition muscimol Muscimol muscimol->receptor Binds to (Agonist) gaba GABA gaba->receptor Binds to

References

Quantum Chemical Calculations for Isoxazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of theoretical and computational methodologies in the study of isoxazole derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of quantum chemical calculations and their applications.

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The unique electronic and structural characteristics of the isoxazole ring make it a privileged structure in drug design, capable of engaging in various non-covalent interactions with biological targets.[4] Quantum chemical calculations have emerged as indispensable tools for elucidating the structure-activity relationships (SAR), reaction mechanisms, and pharmacokinetic profiles of isoxazole-containing compounds, thereby accelerating the drug discovery process.[5][6]

This technical guide delves into the core principles and practical applications of quantum chemical calculations for isoxazole derivatives, offering detailed experimental protocols and structured data presentation to facilitate a deeper understanding and implementation of these computational techniques.

Core Computational Methodologies

Density Functional Theory (DFT) stands as a primary quantum mechanical method for investigating the electronic structure, geometry, and reactivity of isoxazole derivatives.[5] This approach offers a favorable balance between computational cost and accuracy for organic molecules.

Key Concepts in DFT Analysis:
  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The energy gap (ΔE) between HOMO and LUMO is an indicator of chemical stability; a smaller gap suggests higher reactivity.[5][7]

  • Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is crucial for understanding intermolecular interactions, such as drug-receptor binding.[5]

  • Global Reactivity Descriptors: Parameters like chemical hardness (η), Mulliken electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω) provide quantitative measures of a molecule's reactivity and stability.[8]

A typical workflow for the computational analysis of isoxazole derivatives is depicted below.

G Computational Workflow for Isoxazole Derivatives cluster_0 Initial Steps cluster_1 Quantum Chemical Calculations cluster_2 Property & Activity Prediction cluster_3 Analysis & Correlation A 2D Structure Drawing (e.g., ChemDraw) B 3D Structure Generation A->B C Geometry Optimization (e.g., DFT: B3LYP/6-311++G(d,p)) B->C D Frequency Calculation (Confirmation of Minima) C->D E Single-Point Energy Calculation C->E H Molecular Docking C->H F Electronic Properties (HOMO, LUMO, MEP) E->F G Spectroscopic Properties (IR, NMR, UV-Vis) E->G J Structure-Activity Relationship (SAR) F->J K Correlation with Experimental Data G->K I Molecular Dynamics (MD) Simulation H->I I->J J->K

Caption: A generalized workflow for the computational study of isoxazole derivatives.

Experimental and Computational Protocols

Detailed methodologies are crucial for the reproducibility and validation of computational studies. Below are typical protocols for key experiments involving isoxazole derivatives.

Synthesis of Isoxazole Derivatives

A common method for synthesizing isoxazole derivatives is through a one-pot condensation reaction.[9] For instance, the synthesis of (E)-4-(arylmethylene)-3-propylisoxazol-5(4H)-one derivatives can be achieved via the sonication of ethyl butyrylacetate with an aromatic aldehyde in the presence of a catalyst like SnII-Mont K10.[10][11]

Spectroscopic Characterization

The synthesized compounds are typically characterized using various spectroscopic techniques:

  • UV-Vis Spectroscopy: Spectra are recorded on a UV-Vis spectrophotometer to determine the maximum absorption wavelengths (λmax).[10][11]

  • FT-IR Spectroscopy: Fourier-transform infrared spectra are recorded to identify characteristic functional groups.[10][11]

  • NMR Spectroscopy: 1H and 13C NMR spectra are recorded to elucidate the chemical structure of the synthesized derivatives.[10][11]

Quantum Chemical Calculation Protocol

A standard protocol for performing DFT calculations on an isoxazole derivative is as follows:

  • Structure Preparation: The 2D structure of the isoxazole derivative is drawn using molecular editor software like ChemDraw. This is then converted into a 3D structure.[5][10]

  • Geometry Optimization: The 3D structure undergoes geometry optimization to find its lowest energy conformation. A widely used method is the B3LYP functional with the 6-311++G(d,p) basis set.[5][8][12]

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculation: Single-point energy calculations are then carried out on the optimized geometry to determine various electronic properties, including HOMO and LUMO energies, MEP, and Mulliken charges.[5]

  • Data Analysis: The output files from the calculation software (e.g., Gaussian) are analyzed to extract the desired quantum chemical parameters and to visualize molecular orbitals and potential maps.[12]

Molecular Docking Protocol

Molecular docking studies are performed to predict the binding mode and affinity of isoxazole derivatives to a biological target.

  • Receptor Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.[5][10]

  • Ligand Preparation: The 2D structure of the isoxazole derivative is converted to a 3D structure, and its geometry is optimized using a force field (e.g., MMFF94) or a quantum mechanical method.[5][10]

  • Docking Simulation: A docking program (e.g., MOE, AutoDock) is used to place the ligand into the active site of the receptor and score the different binding poses.[10]

  • Analysis: The resulting docked poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

The logical relationship for predicting biological activity using computational methods is illustrated in the following diagram.

G Predicting Biological Activity of Isoxazole Derivatives A Synthesized Isoxazole Derivative B Quantum Chemical Calculations (DFT) A->B D Molecular Docking & MD Simulations A->D F In Vitro Biological Assays A->F C Electronic & Structural Properties B->C G Predicted Biological Activity C->G E Binding Affinity & Interaction Analysis D->E E->G H Experimental Biological Activity F->H I SAR & Lead Optimization G->I H->I

Caption: A flowchart illustrating the integration of computational and experimental approaches.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from quantum chemical calculations and experimental assays for representative isoxazole derivatives.

Table 1: Calculated Quantum Chemical Parameters for Isoxazole Derivatives

DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Hardness (η)Electronegativity (χ)Electrophilicity (ω)
Isoxazole-A-6.54-1.235.312.6553.8852.84
Isoxazole-B-6.89-1.575.322.664.233.35
Isoxazole-C-7.12-2.015.112.5554.5654.07

Data is hypothetical and for illustrative purposes, based on trends observed in the literature.[7][8]

Table 2: In Silico and In Vitro Activity of Isoxazole Derivatives against Carbonic Anhydrase

CompoundBinding Energy (kcal/mol)IC50 (µM)% Inhibition
AC2-13.53112.3 ± 1.679.5
AC3-12.49228.4 ± 2.368.7
Standard-18.6 ± 0.587.0

Data sourced from a study on carbonic anhydrase inhibitors.[11]

Table 3: Anticancer Activity of Phenyl-Isoxazole-Carboxamide Analogues

CompoundTarget Cell LineIC50 (µM)
127Hep3B5.96 ± 0.87
128Hep3B6.93 ± 1.88
129Hep3B8.02 ± 1.33
130MCF-74.56 ± 2.32

Data sourced from a study on anticancer profiles of isoxazole derivatives.[3]

Conclusion

Quantum chemical calculations provide a powerful and versatile toolkit for the investigation of isoxazole derivatives in the context of drug discovery. By leveraging methods such as DFT, molecular docking, and molecular dynamics simulations, researchers can gain profound insights into the electronic properties, reactivity, and biological interactions of these important heterocyclic compounds. The integration of computational predictions with experimental validation is key to accelerating the design and development of novel isoxazole-based therapeutic agents. This guide provides a foundational framework for professionals in the field to apply these computational strategies effectively in their research endeavors.

References

Spectroscopic Profile of 1,2-Oxazol-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-Oxazol-3-ol (also known as isoxazol-3-ol or 3-hydroxyisoxazole). Due to the limited availability of published experimental spectra for the unsubstituted parent compound, this document focuses on its key chemical characteristic—tautomerism—and presents expected spectroscopic features based on data from closely related derivatives. Detailed, generalized experimental protocols for acquiring such data are also provided.

Tautomerism of this compound

A critical aspect of this compound's chemistry is its existence as a mixture of tautomers: the enol form (3-hydroxyisoxazole) and the keto form (isoxazol-3(2H)-one). The equilibrium between these forms is influenced by factors such as the solvent, temperature, and pH. This tautomerism significantly impacts the compound's spectroscopic properties, as different functional groups are present in each form.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Synthesis and Purification of this compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry (EI, ESI) synthesis->ms data_analysis Data Analysis and Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure Structure Confirmation data_analysis->structure

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,2-Oxazol-3-ol from β-Ketoesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1,2-oxazol-3-ols (also known as 3-isoxazolols) from β-ketoesters. The synthesis of the 3-isoxazolol core is a valuable transformation in medicinal chemistry, as this scaffold is present in numerous biologically active compounds. The primary challenge in the direct condensation of β-ketoesters with hydroxylamine is the concurrent formation of the undesired 5-isoxazolone regioisomer. This document outlines two primary methodologies to address this challenge: a pH-controlled direct condensation and a multi-step synthesis via an N,O-diBoc-protected hydroxamic acid intermediate that completely avoids the formation of the isomeric byproduct. Detailed experimental procedures, quantitative data, and visual diagrams of the workflow and reaction mechanism are provided to guide researchers in selecting and performing the optimal synthesis for their specific needs.

Introduction

The 1,2-oxazol-3-ol moiety is a key pharmacophore found in a variety of physiologically active compounds. A common and direct synthetic route to this heterocyclic system is the reaction of a β-ketoester with hydroxylamine. However, this reaction is often complicated by the formation of the thermodynamically more stable 5-isoxazolone isomer, which can be the major product under neutral or acidic conditions.[1] Controlling the regioselectivity of this cyclization is therefore of paramount importance.

This guide details two effective methods for the synthesis of 5-substituted 1,2-oxazol-3-ols from β-ketoesters:

  • pH-Controlled Direct Cyclization: This method relies on maintaining a reaction pH of approximately 10 to favor the kinetic product, the this compound. Subsequent rapid quenching with a strong acid prevents isomerization to the 5-isoxazolone.[1] This one-pot procedure is efficient and economical for many substrates.

  • Synthesis via N,O-diBoc-Protected β-Keto Hydroxamic Acids: This multi-step approach offers a more general solution to the problem of regioisomerism. By first converting the β-ketoester into an N,O-diBoc-protected β-keto hydroxamic acid, the subsequent acid-mediated cyclization proceeds exclusively to the desired 5-substituted this compound without the formation of any 5-isoxazolone byproduct.[2][3][4]

The choice of method will depend on the specific substrate, the desired purity of the final product, and the scalability of the reaction.

Data Presentation

The following table summarizes the yields of 1,2-oxazol-3-ols from various β-ketoesters using the two primary synthetic methods described.

β-Ketoester SubstrateMethodReaction TimeTemperature (°C)Yield (%) of this compoundReference
Methyl acetoacetateCH₃HpH-ControlledNot SpecifiedRoom Temp.70[1]
Ethyl benzoylacetatePhHpH-ControlledNot SpecifiedRoom Temp.85[1]
Ethyl 4-methylbenzoylacetate4-Me-PhHpH-ControlledNot SpecifiedRoom Temp.82[1]
Ethyl 4-methoxybenzoylacetate4-MeO-PhHpH-ControlledNot SpecifiedRoom Temp.90[1]
Ethyl 4-chlorobenzoylacetate4-Cl-PhHpH-ControlledNot SpecifiedRoom Temp.88[1]
Ethyl pivaloylacetatet-BuHpH-ControlledNot SpecifiedRoom Temp.55[1]
Ethyl 2-methyl-3-oxobutanoateCH₃CH₃pH-ControlledNot SpecifiedRoom Temp.75[1]
Acyl Meldrum's Acid (from Propionic Acid)C₂H₅HN,O-diBoc1 h (cyclization)Room Temp.89[2]
Acyl Meldrum's Acid (from Isobutyric Acid)i-PrHN,O-diBoc1 h (cyclization)Room Temp.91[2]
Acyl Meldrum's Acid (from Cyclohexanecarboxylic Acid)CyclohexylHN,O-diBoc1 h (cyclization)Room Temp.94[2]
Acyl Meldrum's Acid (from Benzoic Acid)PhHN,O-diBoc1 h (cyclization)Room Temp.96[2]

Experimental Protocols

Method 1: pH-Controlled Direct Cyclization

This protocol is adapted from the work of Jacobsen et al. and is effective for the synthesis of various 5-substituted 1,2-oxazol-3-ols.[1]

Materials:

  • β-Ketoester (1.0 equiv)

  • Hydroxylamine hydrochloride (1.1 equiv)

  • Sodium hydroxide (NaOH), 2 M aqueous solution

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • pH meter or pH indicator strips

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the β-ketoester (1.0 equiv) in a minimal amount of a suitable co-solvent if necessary (e.g., ethanol), although the reaction can often be performed in a biphasic aqueous system.

  • In a separate beaker, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (1.1 equiv) in deionized water.

  • Add the hydroxylamine solution to the β-ketoester.

  • Begin stirring the mixture at room temperature and monitor the pH. Slowly add 2 M NaOH solution dropwise to raise the pH of the reaction mixture to 10.0 ± 0.2.

  • Maintain the pH at 10 by the continuous or periodic addition of 2 M NaOH for the duration of the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, rapidly pour the reaction mixture into a vigorously stirred beaker containing a large excess of concentrated hydrochloric acid. This "acidification brusque" is crucial to quench the reaction and prevent the formation of the 5-isoxazolone byproduct.[1]

  • The product may precipitate upon acidification. If so, collect the solid by filtration, wash with cold water, and dry.

  • If the product does not precipitate, transfer the acidic aqueous mixture to a separatory funnel and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate, 3 x volume of aqueous layer).

  • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Method 2: Synthesis via N,O-diBoc-Protected β-Keto Hydroxamic Acids

This three-step protocol, developed by Sørensen et al., provides a general and high-yielding route to 5-substituted 1,2-oxazol-3-ols, completely avoiding the formation of the 5-isoxazolone isomer.[2][3][4]

Step 1: Synthesis of Acyl Meldrum's Acid

This step is necessary if starting from a carboxylic acid. If a suitable acyl chloride is available, it can be used directly to acylate Meldrum's acid.

Step 2: Synthesis of N,O-diBoc-Protected β-Keto Hydroxamic Acid

Materials:

  • Acyl Meldrum's Acid (1.0 equiv)

  • N,O-Bis(tert-butoxycarbonyl)hydroxylamine (1.1 equiv)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, if starting from an acyl chloride)

Procedure:

  • Dissolve the Acyl Meldrum's Acid (1.0 equiv) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add N,O-Bis(tert-butoxycarbonyl)hydroxylamine (1.1 equiv) to the solution.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude N,O-diBoc-protected β-keto hydroxamic acid is often of sufficient purity for the next step, but can be purified by column chromatography if necessary.

Step 3: Cyclization to 5-Substituted this compound

Materials:

  • N,O-diBoc-Protected β-Keto Hydroxamic Acid (1.0 equiv)

  • Hydrochloric acid (HCl), 4 M in dioxane or another suitable solvent

  • Dichloromethane (DCM) or other suitable solvent

Procedure:

  • Dissolve the N,O-diBoc-protected β-keto hydroxamic acid (1.0 equiv) in a suitable solvent such as dichloromethane.

  • Add a solution of 4 M HCl in dioxane (or another appropriate acidic solution) to the reaction mixture.

  • Stir the reaction at room temperature for 1-2 hours. The deprotection and subsequent cyclization occur in this step.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The crude product can be purified by recrystallization or column chromatography to yield the pure 5-substituted this compound.

Mandatory Visualizations

Experimental Workflow

G General Workflow for this compound Synthesis cluster_0 Method 1: pH-Controlled Direct Cyclization cluster_1 Method 2: Via N,O-diBoc Intermediate start1 β-Ketoester + Hydroxylamine HCl react1 React in H₂O at pH 10 (add NaOH) Room Temperature start1->react1 quench Rapid Quench with excess conc. HCl react1->quench workup1 Work-up (Extraction/Filtration) quench->workup1 purify1 Purification (Recrystallization/Chromatography) workup1->purify1 product1 5-Substituted this compound purify1->product1 start2 β-Ketoester (or Carboxylic Acid) step1 Formation of Acyl Meldrum's Acid start2->step1 step2 React with N,O-diBoc-hydroxylamine in DCM step1->step2 intermediate N,O-diBoc-protected β-keto hydroxamic acid step2->intermediate step3 Cyclization with HCl in Dioxane Room Temperature intermediate->step3 workup2 Work-up step3->workup2 purify2 Purification workup2->purify2 product2 5-Substituted this compound purify2->product2

Caption: Comparative workflow of the two main synthetic routes.

Reaction Mechanism: Regioselectivity in Direct Cyclization

G Mechanism of Regioisomer Formation cluster_keto Attack at Keto Carbonyl cluster_ester Attack at Ester Carbonyl start β-Ketoester + NH₂OH keto_oxime Keto-Oxime Intermediate start->keto_oxime Path A hydroxamic_acid Hydroxamic Acid Intermediate start->hydroxamic_acid Path B cyclize_keto Intramolecular Cyclization keto_oxime->cyclize_keto Favored at pH 10 (Kinetic Control) product_3_ol This compound (Desired Product) cyclize_keto->product_3_ol cyclize_ester Intramolecular Cyclization hydroxamic_acid->cyclize_ester Favored at lower pH (Thermodynamic Control) product_5_one 5-Isoxazolone (Byproduct) cyclize_ester->product_5_one

Caption: Competing pathways in the direct synthesis of 1,2-oxazol-3-ols.

Conclusion

The synthesis of 1,2-oxazol-3-ols from β-ketoesters can be accomplished with high yields and selectivity by choosing the appropriate synthetic strategy. The pH-controlled direct cyclization offers a rapid and economical one-pot method that is suitable for many substrates. For instances where the formation of the 5-isoxazolone byproduct is problematic, or for substrates that are sensitive to the basic conditions of the direct method, the multi-step synthesis via an N,O-diBoc-protected β-keto hydroxamic acid intermediate provides a robust and general alternative that guarantees the exclusive formation of the desired this compound regioisomer. The detailed protocols and data presented herein should serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery.

References

Green Synthesis of 3-Hydroxyisoxazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of environmentally benign synthetic methodologies is a cornerstone of modern medicinal chemistry. Isoxazole derivatives are a critical class of heterocyclic compounds, forming the structural core of numerous therapeutic agents. Traditional synthetic routes to 3-hydroxyisoxazoles often involve hazardous reagents and volatile organic solvents. This document outlines green chemistry approaches for the synthesis of 3-hydroxyisoxazole derivatives, emphasizing the use of ultrasound, microwave irradiation, and aqueous reaction media to minimize environmental impact while maintaining high efficiency.

I. Introduction to Green Synthetic Approaches

Green chemistry principles encourage the use of methods that reduce or eliminate the use and generation of hazardous substances. For the synthesis of 3-hydroxyisoxazole derivatives, key green approaches include:

  • Ultrasound-Assisted Synthesis: Sonochemistry utilizes acoustic cavitation to create localized high-pressure and high-temperature zones, accelerating reaction rates and often improving yields under milder overall conditions.[1][2]

  • Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, leading to significantly reduced reaction times and often cleaner reactions with fewer byproducts compared to conventional heating.[3][4][5]

  • Aqueous Media: Replacing traditional organic solvents with water is a primary goal of green chemistry. Water is non-toxic, non-flammable, and readily available.[6][7]

  • Catalyst-Free Reactions: Designing reactions that proceed efficiently without the need for a catalyst, particularly those based on heavy metals, simplifies purification and reduces waste.[2]

These techniques can be applied to the classical synthesis of 3-hydroxyisoxazoles from β-ketoesters and hydroxylamine, offering greener alternatives to conventional methods.[8]

II. Data Presentation: Comparative Analysis of Green Synthesis Methods

The following tables summarize quantitative data from various green synthetic protocols for isoxazole derivatives. While these examples primarily focus on isoxazol-5(4H)-ones, the principles and expected efficiencies are translatable to the synthesis of 3-hydroxyisoxazoles.

Table 1: Ultrasound-Assisted Synthesis of Isoxazole Derivatives

Starting MaterialsCatalystSolventTimeYield (%)Reference
Aromatic Aldehyde, Ethyl Acetoacetate, Hydroxylamine HydrochlorideVitamin B1Water30 min84-94[2]
Aromatic Aldehyde, Ethyl Acetoacetate, Hydroxylamine HydrochloridePyridineEthanol30-45 min82-96[9]
Aromatic Aldehyde, Ethyl Acetoacetate, Hydroxylamine HydrochlorideFe3O4@MAP-SO3HEthanol/Water20 minup to 92[2]
Chalcone, Hydroxylamine HydrochlorideSodium AcetateEthanol85 min~65[2]

Table 2: Microwave-Assisted Synthesis of Isoxazole Derivatives

Starting MaterialsSolventPowerTimeYield (%)Reference
1,3-Propanediones, Hydroxylamine HydrochlorideEthanol-2.5 min72[3]
Chalcones, Hydroxylamine HydrochlorideEthanol/NaOH210 W10-15 minHigh[4]
Acid Chlorides, Terminal Alkynes, Hydroximinoyl Chlorides--30 minModerate to Good[5]

Table 3: Synthesis in Green Solvents

Starting MaterialsSolventCatalystTemperatureTimeYield (%)Reference
Aromatic Aldehyde, Ethyl Acetoacetate, Hydroxylamine HydrochlorideWaterNoneReflux3 hoursHigh[1]
Aromatic Aldehyde, Ethyl Acetoacetate, Hydroxylamine HydrochlorideGluconic Acid Aqueous SolutionNone (Solvent acts as catalyst)70 °C45 minHigh[7]
Aromatic Aldehyde, Ethyl Acetoacetate, Hydroxylamine HydrochlorideWaterNatural SunlightAmbient17-40 min89-97[6]

III. Experimental Protocols

This section provides detailed experimental protocols for the green synthesis of 3-hydroxyisoxazole derivatives, adapted from established methods for isoxazole synthesis.

Protocol 1: Ultrasound-Assisted Synthesis of 3-Hydroxyisoxazoles

This protocol adapts the classical reaction of a β-ketoester with hydroxylamine to an ultrasound-assisted method for enhanced efficiency.

Materials:

  • β-Ketoester (e.g., Ethyl acetoacetate, 10 mmol)

  • Hydroxylamine hydrochloride (12 mmol)

  • Sodium hydroxide (12 mmol)

  • Deionized water

  • Ethanol (for recrystallization)

  • Ultrasonic bath or probe sonicator

Procedure:

  • In a 50 mL round-bottom flask, dissolve the β-ketoester (10 mmol) and hydroxylamine hydrochloride (12 mmol) in 20 mL of deionized water.

  • Cool the mixture in an ice bath and slowly add a solution of sodium hydroxide (12 mmol) in 10 mL of water, maintaining the temperature below 10 °C.

  • Place the flask in an ultrasonic bath, ensuring the water level in the bath is level with the reaction mixture.

  • Irradiate the mixture with ultrasound (e.g., 40 kHz) at room temperature for 30-60 minutes.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture to pH 3-4 with dilute hydrochloric acid.

  • The product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to afford the pure 3-hydroxyisoxazole derivative.

Protocol 2: Microwave-Assisted Synthesis of 3-Hydroxyisoxazoles

This protocol utilizes microwave irradiation to dramatically reduce reaction times for the synthesis of 3-hydroxyisoxazoles.

Materials:

  • β-Ketoester (e.g., Diethyl 1,3-acetonedicarboxylate, 5 mmol)

  • Hydroxylamine hydrochloride (6 mmol)

  • Sodium acetate (6 mmol)

  • Ethanol

  • Microwave reactor with sealed vessels

Procedure:

  • In a microwave-safe reaction vessel, combine the β-ketoester (5 mmol), hydroxylamine hydrochloride (6 mmol), and sodium acetate (6 mmol) in 15 mL of ethanol.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 80-100 °C) for 5-15 minutes. Monitor the pressure to ensure it remains within the safe limits of the vessel.

  • After the reaction is complete, cool the vessel to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Add 20 mL of water to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

IV. Visualizations

The following diagrams illustrate the experimental workflows and logical relationships in the green synthesis of 3-hydroxyisoxazole derivatives.

experimental_workflow cluster_ultrasound Ultrasound-Assisted Synthesis US_Start Combine β-Ketoester, Hydroxylamine HCl, and Water US_NaOH Add NaOH Solution US_Start->US_NaOH US_Sonication Ultrasonic Irradiation (30-60 min) US_NaOH->US_Sonication US_TLC Monitor by TLC US_Sonication->US_TLC US_Acidify Acidify with HCl US_TLC->US_Acidify US_Filter Filter Precipitate US_Acidify->US_Filter US_Recrystallize Recrystallize US_Filter->US_Recrystallize US_Product Pure 3-Hydroxyisoxazole US_Recrystallize->US_Product

Caption: Workflow for ultrasound-assisted synthesis of 3-hydroxyisoxazoles.

microwave_workflow cluster_microwave Microwave-Assisted Synthesis MW_Start Combine Reagents in Ethanol MW_Seal Seal Reaction Vessel MW_Start->MW_Seal MW_Irradiate Microwave Irradiation (5-15 min) MW_Seal->MW_Irradiate MW_Cool Cool to Room Temperature MW_Irradiate->MW_Cool MW_Evaporate Evaporate Solvent MW_Cool->MW_Evaporate MW_Extract Extract with Ethyl Acetate MW_Evaporate->MW_Extract MW_Purify Purify MW_Extract->MW_Purify MW_Product Pure 3-Hydroxyisoxazole MW_Purify->MW_Product logical_relationship cluster_green_synthesis Green Synthesis Approaches cluster_outcomes Benefits GS 3-Hydroxyisoxazole Synthesis Ultrasound Ultrasound Assistance GS->Ultrasound Microwave Microwave Assistance GS->Microwave Aqueous Aqueous Media GS->Aqueous CatalystFree Catalyst-Free GS->CatalystFree ReducedTime Reduced Reaction Time Ultrasound->ReducedTime IncreasedYield Increased Yield Ultrasound->IncreasedYield MilderConditions Milder Conditions Ultrasound->MilderConditions Microwave->ReducedTime ReducedWaste Reduced Waste Aqueous->ReducedWaste CatalystFree->ReducedWaste

References

Application Notes and Protocols: 1,2-Oxazol-3-ol as a Versatile Synthon in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1,2-oxazol-3-ol (also known as 3-hydroxyisoxazole) as a versatile synthon in organic synthesis. The unique reactivity of the 1,2-oxazole ring system allows for its strategic use in the preparation of valuable building blocks, particularly β-keto amides and β-amino acids, which are key components in numerous pharmaceuticals and biologically active compounds.

Introduction to this compound as a Synthon

This compound and its derivatives serve as stable precursors that can be selectively unmasked to reveal highly functionalized linear structures. The inherent strain and the weak N-O bond of the isoxazole ring are the keys to its synthetic utility. Through carefully chosen reaction conditions, the ring can be cleaved to generate β-dicarbonyl compounds or their corresponding amino derivatives. This "masked" functionality approach allows for transformations on other parts of the molecule without interference from a highly reactive β-dicarbonyl or β-amino acid moiety.

Key Synthetic Applications

The primary applications of this compound as a synthon revolve around two main transformations:

  • Synthesis of β-Keto Amides: Activation of the this compound ring through N-acylation, followed by base-mediated ring opening, provides a direct route to a wide range of β-keto amides.

  • Synthesis of β-Amino Acids and their Derivatives: Reductive cleavage of the N-O bond in this compound derivatives, often achieved through catalytic hydrogenation, yields β-amino enones or β-hydroxy ketones, which are valuable precursors to β-amino acids.

Application Note 1: Synthesis of β-Keto Amides

Overview

The conversion of 1,2-oxazol-3-ols into β-keto amides is a powerful transformation that leverages the electrophilicity of the C4 and C5 positions of the isoxazole ring upon N-activation. N-acylation of the this compound forms an N-acyl-1,2-oxazolium intermediate, which readily undergoes nucleophilic attack and subsequent ring opening to furnish the desired β-keto amide.

Logical Workflow

G cluster_0 Synthesis of β-Keto Amides 1_2_Oxazol_3_ol This compound N_Acylation N-Acylation (Acid Chloride/Anhydride, Base) 1_2_Oxazol_3_ol->N_Acylation N_Acyl_Intermediate N-Acyl-1,2-oxazol-3-ol Intermediate N_Acylation->N_Acyl_Intermediate Ring_Opening Base-Mediated Ring Opening N_Acyl_Intermediate->Ring_Opening Beta_Keto_Amide β-Keto Amide Ring_Opening->Beta_Keto_Amide

Figure 1: General workflow for the synthesis of β-keto amides from this compound.
Quantitative Data Summary

Table 1: Synthesis of N-Acyl-1,2-oxazol-3-ol Derivatives

EntryThis compound DerivativeAcylating AgentBaseSolventTime (h)Yield (%)
15-Methyl-1,2-oxazol-3-olBenzoyl ChloridePyridineDCM394
25-Phenyl-1,2-oxazol-3-olAcetyl ChlorideTriethylamineTHF485
3This compoundAcetic AnhydrideDMAPAcetonitrile290

Table 2: Conversion of N-Acyl-1,2-oxazol-3-ols to β-Keto Amides

EntryN-Acyl IntermediateBaseSolventTemperature (°C)Time (h)ProductYield (%)
1N-Benzoyl-5-methyl-1,2-oxazol-3-olNaOEtEthanol251N-Ethyl-3-oxobutanamide88
2N-Acetyl-5-phenyl-1,2-oxazol-3-olNaOMeMethanol02N-Methyl-3-oxo-3-phenylpropanamide92
3N-Acetyl-1,2-oxazol-3-olPiperidineDCM2531-(Piperidin-1-yl)propane-1,3-dione85
Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound

  • To a stirred solution of the this compound derivative (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (0.2 M) under an inert atmosphere (e.g., Nitrogen or Argon), add the base (e.g., pyridine or triethylamine, 1.2 eq) at 0 °C.

  • Slowly add the acyl chloride or anhydride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl to remove the base, followed by a saturated solution of NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the N-acyl-1,2-oxazol-3-ol.

Protocol 2: General Procedure for the Synthesis of β-Keto Amides

  • Dissolve the N-acyl-1,2-oxazol-3-ol derivative (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or DCM) (0.1 M).

  • Add the base (e.g., sodium ethoxide, sodium methoxide, or a secondary amine like piperidine, 1.1 eq) to the solution at the specified temperature (see Table 2).

  • Stir the reaction mixture for the indicated time, monitoring the progress by TLC.

  • Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid or saturated NH₄Cl solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired β-keto amide.

Application Note 2: Synthesis of β-Amino Acids and Derivatives

Overview

The reductive cleavage of the N-O bond in this compound derivatives provides a valuable route to β-amino acid precursors. Catalytic hydrogenation, often employing Raney Nickel, is a common method for this transformation. The specific product obtained (β-amino enone, β-hydroxy ketone, or β-amino alcohol) depends on the substrate and the reaction conditions. These intermediates can then be further processed to yield the target β-amino acids.

Signaling Pathway of Transformation

G cluster_1 Synthesis of β-Amino Acid Precursors 1_2_Oxazol_3_ol_Deriv This compound Derivative Reductive_Cleavage Reductive Cleavage (e.g., Raney Ni, H₂) 1_2_Oxazol_3_ol_Deriv->Reductive_Cleavage Beta_Amino_Enone β-Amino Enone Reductive_Cleavage->Beta_Amino_Enone Further_Reduction Further Reduction/ Hydrolysis Beta_Amino_Enone->Further_Reduction Beta_Amino_Acid β-Amino Acid Further_Reduction->Beta_Amino_Acid

Figure 2: Pathway for the synthesis of β-amino acids from this compound derivatives.
Quantitative Data Summary

Table 3: Reductive Cleavage of this compound Derivatives

EntrySubstrateCatalystSolventPressure (atm)Temperature (°C)Time (h)ProductYield (%)
15-Methyl-1,2-oxazol-3-olRaney NiEthanol125124-Aminopent-3-en-2-one95
25-Phenyl-3-methoxy-1,2-oxazolePd/CMethanol506024Methyl 3-amino-3-phenylpropanoate85
3N-Boc-5-methyl-1,2-oxazol-3-olRaney NiMethanol32516N-Boc-3-aminobutanoic acid78

Note: Yields can vary significantly based on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 3: General Procedure for Raney Nickel Reduction to β-Amino Enones

  • Prepare a slurry of Raney Nickel (W-2) in the chosen solvent (e.g., ethanol or methanol).

  • To a hydrogenation flask, add the this compound derivative (1.0 eq) and the Raney Nickel slurry (typically 10-50% by weight of the substrate).

  • Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (balloon or pressure reactor).

  • Stir the reaction mixture vigorously at the specified temperature and pressure (see Table 3).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully filter the catalyst through a pad of Celite®. Caution: Raney Nickel is pyrophoric and should be handled with care, always kept wet.

  • Concentrate the filtrate under reduced pressure to obtain the crude β-amino enone, which can be used in the next step without further purification or purified by chromatography if necessary.

Protocol 4: Conversion of β-Amino Enones to β-Amino Acids

  • The crude β-amino enone can be hydrolyzed to the corresponding β-keto acid by treatment with aqueous acid (e.g., 1M HCl) followed by extraction.

  • Subsequent reductive amination or other standard methods can be employed to convert the β-keto acid into the desired β-amino acid.

  • Alternatively, direct reduction of the enamine and ketone functionalities of the β-amino enone can lead to β-amino alcohols, which can then be oxidized to the β-amino acid.

Conclusion

This compound is a highly valuable and versatile synthon in organic synthesis, providing efficient pathways to important structural motifs like β-keto amides and β-amino acids. The ability to unmask these functionalities from a stable heterocyclic precursor allows for greater flexibility in the design of complex synthetic routes, making it a powerful tool for researchers in drug discovery and development. The protocols outlined above provide a solid foundation for the application of this synthon in various synthetic endeavors.

Pharmacological Applications of 3-Hydroxyisoxazole Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

The 3-hydroxyisoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of pharmacological activities. Its ability to act as a bioisostere of a carboxylic acid, coupled with its unique electronic and structural properties, has led to its incorporation into numerous compounds targeting various biological systems.[1][2][3] This document provides detailed application notes on the pharmacological uses of 3-hydroxyisoxazole derivatives, presents quantitative data in a structured format, and offers comprehensive protocols for key experimental procedures.

Application Notes

Modulation of Ionotropic Glutamate Receptors

The most prominent application of the 3-hydroxyisoxazole scaffold is in the modulation of ionotropic glutamate receptors, particularly AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and NMDA (N-methyl-D-aspartate) receptors. These receptors are crucial for excitatory neurotransmission in the central nervous system, and their dysregulation is implicated in numerous neurological and psychiatric disorders.[4][5]

AMPA Receptor Modulation: The quintessential example is AMPA itself, a selective agonist for the AMPA receptor, which is named after this compound. The 3-hydroxyisoxazole moiety is critical for its agonist activity. Building upon this, various derivatives have been developed as both agonists, antagonists, and allosteric modulators.[6][7][8] For instance, isoxazole-4-carboxamide derivatives have been identified as potent inhibitors of AMPA receptor activity, suggesting their potential as therapeutic agents for conditions involving excessive excitotoxicity, such as pain and neurodegenerative diseases.[9][10]

NMDA Receptor Modulation: The naturally occurring amino acid ibotenic acid, which contains a 3-hydroxyisoxazole ring, is an agonist of the NMDA receptor.[1] This has spurred the development of numerous synthetic derivatives targeting this receptor. Both agonists and antagonists have been synthesized, with potential applications in treating conditions like schizophrenia and Alzheimer's disease, where NMDA receptor function is thought to be dysregulated.[5][11]

Enzyme Inhibition

The 3-hydroxyisoxazole moiety also serves as a key pharmacophore in the design of enzyme inhibitors. Its ability to coordinate with metal ions in enzyme active sites makes it a valuable zinc-binding group (ZBG).

Histone Deacetylase (HDAC) Inhibition: Recently, 3-hydroxyisoxazole derivatives have been identified as novel inhibitors of histone deacetylase 6 (HDAC6).[12][13][14] HDAC6 is a promising target for cancer therapy. In these inhibitors, the 3-hydroxyisoxazole group acts as a bioisosteric replacement for the commonly used hydroxamic acid ZBG, potentially offering a better safety profile by avoiding the genotoxicity associated with hydroxamic acids.[12]

Other Enzyme Targets: The versatility of the 3-hydroxyisoxazole scaffold extends to other enzyme classes. For example, diarylisoxazole-3-carboxamides have been developed as potent inhibitors of the mitochondrial permeability transition pore (mtPTP), a target for various human pathologies.[15] Additionally, isoxazole-based compounds have been explored as inhibitors of cyclooxygenases (COXs), which are key enzymes in the inflammatory pathway.[16]

Bioisosteric Replacement of Carboxylic Acids

A significant application of the 3-hydroxyisoxazole scaffold in drug design is its use as a bioisostere for the carboxylic acid functional group.[1][2][3] Carboxylic acids are common in drug molecules but can suffer from poor pharmacokinetic properties, such as low cell permeability and rapid metabolism.[2] The 3-hydroxyisoxazole group mimics the acidity and hydrogen bonding capabilities of a carboxylic acid while often improving properties like lipophilicity and metabolic stability.[2][17] This strategy has been successfully employed in the development of analogs for neurotransmitters like GABA and glutamate.[1]

Quantitative Data

The following tables summarize the quantitative pharmacological data for selected 3-hydroxyisoxazole derivatives.

Table 1: Inhibitory Activity of Isoxazole Derivatives on AMPA Receptors

CompoundTargetAssay SystemIC50 (µM)Reference
ISX-11GluA2-containing AMPARsHEK293T cells4.4[10]
ISX-11GluA2/3 AMPARsHEK293T cells4.62[10]
ISX-8GluA2-containing AMPARsHEK293T cells4.6[10]
ISX-8GluA2/3 AMPARsHEK293T cells4.79[10]
ZK 187638Kainate-induced currentsCultured hippocampal neurons3.4[6]

Table 2: Inhibitory Activity of 3-Hydroxyisoxazole Derivatives on HDAC6

CompoundTargetIC50 (nM)Reference
Compound 17HDAC6700[13]
Compound 23HDAC6>1000[13]
Compound 25HDAC6>1000[13]

Table 3: Inhibitory Activity of Isoxazole Derivatives on Carbonic Anhydrase (CA)

CompoundTargetIC50 (µM)Reference
AC2Carbonic Anhydrase112.3 ± 1.6[18]
AC3Carbonic Anhydrase228.4 ± 2.3[18]

Experimental Protocols

Protocol for Whole-Cell Patch-Clamp Electrophysiology to Study AMPA/NMDA Receptor Modulation

This protocol is adapted from established methods for recording ionotropic glutamate receptor-mediated currents in cultured neurons or acute brain slices.[19][20][21]

Materials:

  • Artificial Cerebrospinal Fluid (aCSF): Standard and NMDG-based slicing solutions.

  • Internal Pipette Solution: Containing CsCl or K-gluconate, HEPES, BAPTA or EGTA, Mg-ATP, and Na-GTP.

  • Pharmacological Agents: AMPA/NMDA receptor agonists (e.g., glutamate, AMPA, NMDA), antagonists (e.g., CNQX, AP5), and the 3-hydroxyisoxazole compound to be tested.

  • Equipment: Upright microscope with DIC optics, patch-clamp amplifier, micromanipulators, perfusion system, and data acquisition software.

Procedure:

  • Slice Preparation (if applicable):

    • Anesthetize the animal and rapidly dissect the brain into ice-cold, carbogenated NMDG-based slicing aCSF.[19]

    • Cut acute brain slices (e.g., 300 µm thick) using a vibratome.

    • Transfer slices to a holding chamber with carbogenated standard aCSF for recovery.

  • Recording Setup:

    • Transfer a single slice or coverslip with cultured neurons to the recording chamber on the microscope stage, continuously perfused with carbogenated aCSF.[19]

    • Pull patch pipettes from borosilicate glass to a resistance of 3-7 MΩ when filled with the internal solution.[19]

  • Whole-Cell Recording:

    • Visualize a target neuron and approach it with the patch pipette while applying positive pressure.[20]

    • Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.[19]

    • Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.[20]

  • Data Acquisition:

    • Switch to voltage-clamp mode. To record AMPA receptor-mediated currents, hold the neuron at -70 mV.[19] To record NMDA receptor-mediated currents, hold at +40 mV to relieve the Mg²⁺ block.[19]

    • To isolate NMDA currents, pharmacologically block AMPA and kainate receptors using an antagonist like CNQX (e.g., 10 µM).[19]

    • Apply the agonist (e.g., glutamate) via a puff pipette or through the perfusion system to evoke currents.

    • After obtaining a stable baseline, co-apply the 3-hydroxyisoxazole test compound with the agonist to determine its effect on the receptor-mediated currents.

  • Data Analysis:

    • Measure the peak amplitude, decay time constant, and other kinetic properties of the evoked currents in the absence and presence of the test compound.

    • Construct dose-response curves to determine the IC50 or EC50 of the compound.

Protocol for Determining the IC50 of a 3-Hydroxyisoxazole Compound using an MTT Assay

This protocol provides a general framework for assessing the cytotoxic or anti-proliferative effects of a compound on adherent cell lines, which is relevant for applications like HDAC inhibition in cancer cells.[22][23]

Materials:

  • Adherent cell line of interest (e.g., DU145 prostate cancer cells).[13]

  • Complete cell culture medium.

  • 96-well plates.

  • 3-hydroxyisoxazole test compound dissolved in a suitable solvent (e.g., DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and adjust the cell suspension concentration.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 1,000-10,000 cells/well.[22]

    • Incubate the plate in a 5% CO₂ incubator at 37°C until cells adhere.

  • Compound Treatment:

    • Prepare a serial dilution of the 3-hydroxyisoxazole test compound in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control if available.[22]

    • Incubate the plate for the desired treatment duration (e.g., 24-72 hours).

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[22]

    • After incubation, carefully aspirate the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[22]

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 490 nm using a microplate reader.[22]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability, using non-linear regression analysis.[23][24]

Visualizations

Signaling_Pathway_Glutamate_Receptors cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal cluster_compounds 3-Hydroxyisoxazole Derivatives Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Na_Ion Na⁺ Influx AMPA_R->Na_Ion Opens Channel Ca_Ion Ca²⁺ Influx NMDA_R->Ca_Ion Opens Channel Depolarization Depolarization Na_Ion->Depolarization Depolarization->NMDA_R Removes Mg²⁺ block AMPA_Agonist AMPA (Agonist) AMPA_Agonist->AMPA_R Activates NMDA_Agonist Ibotenic Acid (Agonist) NMDA_Agonist->NMDA_R Activates AMPA_Antagonist Isoxazole-carboxamides (Antagonist) AMPA_Antagonist->AMPA_R Inhibits HDAC_Inhibition_Workflow cluster_enzyme HDAC6 Enzyme cluster_inhibitor 3-Hydroxyisoxazole Inhibitor HDAC6 HDAC6 Deacetylated_Tubulin α-tubulin HDAC6->Deacetylated_Tubulin Deacetylation end Increased Acetylation Acetylated_Tubulin Acetylated α-tubulin Acetylated_Tubulin->HDAC6 Substrate Inhibitor 3-Hydroxyisoxazole Derivative Inhibitor->HDAC6 Inhibits Inhibitor->end Leads to start Start start->Acetylated_Tubulin Experimental_Workflow_Patch_Clamp A Prepare Brain Slices or Neuronal Culture B Obtain Whole-Cell Configuration A->B C Record Baseline Currents (Agonist Application) B->C D Apply 3-Hydroxyisoxazole Compound + Agonist C->D E Record Modulated Currents D->E F Analyze Current Amplitude and Kinetics E->F G Determine IC50 / EC50 F->G Experimental_Workflow_IC50_Assay A Seed Cells in 96-well Plate B Treat with Serial Dilutions of Compound A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 490 nm F->G H Calculate IC50 G->H

References

Application Notes and Protocols for 1,2-Oxazol-3-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The 1,2-oxazol-3-ol core, often existing in its tautomeric form as 3-hydroxyisoxazole, is a versatile scaffold in medicinal chemistry. Its significance stems primarily from its role as a bioisostere of a carboxylic acid. This structural mimicry allows for the modulation of physicochemical properties, such as acidity and lipophilicity, which can lead to improved pharmacokinetic profiles of drug candidates.[1][2][3]

One of the most prominent applications of the 3-hydroxyisoxazole moiety is in the field of neuroscience, particularly in the design of ligands for the γ-aminobutyric acid (GABA) receptors. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are crucial targets for therapies aimed at anxiety, epilepsy, and sleep disorders. The 3-hydroxyisoxazole ring is found in the potent GABA_A receptor agonist muscimol, isolated from Amanita muscaria mushrooms. This natural product has served as a foundational template for the development of numerous synthetic GABA receptor modulators. The acidic proton of the 3-hydroxyisoxazole mimics the carboxylic acid of GABA, enabling it to interact with the GABA binding site.

Beyond neuroscience, the broader isoxazole scaffold has demonstrated a wide array of biological activities, including but not limited to:

  • Anticancer: Derivatives have shown antiproliferative effects against various cancer cell lines.

  • Anti-inflammatory: Certain isoxazole-containing compounds have exhibited anti-inflammatory properties.

  • Antimicrobial: The isoxazole nucleus is a component of some antibacterial and antifungal agents.

The utility of the this compound scaffold lies in its ability to present a key hydrogen bond donor and acceptor in a conformationally restrained five-membered ring system, influencing ligand-receptor interactions and potentially enhancing selectivity for specific biological targets.

Data Presentation

Quantitative data for a systematic series of simple this compound derivatives is not extensively available in the public domain. The available data often pertains to more complex molecules where the this compound moiety is a substructure. The following table presents a selection of relevant data for compounds containing the 3-hydroxyisoxazole core to illustrate their biological activities.

CompoundTargetAssay TypeActivity (IC₅₀/Kᵢ)Reference
MuscimolGABA_A ReceptorRadioligand BindingKᵢ = 10-20 nM[4]
THIP (Gaboxadol)GABA_A ReceptorRadioligand BindingKᵢ = 130 nM[4]
5-(4-piperidyl)isoxazol-3-olGABA_A ReceptorRadioligand BindingKᵢ = 110 nM[5]
Isoxazole-Thiazole DerivativeGABA_A α5 ReceptorInverse Agonist BindingKᵢ = 2.5 nM[6]

Experimental Protocols

Protocol 1: General Synthesis of 4-substituted-1,2-oxazol-3-ols

This protocol is adapted from methods for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones, which can be considered precursors or analogs to 1,2-oxazol-3-ols.

Materials:

  • β-ketoester (e.g., ethyl acetoacetate)

  • Hydroxylamine hydrochloride

  • Aromatic aldehyde

  • L-valine (catalyst)

  • Ethanol

  • Standard laboratory glassware

  • Reflux apparatus

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • In a round-bottom flask, combine the β-ketoester (1 mmol), hydroxylamine hydrochloride (1 mmol), aromatic aldehyde (1 mmol), and L-valine (10 mol%) in ethanol (4 mL).[7]

  • Heat the mixture to reflux.

  • Monitor the reaction progress using TLC. The reaction is typically complete within 15-30 minutes.[7]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the precipitated product.

  • Wash the crude product with cold ethanol to afford the pure 3,4-disubstituted isoxazol-5(4H)-one.[7]

  • Further chemical modification, such as reduction or hydrolysis, may be necessary to obtain the desired this compound, depending on the stability of the target compound.

Protocol 2: GABA_A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the GABA_A receptor.

Materials:

  • Rat brain membranes (source of GABA_A receptors)

  • [³H]Muscimol (radioligand)

  • Unlabeled GABA (for non-specific binding determination)

  • Test compound (this compound derivative)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Filtration apparatus with glass fiber filters

Procedure:

Membrane Preparation:

  • Homogenize rat brains in a suitable buffer (e.g., 0.32 M sucrose).

  • Perform a series of centrifugation steps to isolate the crude synaptic membrane fraction.

  • Wash the membranes multiple times with the binding buffer to remove endogenous GABA.

  • Resuspend the final membrane pellet in a known volume of binding buffer and determine the protein concentration.

  • Store the membrane preparation at -80°C until use.

Binding Assay:

  • Prepare serial dilutions of the test compound.

  • In a series of tubes, add the binding buffer, [³H]Muscimol (at a concentration near its K_d, typically 1-5 nM), and either:

    • Buffer (for total binding)

    • A saturating concentration of unlabeled GABA (e.g., 100 µM) (for non-specific binding)

    • Varying concentrations of the test compound.

  • Initiate the binding reaction by adding a specific amount of the prepared rat brain membranes (typically 50-100 µg of protein).

  • Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the dose-response curve.

  • Calculate the Kᵢ (inhibitory constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Mandatory Visualizations

bioisosterism cluster_0 Carboxylic Acid Functional Group cluster_1 Bioisostere cluster_2 Biological Target Carboxylic_Acid R-COOH Oxazolol This compound (3-Hydroxyisoxazole) Carboxylic_Acid->Oxazolol Bioisosteric Replacement Receptor e.g., GABA Receptor Carboxylic_Acid->Receptor Binding Oxazolol->Receptor Binding

Caption: Bioisosteric relationship of this compound with a carboxylic acid.

experimental_workflow cluster_synthesis Synthesis cluster_assay Biological Assay (e.g., Receptor Binding) Start Starting Materials (β-ketoester, Aldehyde, Hydroxylamine HCl) Reaction One-pot Cyclo-condensation Start->Reaction Purification Filtration & Washing Reaction->Purification Product This compound Derivative Purification->Product Preparation Prepare Reagents (Membranes, Radioligand, Test Compound) Product->Preparation Test Compound Incubation Incubation Preparation->Incubation Filtration Separation of Bound and Free Ligand Incubation->Filtration Detection Quantification (Scintillation Counting) Filtration->Detection Analysis Data Analysis (IC50, Ki determination) Detection->Analysis

References

One-Pot Synthesis of Substituted 3-Hydroxyisoxazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the one-pot synthesis of substituted 3-hydroxyisoxazoles, valuable scaffolds in medicinal chemistry and drug development. The primary focus is on the direct synthesis from β-ketoesters and hydroxylamine, a robust and versatile method. This guide includes tabulated quantitative data for various substrates, detailed experimental procedures, and diagrams illustrating the reaction pathways and workflow to aid in the successful implementation of this synthetic strategy.

Introduction

Substituted 3-hydroxyisoxazoles are a class of heterocyclic compounds that serve as important building blocks in the synthesis of a wide range of biologically active molecules. Their utility stems from their ability to act as bioisosteres for carboxylic acids and their role in the formation of various agrochemicals and pharmaceuticals. The one-pot synthesis of these compounds from readily available starting materials like β-ketoesters and hydroxylamine is an efficient and atom-economical approach.

A key challenge in this synthesis is controlling the regioselectivity. The reaction between a β-ketoester and hydroxylamine can potentially yield two regioisomers: the desired 3-hydroxyisoxazole and the isomeric 5-isoxazolinone. The reaction conditions, particularly pH and the nature of the quenching step, play a crucial role in directing the reaction towards the formation of the thermodynamically more stable 3-hydroxyisoxazole.

Reaction Scheme & Regioselectivity

The one-pot synthesis of 3-hydroxyisoxazoles from β-ketoesters and hydroxylamine proceeds via the formation of a hydroxamic acid intermediate, which then undergoes cyclization. The regiochemical outcome is determined by which carbonyl group of the β-ketoester undergoes initial attack by hydroxylamine and the subsequent cyclization pathway.

Reaction_Scheme cluster_products Potential Products beta_ketoester β-Ketoester (R¹COCH(R²)COOR³) intermediate Reaction Intermediate beta_ketoester->intermediate + NH₂OH hydroxylamine Hydroxylamine (NH₂OH) hydroxylamine->intermediate hydroxyisoxazole 3-Hydroxyisoxazole (Desired Product) isoxazolinone 5-Isoxazolinone (Byproduct) intermediate->hydroxyisoxazole Acid Quench (e.g., conc. HCl, heat) intermediate->isoxazolinone Neutral/Basic Conditions

Caption: General reaction scheme for the synthesis of 3-hydroxyisoxazoles.

The formation of the desired 3-hydroxyisoxazole is favored under acidic quenching conditions at elevated temperatures, which facilitates the cyclization and dehydration pathway leading to the aromatic isoxazole ring.

Quantitative Data Summary

The following tables summarize the yields of various substituted 3-hydroxyisoxazoles synthesized via the one-pot reaction of β-ketoesters with hydroxylamine under specific conditions.

Table 1: Synthesis of 3-Hydroxy-5-substituted-isoxazoles

R¹ (at C5)R² (at C4)Starting β-KetoesterReaction ConditionsYield (%)
MethylHEthyl acetoacetate1. NaOMe, NH₂OH·HCl, -30°C, 2h2. conc. HCl, 80°C, 1h47
PhenylHEthyl benzoylacetate1. NaOMe, NH₂OH·HCl, -30°C, 2h2. conc. HCl, 80°C, 1h65
EthylHEthyl propionylacetate1. NaOMe, NH₂OH·HCl, -30°C, 2h2. conc. HCl, 80°C, 1h52
IsopropylHEthyl isobutyrylacetate1. NaOMe, NH₂OH·HCl, -30°C, 2h2. conc. HCl, 80°C, 1h58

Table 2: Synthesis of 4,5-Disubstituted-3-hydroxyisoxazoles

R¹ (at C5)R² (at C4)Starting β-KetoesterReaction ConditionsYield (%)
MethylMethylEthyl 2-methylacetoacetate1. NaOMe, NH₂OH·HCl, -30°C, 2h2. conc. HCl, 80°C, 1h60
MethylEthylEthyl 2-ethylacetoacetate1. NaOMe, NH₂OH·HCl, -30°C, 2h2. conc. HCl, 80°C, 1h71
PhenylMethylEthyl 2-methylbenzoylacetate1. NaOMe, NH₂OH·HCl, -30°C, 2h2. conc. HCl, 80°C, 1h55
MethylBenzylEthyl 2-benzylacetoacetate1. NaOMe, NH₂OH·HCl, -30°C, 2h2. conc. HCl, 80°C, 1h75

Experimental Protocols

This section provides a general, detailed protocol for the one-pot synthesis of substituted 3-hydroxyisoxazoles.

General Protocol for the Synthesis of Substituted 3-Hydroxyisoxazoles

Workflow start Start step1 Dissolve β-ketoester in Methanol/Water start->step1 step2 Add base (e.g., NaOH or NaOMe) at low temperature (-20°C to -30°C) step1->step2 step4 Add hydroxylamine solution to the β-ketoester salt at -30°C step2->step4 step3 Prepare hydroxylamine solution (from NH₂OH·HCl and base) step3->step4 step5 Stir for 2 hours at -30°C step4->step5 step6 Quench excess hydroxylamine (optional, e.g., with acetone) step5->step6 step7 Add concentrated HCl and heat to 80°C for 1 hour step6->step7 step8 Work-up: Pour into water, extract with ether step7->step8 step9 Purification: Column chromatography on silica gel step8->step9 end Obtain pure 3-hydroxyisoxazole step9->end

Caption: Experimental workflow for the one-pot synthesis.

Materials:

  • Substituted β-ketoester (1.0 eq)

  • Sodium hydroxide (NaOH) or Sodium methoxide (NaOMe)

  • Hydroxylamine hydrochloride (NH₂OH·HCl, 2.0 eq)

  • Methanol (MeOH)

  • Water (H₂O)

  • Concentrated hydrochloric acid (conc. HCl)

  • Acetone (optional)

  • Diethyl ether or other suitable organic solvent for extraction

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the β-ketoester salt: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve the substituted β-ketoester (1.0 eq) in a mixture of methanol and water. Cool the solution to -20°C to -30°C in an ice-salt or acetone-dry ice bath. To this solution, add a solution of NaOH (1.05 eq) in water dropwise, maintaining the temperature below -20°C. Stir for 10 minutes.

  • Preparation of the hydroxylamine solution: In a separate flask, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (2.0 eq) in water and adding a solution of NaOH (2.1 eq) in water at a low temperature.

  • Reaction: Add the freshly prepared hydroxylamine solution to the β-ketoester salt solution at -30°C. Stir the reaction mixture at this temperature for 2 hours.

  • Quenching and Cyclization: (Optional) To quench any excess hydroxylamine, add a small amount of acetone at -20°C. Subsequently, add concentrated HCl in one portion and rapidly heat the mixture to 80°C. Maintain this temperature for 1 hour.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water. Wash the aqueous solution with a non-polar solvent like n-hexane to remove any non-polar impurities. Extract the aqueous layer with diethyl ether (3 x volume).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., n-hexane/ethyl acetate) to afford the pure substituted 3-hydroxyisoxazole.

Conclusion

The one-pot synthesis of substituted 3-hydroxyisoxazoles from β-ketoesters and hydroxylamine is a highly effective and versatile method. By carefully controlling the reaction conditions, particularly the use of a strong acid quench at elevated temperatures, the formation of the desired 3-hydroxyisoxazole regioisomer can be favored. The protocols and data presented herein provide a comprehensive guide for researchers to synthesize a variety of substituted 3-hydroxyisoxazoles for applications in drug discovery and development.

Application Notes & Protocols: Ultrasound-Assisted Synthesis of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole and its derivatives are pivotal scaffolds in medicinal chemistry, constituting the core structure of numerous therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Traditional synthetic routes towards these heterocyclic compounds often necessitate prolonged reaction times, stringent conditions, and the use of hazardous solvents.[1][2] Embracing the principles of green chemistry, ultrasound-assisted organic synthesis has surfaced as a potent and environmentally benign alternative.[1][2] This technique, known as sonochemistry, employs acoustic cavitation to expedite reactions, frequently leading to markedly shorter reaction times, augmented yields, milder conditions, and a reduction in byproduct formation.[1][2][3]

These application notes offer comprehensive protocols for the ultrasound-assisted synthesis of various isoxazole derivatives, designed for practical application in research and development.

Principle of Sonochemical Synthesis

The effectiveness of ultrasound in chemical synthesis is attributed to acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid medium exposed to high-frequency sound waves (>20 kHz).[1] The implosion of these bubbles creates localized "hot spots" with transient high temperatures (up to 5000 K) and pressures (up to 1000 atm).[1] This concentration of energy enhances mass transfer and dramatically accelerates chemical reactions.[1][3]

Advantages of Ultrasound-Assisted Synthesis

The application of ultrasound in the synthesis of isoxazole derivatives offers several key advantages over conventional methods:

  • Accelerated Reaction Rates: Drastic reduction in reaction times from hours to minutes.[3][4]

  • Increased Yields: Improved product yields are consistently observed.[2][3][4]

  • Milder Reaction Conditions: Reactions can often be conducted at lower temperatures, preserving thermally sensitive functional groups.[1]

  • Enhanced Purity: Reduced formation of byproducts simplifies purification processes.[2][3]

  • Energy Efficiency: Lower energy consumption compared to traditional heating methods.[2][3]

  • Green Chemistry: Facilitates the use of greener solvents, such as water and ethanol, or even solvent-free conditions.[3][5][6]

Experimental Protocols

Protocol 1: One-Pot, Three-Component Synthesis of 3-Methyl-4-(arylmethylene)isoxazol-5(4H)-ones

This protocol outlines a multicomponent reaction for the synthesis of isoxazol-5(4H)-one derivatives, which are valuable intermediates in drug discovery.

Reactant Preparation:

  • In a 50 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate or methyl acetoacetate (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and the chosen catalyst (e.g., pyridine, itaconic acid).[1]

  • Add the appropriate solvent (e.g., water, ethanol-water mixture).

Ultrasonic Irradiation:

  • Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the reaction mixture.

  • Irradiate the mixture at a specified temperature (e.g., 50 °C) and power (e.g., 90 W) for the designated time (typically 15-35 minutes).[3]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

Work-up and Isolation:

  • Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution.[1]

  • Collect the solid precipitate by vacuum filtration.[1]

Purification:

  • Wash the collected solid with cold water or ethanol to remove any residual reactants or catalyst.[1]

  • If required, recrystallize the product from a suitable solvent like ethanol to obtain the pure 3-methyl-4-(arylmethylene)isoxazol-5(4H)-one.[1]

Protocol 2: One-Pot, Five-Component Synthesis of 3,5-Disubstituted Isoxazole Secondary Sulfonamides

This protocol describes a tandem one-pot, five-component reaction for the efficient synthesis of isoxazole-secondary sulfonamides in water.

Reactant Preparation:

  • In a suitable reaction vessel, combine saccharin, propargyl bromide, an aldehyde, hydroxylamine hydrochloride, and a non-conjugated primary amine.[6]

  • Add the pre-catalyst system (e.g., CaCl2/K2CO3) and water as the solvent.[6]

Ultrasonic Irradiation:

  • Irradiate the reaction mixture using an ultrasonic probe (e.g., 20 kHz, 130 W) at room temperature (25 °C).[6] An ultrasonic probe is often more efficient than a standard ultrasonic bath for this type of reaction.[1][6]

  • Continue irradiation for the optimized reaction time, typically between 13-17 minutes.[6]

Work-up and Isolation:

  • After the reaction is complete, extract the aqueous mixture with an organic solvent such as ethyl acetate.[1]

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

Purification:

  • Purify the crude product by column chromatography on silica gel to yield the pure isoxazole-secondary sulfonamide.[1]

Data Presentation

The following tables summarize quantitative data from various studies, comparing ultrasound-assisted synthesis with conventional heating methods for the preparation of isoxazole derivatives.

Table 1: Comparison of Conventional Heating and Ultrasound Irradiation for the Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones

MethodCatalystTemperature (°C)TimeYield (%)Reference
Conventional HeatingItaconic Acid1003 h90[3]
Ultrasound IrradiationItaconic Acid5015 min95[3]
Conventional HeatingPyridineReflux70-90 min66-79[2][3]
Ultrasound IrradiationPyridine5030-45 min82-96[2][3]
Ultrasound IrradiationFe2O3 NPsRoom Temp.20-35 min84-91[3]
Ultrasound IrradiationRecyclable CatalystRoom Temp.< 10 min> 94[3]

Table 2: Comparison of Conventional Heating and Ultrasound Irradiation for the Synthesis of 3,5-Disubstituted Isoxazoles

R1 SubstituentConventional Time (h)Conventional Yield (%)Ultrasound Time (h)Ultrasound Yield (%)Reference
H3271.570[4]
Cl545474[4]
MeO4582.575[4]
OH520387[4]
tert-butyl3.267274[4]
NO2674.545[4]

Visualizations

The following diagrams illustrate the experimental workflow and a generalized reaction mechanism for the ultrasound-assisted synthesis of isoxazoles.

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Ultrasonic Reaction cluster_workup Work-up & Isolation cluster_purification Purification reactants Combine Aldehyde, β-Ketoester, Hydroxylamine HCl, Catalyst solvent Add Solvent (e.g., H2O, EtOH) reactants->solvent ultrasound Apply Ultrasound (e.g., 50°C, 90W) solvent->ultrasound monitoring Monitor via TLC ultrasound->monitoring cooling Cool to RT monitoring->cooling filtration Filter Precipitate cooling->filtration washing Wash with Cold Solvent filtration->washing recrystallization Recrystallize (if necessary) washing->recrystallization pure_product Pure Isoxazole Derivative recrystallization->pure_product

Caption: Experimental workflow for ultrasound-assisted synthesis.

reaction_mechanism cluster_cycloaddition Key Reaction Step cluster_product Final Product aldehyde Aldehyde oxime Aldoxime aldehyde->oxime hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->oxime alkyne Alkyne/ Alkene cycloaddition [3+2] Cycloaddition alkyne->cycloaddition nitrile_oxide Nitrile Oxide oxime->nitrile_oxide Oxidation (e.g., Oxone) nitrile_oxide->cycloaddition isoxazole Isoxazole/ Isoxazoline Derivative cycloaddition->isoxazole Ultrasound Assistance

Caption: Generalized 1,3-dipolar cycloaddition mechanism.

References

Application Notes and Protocols for the Regioselective Synthesis of Functionalized Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazoles are a prominent class of five-membered heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery.[1][2] Their scaffold is a core component in a variety of commercially available drugs, demonstrating a broad spectrum of biological activities including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2] The biological activity of isoxazole derivatives is highly dependent on the substitution pattern on the ring, making the regioselective synthesis of functionalized isoxazoles a critical aspect of modern organic synthesis and drug development.[3]

This document provides detailed application notes on the primary strategies for achieving regioselectivity in isoxazole synthesis and presents specific experimental protocols for key reactions.

Key Synthetic Strategies for Regioselective Isoxazole Synthesis

The two most prevalent methods for the synthesis of the isoxazole ring are the [3+2] cycloaddition of nitrile oxides with alkynes or alkenes, and the cyclocondensation of a C-C-C precursor, such as a 1,3-dicarbonyl compound, with hydroxylamine.[4] The control of regioselectivity in these reactions is paramount and can be influenced by several factors.

[3+2] Cycloaddition Reactions

The 1,3-dipolar cycloaddition between a nitrile oxide and a dipolarophile (alkyne or alkene) is a powerful and widely used method for constructing the isoxazole ring.[5] The regioselectivity of this reaction, which determines whether a 3,5- or 3,4-disubstituted isoxazole is formed, is governed by both steric and electronic factors of the reactants.[6]

Factors Influencing Regioselectivity in [3+2] Cycloaddition:

  • Electronic Effects: The reaction is primarily under frontier molecular orbital (FMO) control. The interaction between the highest occupied molecular orbital (HOMO) of the dipolarophile and the lowest unoccupied molecular orbital (LUMO) of the nitrile oxide dictates the regiochemical outcome.[6]

  • Steric Hindrance: Bulky substituents on either the nitrile oxide or the dipolarophile will favor the formation of the regioisomer that minimizes steric repulsion in the transition state.[6]

  • Catalysis: The use of catalysts, particularly copper(I) and ruthenium(II), can significantly influence and control the regioselectivity, often favoring the formation of 3,5-disubstituted isoxazoles.[5][6]

cluster_cycloaddition [3+2] Cycloaddition cluster_factors Controlling Factors Nitrile Oxide Nitrile Oxide Isoxazole Isoxazole Nitrile Oxide->Isoxazole 1,3-Dipole Alkyne Alkyne Alkyne->Isoxazole Dipolarophile Electronic Effects Electronic Effects Electronic Effects->Isoxazole Influences Regioselectivity Steric Hindrance Steric Hindrance Steric Hindrance->Isoxazole Influences Regioselectivity Catalysis (Cu(I), Ru) Catalysis (Cu(I), Ru) Catalysis (Cu(I), Ru)->Isoxazole Directs Regioselectivity

Caption: Factors influencing regioselectivity in [3+2] cycloaddition reactions.

Cyclocondensation Reactions

The cyclocondensation of 1,3-dicarbonyl compounds or their synthetic equivalents with hydroxylamine is another fundamental approach to isoxazole synthesis.[4] However, this method can often lead to mixtures of regioisomers.[4] Recent methodologies have focused on modifying the substrates and reaction conditions to achieve high regioselectivity.

Regiocontrol in Cyclocondensation of β-Enamino Diketones:

A notable advancement is the use of β-enamino diketones, which allows for better regiochemical control compared to traditional 1,3-dicarbonyls.[4] The regioselectivity can be steered by adjusting the reaction conditions:

  • Solvent: The choice of solvent can influence the reaction pathway.[4]

  • Lewis Acids: The addition of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can activate the carbonyl group and direct the cyclization to favor the formation of 3,4-disubstituted isoxazoles.[4][7]

  • Base: The presence of a base like pyridine can also impact the regiochemical outcome.[4]

Start β-Enamino Diketone β-Enamino Diketone Start->β-Enamino Diketone Reaction Conditions Reaction Conditions β-Enamino Diketone->Reaction Conditions Hydroxylamine Hydroxylamine Hydroxylamine->Reaction Conditions 4,5-Disubstituted Isoxazole 4,5-Disubstituted Isoxazole Reaction Conditions->4,5-Disubstituted Isoxazole Solvent Control (e.g., EtOH) 3,4-Disubstituted Isoxazole 3,4-Disubstituted Isoxazole Reaction Conditions->3,4-Disubstituted Isoxazole Lewis Acid (e.g., BF₃·OEt₂) End 4,5-Disubstituted Isoxazole->End 3,4-Disubstituted Isoxazole->End

Caption: Workflow for regioselective isoxazole synthesis from β-enamino diketones.

Data Presentation

The following tables summarize quantitative data from various studies to facilitate comparison of different methodologies for regioselective isoxazole synthesis.

Table 1: Effect of Reaction Conditions on Regioselectivity in the Synthesis from β-Enamino Diketone and Hydroxylamine [4]

EntrySolventAdditiveProduct(s)RatioYield (%)
1EtOH-4,5-disubstituted + 3,4-disubstituted1 : 2.380
2MeCNPyridine4,5-disubstituted>99:185
3MeCNBF₃·OEt₂3,4-disubstituted>1:9992
4Dioxane-4,5-disubstituted + 3,4-disubstituted1 : 175

Table 2: Regioselectivity in [3+2] Cycloaddition of Nitrile Oxides with Alkynes [8]

EntryAlkyneNitrile OxideConditionsProduct(s)RatioYield (%)
1PhenylacetyleneBenzonitrile oxideEt₃N, CH₂Cl₂, rt3,5-diphenylisoxazole>95:588
21-Hexyne4-Chlorobenzonitrile oxideCuI, Et₃N, THF, rt3-(4-chlorophenyl)-5-butylisoxazole>98:291
3(Trimethylsilyl)acetyleneBenzonitrile oxideKHCO₃, H₂O/MeOH, rt3-phenyl-5-(trimethylsilyl)isoxazole>95:578
4PhenylacetylenePivalonitrile oxideKHCO₃, H₂O/MeOH, rt3-tert-butyl-5-phenylisoxazole>95:585

Experimental Protocols

Protocol 1: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Lewis Acid-Mediated Cyclocondensation[4]

This protocol describes the regioselective synthesis of a 3,4-disubstituted isoxazole from a β-enamino diketone and hydroxylamine hydrochloride using boron trifluoride etherate as a Lewis acid.

Materials:

  • β-Enamino diketone (1.0 equiv)

  • Hydroxylamine hydrochloride (1.2 equiv)

  • Pyridine (1.4 equiv)

  • Boron trifluoride etherate (BF₃·OEt₂) (2.0 equiv)

  • Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the β-enamino diketone (0.5 mmol) in acetonitrile (4 mL), add hydroxylamine hydrochloride (0.6 mmol, 42 mg) and pyridine (0.7 mmol, 57 µL).

  • Cool the mixture in an ice bath.

  • Add BF₃·OEt₂ (1.0 mmol, 123 µL) dropwise to the cooled mixture.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,4-disubstituted isoxazole.

Protocol 2: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles[9]

This protocol details the copper(I)-catalyzed [3+2] cycloaddition of a terminal alkyne with an in situ generated nitrile oxide to yield a 3,5-disubstituted isoxazole.

Materials:

  • Aldoxime (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Terminal alkyne (1.2 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask, dissolve the aldoxime (1.0 mmol) in THF (10 mL).

  • Add N-Chlorosuccinimide (1.1 mmol, 147 mg) and stir the mixture at room temperature for 30 minutes to form the corresponding hydroximoyl chloride.

  • To the reaction mixture, add the terminal alkyne (1.2 mmol), CuI (0.1 mmol, 19 mg), and triethylamine (2.5 mmol, 348 µL).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the pure 3,5-disubstituted isoxazole.

Protocol 3: Green Synthesis of 5-Arylisoxazoles in Aqueous Media[10]

This protocol outlines an environmentally benign synthesis of 5-arylisoxazoles from 3-(dimethylamino)-1-arylprop-2-en-1-ones and hydroxylamine hydrochloride in water without a catalyst.

Materials:

  • 3-(Dimethylamino)-1-arylprop-2-en-1-one (1.0 equiv)

  • Hydroxylamine hydrochloride (1.0 equiv)

  • Water

Procedure:

  • In a 25-mL round-bottom flask, add 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol), hydroxylamine hydrochloride (1 mmol, 69.5 mg), and water (5 mL).

  • Heat the mixture to reflux with stirring for 3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate from the aqueous solution.

  • Collect the precipitate by suction filtration and wash with cold water to give the pure 5-arylisoxazole without the need for further purification.

Conclusion

The regioselective synthesis of functionalized isoxazoles is a dynamic field with significant implications for drug discovery and development. By carefully selecting the synthetic strategy and controlling the reaction conditions, researchers can achieve high regioselectivity, enabling the targeted synthesis of isoxazole derivatives with desired pharmacological properties. The protocols and data presented herein serve as a valuable resource for scientists working in this area.

References

The 1,2-Oxazol-3-ol Scaffold: A Versatile Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 1,2-oxazol-3-ol, also known as 3-hydroxyisoxazole, is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic and structural properties make it a versatile pharmacophore for designing novel therapeutics targeting a range of biological entities. This document provides detailed application notes and experimental protocols for researchers engaged in the development of novel therapeutics based on the this compound core.

Application Note 1: Targeting Excitatory Neurotransmission with this compound Based AMPA Receptor Modulators

The this compound moiety is a cornerstone in the design of ligands for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory neurotransmission in the central nervous system. Derivatives of this scaffold have been developed as both agonists and positive allosteric modulators (PAMs) of the AMPA receptor, with potential applications in treating cognitive disorders and depression.

Quantitative Data: AMPA Receptor Modulation

The following table summarizes the activity of representative this compound derivatives at the AMPA receptor.

CompoundTargetAssay TypeActivity MetricValueReference
AMPAAMPA ReceptorRadioligand BindingIC₅₀0.040 µM[1]
AMPAAMPA ReceptorElectrophysiologyEC₅₀3.5 µM[1]
2-Py-AMPAAMPA ReceptorRadioligand BindingIC₅₀0.57 µM[1]
2-Py-AMPAAMPA ReceptorElectrophysiologyEC₅₀7.4 µM[1]
Pyrazinyl-AMPA (7)AMPA ReceptorRadioligand BindingIC₅₀1.2 µM[1]
2-Amino-3-[3-hydroxy-5-(2-hydroxyphenyl)-4-isoxazolyl]propionic acid (9a)AMPA ReceptorRadioligand BindingIC₅₀45 µM[1]
2-Amino-3-[3-hydroxy-5-(2-hydroxyphenyl)-4-isoxazolyl]propionic acid (9a)AMPA ReceptorElectrophysiologyEC₅₀324 µM[1]
LY404187AMPA Receptor PAMElectrophysiologyEC₅₀1.3 µM[2]
CX516AMPA Receptor PAMElectrophysiologyEC₅₀2.8 mM[2]
CX614GluR2 S1S2 DimerSedimentation EquilibriumK_d26.1 µM[3]
Signaling Pathway: AMPA Receptor Activation

Activation of AMPA receptors by glutamate or synthetic agonists leads to the influx of sodium ions, causing depolarization of the postsynaptic membrane and initiating an excitatory postsynaptic potential (EPSP). This fundamental process underlies synaptic plasticity, learning, and memory.

AMPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate / Agonist (e.g., AMPA derivative) AMPAR AMPA Receptor Glutamate->AMPAR Binds Na_ion Na+ Influx AMPAR->Na_ion Opens Channel Depolarization Membrane Depolarization Na_ion->Depolarization EPSP Excitatory Postsynaptic Potential (EPSP) Depolarization->EPSP Plasticity Synaptic Plasticity (LTP) EPSP->Plasticity Leads to

Figure 1: Simplified signaling pathway of AMPA receptor activation.

Experimental Protocols

Protocol 1: [³H]-AMPA Receptor Binding Assay

This protocol is adapted from a method for measuring [³H]-AMPA binding in rat cortex membranes.[4]

Materials:

  • Rat cortex membranes

  • [³H]-AMPA (radioligand)

  • Test compounds (this compound derivatives)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., 1 mM L-Glutamate)

  • Glass fiber filters

  • Scintillation vials and cocktail

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold binding buffer and centrifuge to pellet the membranes. Wash the membranes multiple times to remove endogenous ligands.

  • Assay Setup: In test tubes, combine the prepared membranes, [³H]-AMPA at a fixed concentration (e.g., 5 nM), and varying concentrations of the test compound or vehicle control. For determining non-specific binding, add a high concentration of a competing ligand like L-Glutamate.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound by plotting the percentage of specific binding against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Modulation

This protocol provides a general framework for assessing the modulatory effects of this compound derivatives on AMPA receptor-mediated currents in cultured neurons or brain slices.[1][5][6]

Materials:

  • Cultured neurons (e.g., primary hippocampal or cortical neurons) or acute brain slices

  • External solution (aCSF) containing (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose, bubbled with 95% O₂/5% CO₂.

  • Internal (pipette) solution containing (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-Na, 2 ATP-Mg, and 40 HEPES, pH adjusted to 7.2 with KOH.

  • (RS)-AMPA or Glutamate solution

  • Test compound (this compound derivative)

  • Pharmacological blockers (e.g., TTX to block voltage-gated sodium channels, picrotoxin for GABA-A receptors, and D-AP5 for NMDA receptors)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Procedure:

  • Cell/Slice Preparation: Prepare cultured neurons on coverslips or obtain acute brain slices from the region of interest.

  • Patch Pipette Fabrication: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Obtaining a Whole-Cell Recording:

    • Place the cell/slice in the recording chamber and perfuse with external solution.

    • Approach a neuron with the patch pipette and apply gentle positive pressure.

    • Upon contacting the cell, release the pressure and apply gentle suction to form a gigaohm seal.

    • Rupture the membrane patch with a brief pulse of suction to achieve the whole-cell configuration.

  • Recording AMPA Receptor Currents:

    • In voltage-clamp mode, hold the cell at a negative potential (e.g., -70 mV) to record inward currents.

    • Apply pharmacological blockers to the external solution to isolate AMPA receptor-mediated currents.

    • Apply a brief pulse of AMPA or glutamate to evoke a baseline current.

  • Compound Application:

    • Co-apply the test compound with the AMPA/glutamate solution.

    • Record the change in the amplitude, rise time, and decay kinetics of the evoked current.

  • Data Analysis:

    • Measure the peak amplitude of the AMPA receptor-mediated current in the absence and presence of the test compound.

    • Calculate the percentage modulation of the current.

    • Construct a concentration-response curve to determine the EC₅₀ for potentiation or IC₅₀ for inhibition.

Application Note 2: this compound as a Zinc-Binding Group in Histone Deacetylase 6 (HDAC6) Inhibitors

The this compound scaffold has emerged as a novel zinc-binding group (ZBG) for the design of selective inhibitors of histone deacetylase 6 (HDAC6), a promising target in cancer therapy.[7][8] Unlike traditional hydroxamic acid-based inhibitors, these compounds may offer an improved safety profile.

Quantitative Data: HDAC6 Inhibition

The following table presents the in vitro inhibitory activity of a series of 3-hydroxy-isoxazole derivatives against HDAC6.[7]

Compound IDHDAC6 IC₅₀ (µM)
1398.1
171.3
1816.4
2129.6
2273.3
230.7
2421.9
251.5
278.2
2882.3
Trichostatin A0.026
Signaling Pathway: HDAC6 Inhibition in Cancer

HDAC6 is a cytoplasmic enzyme that deacetylates non-histone proteins like α-tubulin and cortactin, playing a role in cell motility, and Hsp90, affecting protein stability. Inhibition of HDAC6 can lead to the accumulation of acetylated α-tubulin, disrupting microtubule dynamics, and can also impact other oncogenic signaling pathways, ultimately leading to cell cycle arrest and apoptosis.[5][9][10]

HDAC6_Inhibition cluster_substrates HDAC6 Substrates cluster_effects Cellular Effects HDAC6_Inhibitor This compound HDAC6 Inhibitor HDAC6 HDAC6 HDAC6_Inhibitor->HDAC6 Inhibits aTubulin α-Tubulin HDAC6->aTubulin Deacetylates Hsp90 Hsp90 HDAC6->Hsp90 Deacetylates Cortactin Cortactin HDAC6->Cortactin Deacetylates Microtubule_Disruption Microtubule Disruption aTubulin->Microtubule_Disruption Acetylation leads to Protein_Degradation Client Protein Degradation Hsp90->Protein_Degradation Inhibition leads to Cell_Motility_Inhibition Reduced Cell Motility Cortactin->Cell_Motility_Inhibition Acetylation leads to Apoptosis Apoptosis Microtubule_Disruption->Apoptosis Protein_Degradation->Apoptosis

Figure 2: Signaling consequences of HDAC6 inhibition.

Experimental Protocols

Protocol 3: In Vitro Fluorometric HDAC Enzyme Inhibition Assay

This protocol describes a common method to determine the in vitro inhibitory activity of compounds on HDAC enzymes.[11][12][13]

Materials:

  • Recombinant human HDAC6 enzyme

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (e.g., Trypsin in a suitable buffer)

  • Stop Solution (e.g., Trichostatin A, a potent HDAC inhibitor)

  • Test compound (this compound derivative) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in HDAC Assay Buffer.

  • Reaction Setup: In a 96-well black microplate, add the following in order:

    • HDAC Assay Buffer

    • Test compound at various concentrations (or DMSO for control)

    • Diluted recombinant HDAC6 enzyme

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add the fluorogenic HDAC substrate to all wells to start the deacetylation reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop and Develop: Add the Developer solution containing a stop solution to each well. The developer (e.g., trypsin) cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).

  • Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Application Note 3: Exploring this compound Derivatives as GABA-A Receptor Modulators

The this compound scaffold is present in muscimol, a potent agonist of the GABA-A receptor. This suggests that derivatives of this scaffold could be explored as modulators of GABAergic inhibition, with potential applications in anxiety, epilepsy, and sleep disorders.

Signaling Pathway: GABA-A Receptor Activation

GABA-A receptors are ligand-gated chloride ion channels. Activation by GABA or an agonist leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential, thus producing an inhibitory effect. Positive allosteric modulators (PAMs) enhance the effect of GABA.

GABAA_Signaling cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space GABA GABA / Modulator (e.g., this compound derivative) GABAAR GABA-A Receptor GABA->GABAAR Binds/Modulates Cl_ion Cl- Influx GABAAR->Cl_ion Opens Channel Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization IPSP Inhibitory Postsynaptic Potential (IPSP) Hyperpolarization->IPSP Reduced_Excitability Reduced Neuronal Excitability IPSP->Reduced_Excitability Leads to

Figure 3: Simplified signaling pathway of GABA-A receptor activation.

Experimental Protocols

Protocol 4: Whole-Cell Patch-Clamp Electrophysiology for GABA-A Receptor Modulation

This protocol is designed to assess the modulatory effects of this compound derivatives on GABA-A receptor-mediated currents.[7]

Materials:

  • Cells expressing recombinant GABA-A receptors (e.g., HEK293 cells transfected with desired subunits like α1β2γ2) or cultured neurons.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

  • Internal (pipette) solution (in mM): 140 CsCl, 1 MgCl₂, 10 HEPES, 10 EGTA, 2 ATP-Mg, pH 7.2 with CsOH.

  • GABA solution

  • Test compound (this compound derivative)

  • Patch-clamp setup as described in Protocol 2.

Procedure:

  • Cell Preparation and Recording Setup: Follow steps 1-3 as in Protocol 2 for whole-cell patch-clamp recording.

  • Recording GABA-A Receptor Currents:

    • In voltage-clamp mode, hold the cell at a negative potential (e.g., -60 mV).

    • Apply a low concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit a baseline inward chloride current.

  • Compound Application:

    • Co-apply the test compound with the GABA solution.

    • Observe changes in the amplitude and kinetics of the GABA-evoked current. To test for direct agonism, apply the test compound in the absence of GABA.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-A receptor-mediated current in the absence and presence of the test compound.

    • Calculate the percentage potentiation of the GABA-evoked current.

    • Generate a concentration-response curve to determine the EC₅₀ for positive allosteric modulation.

Conclusion

The this compound scaffold represents a highly valuable starting point for the development of novel therapeutics. Its proven utility in targeting key receptors and enzymes in the central nervous system and in cancer provides a strong foundation for further drug discovery efforts. The application notes and protocols provided herein are intended to serve as a comprehensive guide for researchers aiming to explore and expand the therapeutic potential of this remarkable heterocyclic core.

References

Troubleshooting & Optimization

Optimization of reaction conditions for "1,2-Oxazol-3-ol" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1,2-Oxazol-3-ol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: While various synthetic routes exist for oxazole derivatives, a common approach for the synthesis of this compound and related structures involves the cyclization of β-keto esters or similar precursors with a source of hydroxylamine. Alternative methods may utilize multicomponent reactions or start from α-haloketones.

Q2: What are the critical reaction parameters to control for successful synthesis?

A2: Key parameters to monitor and optimize include reaction temperature, choice of solvent, and the type and amount of base or catalyst used. For instance, some studies have shown that reaction temperature can significantly influence yield, with 60°C being optimal in certain cases over lower or higher temperatures.[1] Catalyst loading is another critical factor, where increasing the concentration from 2 mol% to 10 mol% has been shown to improve yields.[1]

Q3: Are there any known side reactions to be aware of?

A3: Yes, potential side reactions can include the formation of regioisomers, ring-opening of the oxazole nucleus under harsh conditions, and the Smiles rearrangement.[1] Careful control of reaction conditions, particularly the choice of base and solvent, is crucial to minimize these unwanted pathways.[1]

Q4: What are some recommended purification techniques for this compound?

A4: Following the reaction, the crude product is typically worked up by quenching the reaction, extracting the product into an organic solvent, and drying the organic layer. Purification is often achieved through flash column chromatography. The choice of eluent system (e.g., Hexane:Ethyl Acetate) will depend on the polarity of the specific this compound derivative.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction- Monitor the reaction progress using TLC or LC-MS. - Extend the reaction time. - Increase the reaction temperature incrementally (e.g., in 10°C steps).
Suboptimal solvent- Screen a variety of solvents such as acetonitrile, chloroform, or dichloromethane.[1] - Consider running the reaction under solvent-free conditions if applicable.[1]
Inactive catalyst/reagents- Use fresh reagents and ensure the catalyst has not degraded. - Increase the catalyst loading.[1]
Steric hindrance in starting materials- If significant steric hindrance is present, an alternative synthetic route may be necessary.[1]
Formation of Multiple Products Lack of regioselectivity- Employ regioselective synthetic methods. For related oxazole syntheses, mediators like ZnI2 and FeCl3 have been used to control regiochemistry in the cyclization of acetylenic amides.[1]
Competing reaction pathways- Carefully control the addition rate of reagents. - Optimize the base and solvent to favor the desired cyclization pathway.[1]
Product Degradation Ring cleavage- Avoid harsh nucleophilic conditions, especially after the formation of the oxazole ring.[1] - Use a milder base or perform the reaction at a lower temperature.
Difficulty in Purification Co-eluting impurities- Adjust the solvent polarity for column chromatography. - Consider a different purification technique, such as recrystallization or preparative HPLC.
Byproducts from side reactions- Address the root cause of side product formation by optimizing reaction conditions (see "Formation of Multiple Products").

Experimental Protocol: General Synthesis of a this compound Derivative

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • β-Keto Ester Derivative (1.0 eq)

  • Hydroxylamine Hydrochloride (1.2 eq)

  • Base (e.g., Sodium Acetate, 1.5 eq)

  • Solvent (e.g., Ethanol)

  • Deionized Water

  • Organic Solvent for extraction (e.g., Ethyl Acetate)

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the β-keto ester derivative and the chosen solvent.

  • In a separate flask, dissolve hydroxylamine hydrochloride and the base in a minimal amount of water or the reaction solvent.

  • Add the hydroxylamine/base solution to the stirred solution of the β-keto ester at room temperature.

  • Heat the reaction mixture to reflux (the optimal temperature may need to be determined experimentally, e.g., starting at 60-80°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Add deionized water to the residue and extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Visualizations

experimental_workflow start Start: Assemble Reaction reagents 1. Combine β-Keto Ester, Hydroxylamine HCl, Base, and Solvent start->reagents reaction 2. Heat to Reflux (e.g., 60-80°C) reagents->reaction monitor 3. Monitor by TLC reaction->monitor workup 4. Quench and Extract with Organic Solvent monitor->workup purify 5. Purify by Column Chromatography workup->purify product End: Isolated this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flowchart start Low Yield or Impure Product check_reaction Is the reaction complete? start->check_reaction check_purity Are there multiple spots on TLC? check_reaction->check_purity Yes incomplete Incomplete Reaction: - Increase reaction time - Increase temperature check_reaction->incomplete No check_conditions Are reaction conditions optimal? suboptimal Suboptimal Conditions: - Screen solvents - Vary base/catalyst - Check reagent quality check_conditions->suboptimal No purification_issue Purification Challenge: - Optimize chromatography - Consider recrystallization check_conditions->purification_issue Yes check_purity->check_conditions No side_products Side Products Formed: - Adjust reagent stoichiometry - Lower temperature - Use milder base check_purity->side_products Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Purification of 3-Hydroxyisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-hydroxyisoxazole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of 3-hydroxyisoxazole.

Recrystallization Issues

Problem: Low or No Crystal Formation

Possible CauseTroubleshooting Steps
Inappropriate Solvent Choice The ideal solvent should dissolve the 3-hydroxyisoxazole when hot but not at room temperature. Conduct small-scale solvent screening with common solvents such as ethyl acetate, ethanol, methanol, water, or mixtures like ethyl acetate/hexane.
Solution is Too Dilute If too much solvent was used, slowly evaporate some of it to increase the concentration of 3-hydroxyisoxazole and induce crystallization.[1]
Supersaturation Not Reached Induce crystallization by scratching the inside of the flask with a glass stirring rod at the liquid-air interface or by adding a seed crystal of pure 3-hydroxyisoxazole.
Rapid Cooling Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of oils or very small, impure crystals.

Problem: Oiling Out Instead of Crystallizing

Possible CauseTroubleshooting Steps
Melting Point Below Solvent Boiling Point The melting point of 3-hydroxyisoxazole (approximately 86-87°C) may be lower than the boiling point of the chosen solvent, causing it to melt rather than dissolve.[2] Use a lower-boiling solvent or a solvent mixture.
Presence of Impurities Impurities can sometimes inhibit crystallization and promote oiling out. Try to pre-purify the crude material using a quick filtration or a short column chromatography step.
High Concentration of Solute The concentration of 3-hydroxyisoxazole in the hot solvent may be too high. Add a small amount of additional hot solvent to dissolve the oil, and then allow it to cool slowly.

Problem: Low Recovery of Purified Product

Possible CauseTroubleshooting Steps
Significant Solubility in Cold Solvent The compound may still be too soluble in the chosen solvent even at low temperatures. Try a different solvent or a solvent mixture where the solubility at low temperatures is further reduced.
Using Too Much Solvent Use the minimum amount of hot solvent necessary to dissolve the crude 3-hydroxyisoxazole.[1]
Premature Crystallization During Hot Filtration If performing a hot filtration to remove insoluble impurities, preheat the funnel and receiving flask to prevent the product from crystallizing out on the filter paper or in the funnel stem.
Column Chromatography Issues

Problem: Poor Separation of 3-Hydroxyisoxazole from Impurities

Possible CauseTroubleshooting Steps
Inappropriate Mobile Phase Polarity The polarity of the eluent may be too high, causing all compounds to elute quickly, or too low, resulting in slow elution and broad peaks. Optimize the mobile phase composition using thin-layer chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for 3-hydroxyisoxazole. A common mobile phase for isoxazole derivatives is a mixture of hexane and ethyl acetate.[3]
Column Overloading Too much crude material has been loaded onto the column, exceeding its separation capacity. Use a larger column or reduce the amount of sample loaded. As a general rule, the ratio of silica gel to crude material should be at least 30:1.
Co-elution of Impurities The impurities may have similar polarity to 3-hydroxyisoxazole. Consider using a different stationary phase (e.g., alumina, reversed-phase C18) or a different solvent system. A shallower solvent gradient during elution can also improve separation.
Compound Degradation on Silica Gel 3-Hydroxyisoxazole may be susceptible to degradation on acidic silica gel.[4] Consider using neutral or deactivated silica gel, or adding a small amount of a basic modifier like triethylamine to the mobile phase.

Problem: Low Yield After Column Chromatography

Possible CauseTroubleshooting Steps
Irreversible Adsorption to Stationary Phase The compound may be strongly binding to the silica gel. Adding a more polar solvent to the mobile phase or a modifier like methanol can help to elute the compound.
Compound Degradation As mentioned, degradation on the column can be a source of yield loss. Minimize the time the compound spends on the column by using flash chromatography with optimized flow rates.
Improper Fraction Collection Monitor the elution of the compound closely using TLC and collect fractions of appropriate size to avoid mixing pure fractions with impure ones.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude 3-hydroxyisoxazole synthesis?

A1: Common impurities can include unreacted starting materials such as β-ketoesters and hydroxylamine, as well as side-products from the cyclization reaction. Depending on the reaction conditions, regioisomers or degradation products may also be present.

Q2: How can I assess the purity of my 3-hydroxyisoxazole sample?

A2: The purity of 3-hydroxyisoxazole can be effectively determined using High-Performance Liquid Chromatography (HPLC) with UV detection.[5] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for assessing purity and identifying any residual solvents or impurities. The melting point of the purified compound can serve as a good indicator of purity; a sharp melting point close to the literature value (around 86-87°C) suggests high purity.[2]

Q3: My 3-hydroxyisoxazole appears to be degrading during purification. What can I do to minimize this?

A3: 3-Hydroxyisoxazole and its derivatives can be susceptible to hydrolysis, especially under acidic or basic conditions, and photodegradation.[4][6] To minimize degradation:

  • Avoid prolonged exposure to strong acids or bases. If an acidic or basic workup is necessary, perform it quickly and at low temperatures.

  • Protect the compound from direct light, especially UV light, by using amber-colored glassware or covering flasks with aluminum foil.

  • Keep the temperature as low as practically possible during purification steps like solvent evaporation.

  • For chromatography, consider using a neutral stationary phase and minimizing the time the compound is on the column.

Q4: What is a good starting point for selecting a recrystallization solvent for 3-hydroxyisoxazole?

A4: A good starting point for recrystallization solvent selection is to test solvents with a range of polarities. For a moderately polar compound like 3-hydroxyisoxazole, single solvents like ethyl acetate or ethanol, or binary solvent systems such as ethyl acetate/hexane or ethanol/water, are often successful.[7] Small-scale solubility tests with the crude material are essential to identify the most suitable solvent or solvent system.

Data Presentation

The following tables provide hypothetical comparative data for the purification of 3-hydroxyisoxazole. This data is intended to serve as a guideline for expected outcomes and should be optimized for specific experimental conditions.

Table 1: Comparison of Recrystallization Solvents for 3-Hydroxyisoxazole

Solvent SystemPurity (by HPLC)Recovery YieldObservations
Ethanol/Water>99%75%Good crystal formation upon slow cooling.
Ethyl Acetate/Hexane98-99%85%Faster crystallization, may trap some impurities.
Isopropanol97-98%65%Slower crystal growth, lower yield.
Water95%50%Significant solubility in hot water, but also noticeable solubility in cold water, leading to lower recovery.

Table 2: Comparison of Column Chromatography Conditions for 3-Hydroxyisoxazole Purification

Stationary PhaseMobile Phase (Gradient)Purity (by HPLC)Recovery Yield
Silica GelHexane/Ethyl Acetate (100:0 to 50:50)>99%80%
Alumina (neutral)Dichloromethane/Methanol (100:0 to 95:5)98-99%70%
C18 (Reversed-Phase)Water/Acetonitrile (90:10 to 50:50)>99%85%

Experimental Protocols

Protocol 1: Purification of 3-Hydroxyisoxazole by Recrystallization

  • Dissolution: In a fume hood, place the crude 3-hydroxyisoxazole in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethyl acetate) while stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification of 3-Hydroxyisoxazole by Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column. Allow the silica to settle, ensuring a level surface. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude 3-hydroxyisoxazole in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and carefully apply it to the top of the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., hexane with a small percentage of ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the 3-hydroxyisoxazole.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 3-hydroxyisoxazole.

Mandatory Visualization

PurificationWorkflow cluster_recrystallization Recrystallization crude_recryst Crude 3-Hydroxyisoxazole dissolve Dissolve in Minimal Hot Solvent crude_recryst->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool isolate_recryst Isolate Crystals (Vacuum Filtration) cool->isolate_recryst pure_recryst Pure 3-Hydroxyisoxazole isolate_recryst->pure_recryst

Figure 1. General experimental workflow for the purification of 3-hydroxyisoxazole by recrystallization.

ChromatographyWorkflow cluster_chromatography Column Chromatography crude_chrom Crude 3-Hydroxyisoxazole load Load onto Column crude_chrom->load elute Elute with Solvent Gradient load->elute collect Collect & Monitor Fractions (TLC) elute->collect combine Combine Pure Fractions collect->combine evaporate Evaporate Solvent combine->evaporate pure_chrom Pure 3-Hydroxyisoxazole evaporate->pure_chrom

Figure 2. General experimental workflow for the purification of 3-hydroxyisoxazole by column chromatography.

TroubleshootingLogic start Purification Issue low_yield Low Yield? start->low_yield impure Product Impure? start->impure degradation Degradation Observed? start->degradation low_yield_sol Check Solvent Choice Minimize Solvent Volume Optimize Cooling Rate low_yield->low_yield_sol Yes impure_sol Optimize Mobile Phase Change Stationary Phase Consider Recrystallization impure->impure_sol Yes degradation_sol Avoid Extreme pH Protect from Light Use Lower Temperatures degradation->degradation_sol Yes success Pure Product low_yield_sol->success impure_sol->success degradation_sol->success

Figure 3. A logical relationship diagram for troubleshooting common purification issues.

References

Byproduct formation in isoxazol-3-ol synthesis and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoxazol-3-ol synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield and purity of your synthesis, with a focus on preventing common byproducts.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of isoxazol-3-ol and its derivatives, particularly from β-ketoesters and hydroxylamine.

Problem 1: Low or No Yield of Isoxazol-3-ol

Question: My reaction is giving a very low yield or no desired product at all. What are the possible causes and how can I improve the yield?

Answer: Low or no yield in isoxazol-3-ol synthesis can stem from several factors. Below is a troubleshooting guide to help you identify and resolve the issue.

  • Incomplete Reaction:

    • Potential Cause: Insufficient reaction time or temperature.

    • Recommended Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending the duration or cautiously increasing the temperature. For thermally sensitive substrates, a longer reaction time at a lower temperature is preferable.

  • Poor Quality of Starting Materials:

    • Potential Cause: Impurities in the β-ketoester or hydroxylamine hydrochloride can inhibit the reaction.

    • Recommended Solution: Ensure the purity of your starting materials. Use freshly distilled β-ketoesters if possible. The quality of hydroxylamine hydrochloride is also crucial; use a reliable commercial source.

  • Incorrect pH:

    • Potential Cause: The pH of the reaction medium is critical for favoring the formation of the desired isoxazol-3-ol over the isomeric 5-isoxazolone.

    • Recommended Solution: Carefully control the pH of the reaction mixture. The synthesis of isoxazol-3-ols is often favored under specific pH conditions, which can vary depending on the substrate. It has been shown that maintaining a specific pH can be a key factor in determining the regioselectivity.[1]

  • Substrate Reactivity:

    • Potential Cause: Electron-withdrawing or sterically hindering groups on the β-ketoester can decrease its reactivity.

    • Recommended Solution: For less reactive substrates, consider using more forcing reaction conditions, such as a higher temperature or a more efficient catalyst. Alternatively, employing a protecting group strategy, such as using N,O-diBoc-protected β-keto hydroxamic acids, can lead to the clean formation of 5-substituted 3-isoxazolols without byproduct formation upon cyclization with hydrochloric acid.[2]

Problem 2: Significant Formation of 5-Isoxazolone Byproduct

Question: My reaction is producing a significant amount of the isomeric 5-isoxazolone. How can I prevent its formation?

Answer: The formation of the 5-isoxazolone isomer is the most common issue in isoxazol-3-ol synthesis from β-ketoesters. Here are strategies to minimize or eliminate this byproduct:

  • pH Control:

    • Mechanism: The reaction pathway is highly dependent on the pH. Under certain pH conditions, the intermediate oxime is more prone to cyclize via attack of the enolate oxygen onto the nitrogen, leading to the 5-isoxazolone.

    • Prevention Strategy: Precise control of the reaction pH is the most effective method to suppress 5-isoxazolone formation. The optimal pH can be substrate-dependent, so it may require some optimization for your specific reaction.

  • Use of Protecting Groups:

    • Mechanism: By using N,O-diBoc-protected β-keto hydroxamic acids, the cyclization is directed to exclusively form the 3-isoxazolol upon treatment with acid.[2] This method prevents the formation of the 5-isoxazolone isomer.

    • Prevention Strategy: Synthesize the N,O-diBoc-protected β-keto hydroxamic acid intermediate first, and then proceed with the acid-mediated cyclization.

  • Reaction Temperature:

    • Mechanism: Higher temperatures can sometimes favor the formation of the thermodynamically more stable 5-isoxazolone isomer.

    • Prevention Strategy: Running the reaction at a lower temperature for a longer duration can improve the selectivity for the desired 3-isoxazolol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for isoxazol-3-ols?

A1: The most frequently employed method is the condensation reaction of a β-ketoester with hydroxylamine.[2] This method is popular due to the ready availability of the starting materials. However, it is often plagued by the formation of the isomeric 5-isoxazolone byproduct.

Q2: How can I purify my isoxazol-3-ol from the 5-isoxazolone byproduct?

A2: Purification can often be achieved by recrystallization.[3] The choice of solvent is crucial and should be determined experimentally to find a system where the solubility of the two isomers is sufficiently different. A mixture of solvents, such as ethanol/water, can sometimes provide good separation.[4] Column chromatography is another effective method for separating the isomers.

Q3: What are the characteristic spectral features to distinguish between isoxazol-3-ol and 5-isoxazolone?

A3: ¹H NMR: The chemical shifts of the ring protons and the protons of the substituents will differ between the two isomers. For example, in 5-methylisoxazol-3-ol, the methyl group signal will be at a different chemical shift compared to the methyl group in 3-methylisoxazol-5-one. ¹³C NMR: The chemical shifts of the carbonyl carbon (in 5-isoxazolone) and the carbon bearing the hydroxyl group (in isoxazol-3-ol) are significantly different and can be used for definitive identification. The C=O signal for 3-methylisoxazol-5(4H)-one appears around 168.8 ppm. FTIR: The isoxazol-3-ol will show a characteristic O-H stretching band, which will be absent in the 5-isoxazolone. The 5-isoxazolone will exhibit a strong carbonyl (C=O) stretching absorption. The IR spectrum of isoxazole shows characteristic bands in the 600-1400 cm⁻¹ region.

Q4: Can ultrasound be used to improve the synthesis of isoxazoles?

A4: Yes, ultrasound-assisted synthesis has been shown to be an effective green chemistry approach for the synthesis of isoxazole derivatives.[5] It can lead to shorter reaction times, higher yields, and reduced byproduct formation.[6] This is attributed to the phenomenon of acoustic cavitation, which creates localized hot spots with high temperature and pressure, accelerating the reaction rate.[7]

Data Presentation

Table 1: Comparison of Synthesis Methods for Isoxazole Derivatives

MethodStarting MaterialsCatalyst/ConditionsReaction TimeYield (%)Reference
Conventional HeatingAromatic aldehyde, Ethyl acetoacetate, Hydroxylamine HClItaconic acid3 hours90[5]
Ultrasound IrradiationAromatic aldehyde, Ethyl acetoacetate, Hydroxylamine HClItaconic acid15 minutes95[5]
Ultrasound IrradiationAromatic aldehyde, Methyl acetoacetate, Hydroxylamine HClPyridine25-60 minutes66-79[5]
Ultrasound IrradiationChalcone, Hydroxylamine HClSodium acetate/Ethanol85 minutes~65[5]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Synthesis of 3-Methyl-4-(arylmethylene)isoxazol-5(4H)-ones

This protocol describes an efficient, one-pot, three-component synthesis under ultrasonic irradiation.

  • Materials:

    • Aromatic aldehyde (1.0 mmol)

    • Ethyl acetoacetate (1.0 mmol)

    • Hydroxylamine hydrochloride (1.2 mmol)

    • Itaconic acid (10 mol%)

    • Water (10 mL)

    • Ethanol (for recrystallization)

    • Ultrasonic bath

  • Procedure:

    • In a 50 mL round-bottom flask, combine the aromatic aldehyde, ethyl acetoacetate, hydroxylamine hydrochloride, and itaconic acid in water.

    • Place the flask in an ultrasonic bath and irradiate the mixture at 50 °C for 15 minutes.[5]

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate.

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from ethanol to obtain the pure 3-methyl-4-(arylmethylene)isoxazol-5(4H)-one.[7]

Protocol 2: Synthesis of 5-Substituted 3-Isoxazolols via N,O-diBoc Protected Intermediate

This protocol allows for the synthesis of 5-substituted 3-isoxazolols without the formation of the 5-isoxazolone byproduct.[2]

  • Step 1: Synthesis of N,O-diBoc-protected β-keto hydroxamic acid

    • (Detailed synthesis of this intermediate is substrate-specific and should follow established literature procedures.)

  • Step 2: Cyclization to 5-substituted 3-isoxazolol

    • Materials:

      • N,O-diBoc-protected β-keto hydroxamic acid

      • Hydrochloric acid

    • Procedure:

      • Dissolve the N,O-diBoc-protected β-keto hydroxamic acid in a suitable solvent.

      • Treat the solution with hydrochloric acid.

      • Stir the reaction at room temperature until TLC analysis indicates complete conversion to the 3-isoxazolol.

      • Work-up the reaction by neutralizing the acid and extracting the product with an organic solvent.

      • Purify the product by column chromatography or recrystallization.

Mandatory Visualization

Byproduct_Formation_Pathway start β-Ketoester + Hydroxylamine intermediate Oxime Intermediate start->intermediate Condensation product Isoxazol-3-ol (Desired Product) intermediate->product Cyclization (pH controlled) byproduct 5-Isoxazolone (Byproduct) intermediate->byproduct Alternative Cyclization (Favored under certain pH) Troubleshooting_Workflow start Low Yield of Isoxazol-3-ol check_reaction Check Reaction Progress (TLC) start->check_reaction check_reagents Verify Reagent Purity check_reaction->check_reagents Complete incomplete Incomplete Reaction check_reaction->incomplete Starting Material Remains check_ph Measure and Adjust pH check_reagents->check_ph Pure impure Impure Reagents check_reagents->impure Impurities Detected wrong_ph Incorrect pH check_ph->wrong_ph pH out of range solution1 Increase Reaction Time/Temp incomplete->solution1 solution2 Purify/Replace Reagents impure->solution2 solution3 Optimize pH wrong_ph->solution3 Prevention_Strategy goal Prevent 5-Isoxazolone Formation strategy1 Precise pH Control goal->strategy1 strategy2 Use Protecting Groups (N,O-diBoc) goal->strategy2 strategy3 Optimize Temperature goal->strategy3 outcome1 Directs Cyclization to Isoxazol-3-ol strategy1->outcome1 outcome2 Blocks Byproduct Pathway strategy2->outcome2 outcome3 Favors Kinetic Product strategy3->outcome3

References

Technical Support Center: 1,2-Oxazol-3-ol Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2-Oxazol-3-ol (also known as 3-hydroxyisoxazole). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of their product.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to obtain this compound?

A1: The most common and practical synthetic routes involve the reaction of a β-ketoester with hydroxylamine or the reaction of ethyl propiolate with hydroxylamine. The choice of route can depend on the availability of starting materials and the desired substitution pattern on the isoxazole ring.

Q2: My reaction of a β-ketoester with hydroxylamine is primarily yielding the isomeric 3-isoxazolin-5-one. How can I favor the formation of this compound?

A2: The formation of the 3-isoxazolin-5-one isomer is a common issue. To selectively synthesize the desired 3-hydroxyisoxazole, it is crucial to control the reaction temperature during the formation of the hydroxamic acid intermediate and during the subsequent acid-catalyzed cyclization.[1] Lower temperatures (e.g., -30°C to -10°C) during the initial reaction with hydroxylamine, followed by a rapid temperature increase for the cyclization, can favor the desired product.[1]

Q3: What are some common impurities I might encounter, and how can I remove them?

A3: Besides the isomeric 3-isoxazolin-5-one, other potential impurities include unreacted starting materials and byproducts from the dimerization of intermediates. Purification can typically be achieved through column chromatography on silica gel or by recrystallization.[1] The choice of solvent for recrystallization is critical and should be determined through solubility tests.[2][3]

Q4: I'm observing a low yield in my synthesis. What are the potential causes?

A4: Low yields can result from several factors, including suboptimal reaction temperature, incorrect stoichiometry of reagents, or decomposition of intermediates.[4] For instance, in syntheses involving nitrile oxides, these intermediates can dimerize to form furoxans if not reacted promptly.[4] Careful optimization of reaction conditions, such as temperature and reaction time, is essential.[4][5]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield Suboptimal reaction temperature.Optimize the temperature for both the initial reaction and the cyclization step. Perform small-scale experiments at various temperatures to find the optimal conditions.[4]
Incorrect stoichiometry of reagents.Ensure precise measurement of all reactants. An excess of one reagent may lead to side reactions.
Decomposition of intermediates.For sensitive intermediates, consider in-situ generation and immediate reaction. Lowering the reaction temperature can sometimes reduce the rate of decomposition.[4]
Low Purity / Presence of Isomers Unfavorable reaction conditions.As mentioned in the FAQs, carefully control the reaction temperature to favor the formation of the desired this compound over the 3-isoxazolin-5-one isomer.[1]
Inefficient purification.Optimize the purification method. For column chromatography, experiment with different solvent systems to achieve better separation. For recrystallization, screen various solvents to find one that provides good differential solubility for the product and impurities.[2][3]
Difficulty with Crystallization Inappropriate solvent choice.The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2][3] A mixture of solvents can also be effective.[6]
Solution is not saturated.If too much solvent was added, carefully evaporate some of it to achieve a saturated solution before cooling.[2]
Oiling out instead of crystallization.This can happen if the solution is cooled too quickly or if the compound's melting point is lower than the boiling point of the solvent. Try slower cooling, scratching the inside of the flask, or adding a seed crystal.

Experimental Protocols

Protocol 1: Synthesis of 5-Methyl-1,2-oxazol-3-ol from Ethyl Acetoacetate and Hydroxylamine

This protocol is adapted from a method that carefully controls reaction conditions to favor the formation of the 3-hydroxyisoxazole.[1]

Materials:

  • Ethyl acetoacetate

  • Sodium hydroxide (NaOH)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Methanol (MeOH)

  • Water (H₂O)

  • Concentrated Hydrochloric acid (HCl)

  • Acetone

  • Ether

  • n-Hexane

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Prepare a solution of hydroxylamine by dissolving NH₂OH·HCl (e.g., 69.2 mmol) and NaOH (e.g., 72.7 mmol) in water.

  • In a separate flask, add ethyl acetoacetate dropwise to a solution of NaOH in a mixture of methanol and water at a low temperature (e.g., -30°C).

  • To this solution, add the prepared hydroxylamine solution at -30°C and stir for 2 hours.

  • Quench the excess hydroxylamine by adding acetone at -20°C.

  • Add concentrated HCl at once and quickly heat the mixture to 80°C for 1 hour.

  • After cooling, pour the solution into water, wash with n-hexane, and extract with ether.

  • Wash the ether extract with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Appropriate solvent system (e.g., n-hexane/isopropyl ether or n-hexane/ethyl acetate)[1]

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the chromatography column by packing it with a slurry of silica gel in the chosen eluent.

  • Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary.

  • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Protocol 3: Purification by Recrystallization

Materials:

  • Crude this compound

  • A suitable recrystallization solvent (e.g., dichloromethane, or a mixture like n-hexane/acetone)[1][6]

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.

  • Continue adding the hot solvent dropwise until the solid is completely dissolved.

  • If the solution is colored, you may add a small amount of activated charcoal and perform a hot gravity filtration.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the crystals to remove any residual solvent.

Data Presentation

Table 1: Effect of Reaction Temperature on the Yield of 3-Hydroxy-5-methylisoxazole vs. 3-Methyl-3-isoxazolin-5-one

Temperature for Hydroxamic Acid FormationTemperature for Quenching with HClYield of 3-Hydroxy-5-methylisoxazoleYield of 3-Methyl-3-isoxazolin-5-oneReference
0°C80°CTraceMajor Product[1]
-30°C80°CIncreased YieldDecreased Yield[1]

Note: This table illustrates the general trend described in the literature. Exact yields can vary based on specific reaction scale and conditions.

Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: General purification workflows for this compound.

References

Technical Support Center: Troubleshooting Low Yields in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to isoxazoles, and what are their common pitfalls?

The two most versatile methods for synthesizing isoxazoles are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[1] Each method has distinct challenges that can lead to low yields. For 1,3-dipolar cycloadditions, a primary issue is the dimerization of the unstable nitrile oxide intermediate to form furoxans.[2][3] In the condensation method, a significant drawback when using unsymmetrical β-diketones is the formation of a mixture of regioisomers, which complicates purification and reduces the yield of the desired product.[4]

Q2: My 1,3-dipolar cycloaddition reaction is resulting in a low yield. What are the likely causes and how can I address them?

Low yields in 1,3-dipolar cycloadditions can arise from several factors:[1][3]

  • Inefficient Nitrile Oxide Generation: The in-situ generation of the nitrile oxide intermediate is critical. Ensure the base used (e.g., triethylamine, N,N-diisopropylethylamine) is suitable for your substrate and reaction conditions.[1][2] The quality of the nitrile oxide precursor, such as the aldoxime or hydroximoyl chloride, should also be verified.[1]

  • Nitrile Oxide Dimerization: The dimerization of nitrile oxide to furoxan is a common side reaction that competes with the desired cycloaddition.[1][2][3] To minimize this, the nitrile oxide can be generated slowly in the presence of the dipolarophile (the alkyne). Using a slight excess of the alkyne can also help.[1]

  • Suboptimal Reaction Conditions: Temperature and solvent play a crucial role.[1] A systematic screening of temperatures is recommended, as high temperatures can promote side reactions and decomposition, while low temperatures may lead to an incomplete reaction.[1] The solvent must be able to dissolve all reactants at the reaction temperature; common choices include acetonitrile, DMF, and DMSO.[1]

Q3: I am observing the formation of multiple isomers in my reaction. How can I improve the regioselectivity?

The formation of isomers is a frequent challenge, especially in 1,3-dipolar cycloaddition reactions.[1] Regioselectivity is governed by both electronic and steric factors of the dipole and dipolarophile.[1][2] Here are some strategies to improve it:

  • Solvent Choice: The polarity of the solvent can influence regioselectivity. In some cases, more polar or fluorinated solvents have been shown to enhance the formation of a specific isomer.[1]

  • Catalysis: The use of catalysts, such as copper(I), can direct the reaction towards a particular regioisomer.[1]

  • Alternative Routes for Specific Isomers: Synthesizing 3,4-disubstituted isoxazoles is often more challenging than the 3,5-disubstituted counterparts.[2] Strategies to favor the 3,4-isomer include using internal alkynes or employing alternative synthetic routes like enamine-based [3+2] cycloadditions or the cyclocondensation of β-enamino diketones.[2]

Q4: My condensation reaction between a β-dicarbonyl compound and hydroxylamine is giving a low yield. What should I check?

For the Claisen isoxazole synthesis, low yields can be attributed to:

  • Poor Regiocontrol: With unsymmetrical β-diketones, the reaction can produce a mixture of regioisomers, making it difficult to isolate the desired product in high yield.[4] Using β-enamino diketones can provide excellent control over the regiochemical outcome by directing the initial attack of hydroxylamine.[4][5]

  • Reaction Conditions: The pH of the reaction medium is a key factor. Acidic conditions typically favor the formation of 3,5-isoxazole esters, while neutral or basic conditions may lead to other products.[6] Temperature and solvent also need to be optimized.

  • Reactant Quality: Ensure the purity of the β-dicarbonyl compound and hydroxylamine hydrochloride.

Troubleshooting Guide

This table summarizes common problems, their possible causes, and suggested solutions.

ProblemPossible CauseTroubleshooting Steps
Low or No Product Yield Inefficient nitrile oxide generation (for 1,3-dipolar cycloaddition).- Ensure the base is appropriate for the substrate and conditions.[1][2] - Verify the quality of the nitrile oxide precursor.[1]
Nitrile oxide dimerization.- Add the nitrile oxide precursor slowly to the reaction.[1] - Use a slight excess of the alkyne dipolarophile.[1]
Poor reactant solubility.- Select a solvent where all reactants are fully soluble at the reaction temperature.[1]
Suboptimal reaction temperature.- Screen a range of temperatures to find the optimal balance between reaction rate and side product formation.[1]
Reactant decomposition.- Consider milder reaction conditions (lower temperature, less aggressive base/catalyst) if starting materials are sensitive.[1]
Catalyst inactivity.- For catalyzed reactions, confirm the catalyst is active and used at the correct loading. Consider pre-activation if needed.[1]
Formation of Isomeric Products Poor regioselectivity in 1,3-dipolar cycloaddition.- Experiment with different solvents, as polarity can influence the outcome.[1] - Utilize catalysts like copper(I) to direct regioselectivity.[1]
Use of unsymmetrical β-diketones in condensation reactions.- Employ β-enamino diketones to direct the regioselectivity of the cyclocondensation.[4][5]
Difficulty in Purification Formation of closely related side products (e.g., furoxans, isomers).- Optimize reaction conditions to minimize side product formation. - Utilize appropriate chromatographic conditions for separation.[2]

Experimental Protocols

Protocol 1: General Procedure for 1,3-Dipolar Cycloaddition

This protocol describes the synthesis of 3-benzoylisoxazolines from an α-nitroketone and an alkene.

  • To a solution of α-nitroketone (0.125 mmol) and alkene (0.625 mmol) in acetonitrile (0.2 mL), add chloramine-T (0.0625 mmol).[1]

  • Heat the reaction mixture at 80 °C for 18 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 3-benzoylisoxazoline.[1]

Protocol 2: Synthesis of 5-Arylisoxazoles via Condensation

This procedure details the synthesis of 5-arylisoxazoles from a 3-(dimethylamino)-1-arylprop-2-en-1-one and hydroxylamine hydrochloride.

  • In a round-bottom flask, stir a mixture of 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1 mmol) in water (5 mL).[1]

  • Heat the reaction to reflux and monitor by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Collect the resulting precipitate by suction filtration to yield the pure 5-arylisoxazole.[1]

Visual Troubleshooting Guides

Troubleshooting_Low_Yield Start Low Isoxazole Yield Check_Method Which Synthesis Method? Start->Check_Method Cycloaddition 1,3-Dipolar Cycloaddition Check_Method->Cycloaddition Cycloaddition Condensation Condensation Reaction Check_Method->Condensation Condensation Check_NO_Gen Inefficient Nitrile Oxide Generation? Cycloaddition->Check_NO_Gen Check_Regio Poor Regioselectivity? Condensation->Check_Regio Check_Dimer Nitrile Oxide Dimerization? Check_NO_Gen->Check_Dimer No Sol_Base Optimize Base & Precursor Quality Check_NO_Gen->Sol_Base Yes Check_Cond_Params Suboptimal Reaction Conditions? Check_Dimer->Check_Cond_Params No Sol_Dimer Slow Addition of Precursor Use Excess Alkyne Check_Dimer->Sol_Dimer Yes Sol_Params Screen Temperature & Solvents Check_Cond_Params->Sol_Params Yes Check_Cond_Reactants Reactant Quality or Ratio Issue? Check_Regio->Check_Cond_Reactants No Sol_Regio Use β-Enamino Diketone Adjust pH Check_Regio->Sol_Regio Yes Check_Cond_Reactants->Check_Cond_Params No Sol_Reactants Purify Starting Materials Optimize Stoichiometry Check_Cond_Reactants->Sol_Reactants Yes Outcome Improved Yield Sol_Base->Outcome Sol_Dimer->Outcome Sol_Params->Outcome Sol_Regio->Outcome Sol_Reactants->Outcome

Caption: Troubleshooting logic for low reaction yield.

Experimental_Workflow_Cycloaddition cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine α-Nitroketone, Alkene, and Solvent Add_Reagent Add Nitrile Oxide Generation Reagent (e.g., Chloramine-T) Reactants->Add_Reagent Heat Heat Reaction Mixture (e.g., 80°C) Add_Reagent->Heat Monitor Monitor by TLC Heat->Monitor Evaporate Remove Solvent Monitor->Evaporate Reaction Complete Purify Column Chromatography Evaporate->Purify Product Pure Isoxazole Product Purify->Product

Caption: General workflow for 1,3-dipolar cycloaddition.

References

Technical Support Center: Scalable Synthesis of 3-Hydroxyisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in the scalable synthesis of 3-hydroxyisoxazole derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of isoxazole derivatives, which are often applicable to 3-hydroxyisoxazoles.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive or degraded nitrile oxide precursor (e.g., hydroximoyl chloride, nitroalkane).[1]Use fresh or properly stored starting materials.[1]
Inefficient in situ formation of nitrile oxide due to a weak base or low temperature.[1]Switch to a stronger base such as triethylamine or DIPEA. A moderate increase in temperature may also be beneficial, but monitor for byproduct formation.[1]
Poor solubility of reactants in the chosen solvent.[1]If using an aqueous medium, consider adding a co-solvent like methanol to improve solubility. For organic solvents, a more polar solvent might be effective.[1][2]
Decomposition of the nitrile oxide intermediate, which can dimerize to form furoxans.[1][3]Generate the nitrile oxide in situ in the presence of the dipolarophile to ensure it reacts immediately.[1][3]
Formation of Furoxan Byproduct Dimerization of the in situ generated nitrile oxide is a common competing reaction.[1][4]Ensure the 1,3-dicarbonyl compound is present before generating the nitrile oxide. Lowering the reaction temperature can also disfavor the dimerization reaction.[1][4]
Mixture of Regioisomers (e.g., 3,4- and 3,5-disubstituted) Poor regioselectivity in 1,3-dipolar cycloaddition of a nitrile oxide and a terminal alkyne.[3]To favor the 3,5-isomer, consider using a less polar solvent or employing a copper(I) or ruthenium catalyst.[3] Lowering the reaction temperature can also improve selectivity.[3]
Difficult Purification with Multiple Spots on TLC Incomplete reaction, leaving starting materials.[1]Increase the reaction time or moderately increase the temperature.[1]
Formation of multiple byproducts.Refer to the troubleshooting points for specific byproducts. Purification via column chromatography on silica gel is typically effective.[1][3]
Product decomposition under the reaction or workup conditions.[1]Employ a mild workup procedure, avoiding strongly acidic or basic conditions if the product is sensitive.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 3,4,5-trisubstituted isoxazoles?

A1: The most versatile and widely used method is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition, between a nitrile oxide and a disubstituted alkyne or an enolate of a 1,3-dicarbonyl compound (like a β-diketone or β-ketoester).[1] This approach allows for significant control over the substitution pattern on the isoxazole ring.[1]

Q2: What are the typical starting materials for the [3+2] cycloaddition synthesis of isoxazoles?

A2: The key starting materials for this route include:

  • Nitrile Oxide Precursors : Hydroximoyl chlorides or nitroalkanes are commonly used to generate nitrile oxides in situ.[1]

  • 1,3-Dicarbonyl Compounds : β-Diketones, β-ketoesters, or β-ketoamides can serve as the three-carbon component for the isoxazole ring.[1]

  • Alkynes : Disubstituted alkynes can also be used as the dipolarophile.[1]

Q3: How can I minimize the formation of furoxan byproducts?

A3: Furoxan formation from the dimerization of the nitrile oxide is a common side reaction.[4] To minimize this, you can:

  • Slowly add the nitrile oxide solution to the reaction mixture containing the alkyne if you are not generating the nitrile oxide in situ. This keeps the instantaneous concentration of the nitrile oxide low.[4]

  • Use a large excess of the alkyne , though this may not be ideal from a cost perspective.[4]

  • Optimize the reaction temperature by lowering it, which can sometimes reduce the rate of dimerization more than the rate of the desired cycloaddition.[4]

Q4: How can I control the regioselectivity in isoxazole synthesis?

A4: The regioselectivity of the 1,3-dipolar cycloaddition is influenced by both electronic and steric factors of the alkyne and the nitrile oxide.[4] While the reaction of terminal alkynes with nitrile oxides is generally highly regioselective, yielding 3,5-disubstituted isoxazoles, mixtures can be obtained with internal alkynes.[4] Strategies to control regioselectivity include:

  • Catalysis : Copper(I) and Ruthenium(II) catalysts can promote the formation of specific regioisomers.[4]

  • Substituent Effects : The electronic nature of the substituents on both the alkyne and the nitrile oxide plays a crucial role.[4]

  • Steric Hindrance : Bulky substituents on the alkyne or nitrile oxide can direct the cycloaddition to favor the sterically less hindered product.[4]

Q5: What are the benefits of using water as a solvent for isoxazole synthesis?

A5: Using water as a solvent offers several advantages, including being environmentally friendly ("green chemistry") and cost-effective.[1] It can also lead to faster reaction times, often completing within 1-2 hours at room temperature.[1]

Experimental Protocols

Protocol 1: Kilogram-Scale Synthesis of Methyl 3-Hydroxyisoxazole-5-carboxylate

This protocol is based on a scalable synthesis route involving the bromination of dimethyl fumarate under photoflow conditions followed by condensation with hydroxyurea.[5]

Step 1: Bromination of Dimethyl Fumarate (Photoflow Conditions)

  • Reactants : Dimethyl fumarate, Bromine.

  • Solvent : Suitable organic solvent.

  • Apparatus : Photoflow reactor.

  • Procedure : A solution of dimethyl fumarate and bromine in the chosen solvent is passed through a photoflow reactor. The continuous nature of the flow reaction allows for precise control of reaction parameters and enhanced safety for this exothermic and potentially hazardous reaction.

Step 2: Condensation with Hydroxyurea

  • Reactants : Product from Step 1, Hydroxyurea.

  • Procedure : The crude product from the bromination step is reacted with hydroxyurea to form the methyl 3-hydroxyisoxazole-5-carboxylate.

  • Workup and Purification : The reaction mixture is worked up through extraction and the final product is purified, for example, by crystallization.

Safety Note : A preliminary safety assessment of the intermediates by differential scanning calorimetry revealed a high thermal decomposition energy for the isoxazole heterocycle.[5] Therefore, a thorough safety assessment is crucial before scaling up this synthesis.[5]

Protocol 2: Ultrasound-Assisted Synthesis of 3-Methyl-4-(2-methoxybenzylidene)isoxazol-5(4H)-one

This method offers a green and efficient alternative to traditional heating.

  • Materials : 2-Methoxybenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and vitamin B1 (0.1 mmol) in 10 mL of deionized water.[2]

  • Apparatus : 50 mL round-bottom flask, ultrasonic bath/processor.[2]

  • Procedure :

    • Combine 2-methoxybenzaldehyde, ethyl acetoacetate, hydroxylamine hydrochloride, and vitamin B1 in deionized water in a 50 mL round-bottom flask.[2]

    • Place the flask in an ultrasonic bath, ensuring the water level in the bath is the same as the level of the reaction mixture.[2]

    • Irradiate the mixture with ultrasound (e.g., 40 kHz, 300 W) at 20°C for 30 minutes.[2]

    • Monitor the reaction progress by thin-layer chromatography (TLC).[2]

    • Upon completion, the solid product will precipitate out of the solution.[2]

    • Collect the precipitate by vacuum filtration and wash with cold water.[2]

    • Recrystallize the crude product from ethanol to afford the pure product.[2]

Protocol 3: Catalyst-Free Synthesis of 3-Methyl-4-benzylideneisoxazol-5(4H)-one in Water

This protocol highlights a simple and environmentally friendly approach.

  • Materials : Aromatic aldehyde, β-ketoester (e.g., ethyl acetoacetate), and hydroxylamine hydrochloride.[2]

  • Solvent : Water.[2]

  • Procedure :

    • Combine the aromatic aldehyde, β-ketoester, and hydroxylamine hydrochloride in water.

    • Heat the mixture to reflux with stirring for 3 hours.[2]

    • Monitor the reaction by TLC.[2]

    • After completion, cool the reaction mixture to room temperature.[2]

    • The product will precipitate from the aqueous solution.[2]

    • Collect the solid by vacuum filtration and wash thoroughly with water.[2]

Data Presentation

Table 1: Comparison of Synthesis Methods for Isoxazole Derivatives

Method Catalyst/Promoter Solvent Temperature Time Yield Reference
Ultrasound-AssistedVitamin B1Water20°C30 min-[2]
Catalyst-FreeNoneWaterReflux3 hours-[2]
Microwave-AssistedNoneEthanol---[2]
Conventional HeatingItaconic AcidWater100°C3 hours90%[6]
Ultrasound-AssistedItaconic AcidWater50°C15 min95%[6]

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine Aldehyde, β-ketoester, Hydroxylamine HCl reaction_step Heating / Sonication in Water or Ethanol reactants->reaction_step cooling Cool to RT reaction_step->cooling filtration Vacuum Filtration cooling->filtration washing Wash with Water filtration->washing recrystallization Recrystallization washing->recrystallization product Pure 3-Hydroxyisoxazole Derivative recrystallization->product

Caption: General experimental workflow for the synthesis of 3-hydroxyisoxazole derivatives.

troubleshooting_flow start Low Yield? check_precursor Check Precursor Stability start->check_precursor Yes furoxan_issue Furoxan Byproduct? start->furoxan_issue No check_conditions Optimize Reaction Conditions (Base, Temperature) check_precursor->check_conditions check_solubility Improve Reactant Solubility check_conditions->check_solubility check_solubility->furoxan_issue optimize_addition Optimize Nitrile Oxide Generation/Addition furoxan_issue->optimize_addition Yes end Improved Yield furoxan_issue->end No optimize_addition->end

Caption: A logical flowchart for troubleshooting low yields in isoxazole synthesis.

References

Catalyst Selection for Efficient Isoxazole Formation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for efficient isoxazole formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for isoxazole synthesis, and how do I choose the right one?

The most prevalent method for synthesizing isoxazoles is the [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.[1][2] The choice of catalyst is crucial for controlling the regioselectivity and efficiency of this reaction.

  • Copper(I) Catalysts: Copper(I) salts, such as CuI or in-situ generated Cu(I) from CuSO₄ and a reducing agent, are widely used to achieve high regioselectivity for 3,5-disubstituted isoxazoles from terminal alkynes.[3]

  • Ruthenium(II) Catalysts: Ru(II) catalysts are also employed in [3+2] cycloaddition reactions for isoxazole synthesis.[1][2]

  • Gold(III) Catalysts: AuCl₃ can catalyze the cycloisomerization of α,β-acetylenic oximes to produce substituted isoxazoles under mild conditions.[4]

  • Lewis Acids: Lewis acids like BF₃·OEt₂ can be used to control regioselectivity in the synthesis of 3,4-disubstituted isoxazoles from β-enamino diketones.[3][5]

  • Metal-Free Catalysts: Organocatalysts like 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) and 1,4-diazabicyclo[2.2.2]octane (DABCO) have been used in metal-free synthetic routes.[2][4][6]

The choice of catalyst depends on the desired regioisomer and the substrate's functional group tolerance. For the common 3,5-disubstituted isoxazoles from terminal alkynes, a Copper(I) catalyst is a reliable starting point.

Q2: I am getting low yields in my isoxazole synthesis. What are the common causes and how can I improve the yield?

Low yields in isoxazole synthesis can be attributed to several factors:

  • Decomposition of Nitrile Oxide: Nitrile oxides are often unstable and can dimerize to form furoxans, a common side reaction that lowers the yield.[7][8] To mitigate this, generate the nitrile oxide in situ at low temperatures and ensure its prompt reaction with the alkyne.[3]

  • Inefficient Nitrile Oxide Generation: Ensure the base used (e.g., triethylamine) is appropriate and of high purity.[7] The quality of the nitrile oxide precursor, such as the aldoxime, is also critical.[7]

  • Catalyst Inactivity: For catalyzed reactions, confirm the catalyst is active and used at the correct loading.[7] In some cases, a pre-activation step may be necessary.

  • Suboptimal Reaction Conditions: Temperature and solvent play a significant role.[7] While higher temperatures can increase the reaction rate, they may also promote side reactions.[3] It is crucial to optimize these parameters for your specific substrates.

  • Steric Hindrance: Significant steric hindrance on either the nitrile oxide or the alkyne can reduce the reaction rate and, consequently, the yield.[3]

Q3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

Controlling regioselectivity is a common challenge in isoxazole synthesis. Here are some strategies:

  • Catalyst Selection: As mentioned, Copper(I) catalysts are highly effective in directing the reaction of terminal alkynes to form 3,5-disubstituted isoxazoles.[3]

  • Solvent Choice: The polarity of the solvent can influence regioselectivity. Less polar solvents may favor the desired isomer in some cases, while more polar or fluorinated solvents have been shown to enhance regioselectivity in others.[3][7]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity.[3]

  • Substrate Control: The electronic and steric properties of the substituents on both the nitrile oxide and the alkyne have a significant impact on the regiochemical outcome.[3]

  • Alternative Synthetic Routes: For challenging substitutions, such as obtaining 3,4-disubstituted isoxazoles, alternative methods like the enamine-based [3+2] cycloaddition or the cyclocondensation of β-enamino diketones can provide high regioselectivity.[3]

Q4: Can I perform isoxazole synthesis without a metal catalyst?

Yes, several metal-free methods for isoxazole synthesis have been developed to address the drawbacks associated with metal catalysts, such as cost, toxicity, and difficulty in removal.[1][2] These methods often utilize organocatalysts or are promoted by microwave or ultrasonic irradiation.[1][6][9] For example, the reaction of ethyl nitroacetate and an aromatic aldehyde can be catalyzed by DABCO in water under ultrasonication.[2]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues during isoxazole synthesis.

Problem: Low or No Product Formation

G start Low/No Product check_reagents 1. Verify Starting Material Purity and Stoichiometry start->check_reagents check_conditions 2. Optimize Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents Purify reagents Adjust stoichiometry check_reagents->sub_reagents check_catalyst 3. Evaluate Catalyst Activity check_conditions->check_catalyst Conditions Optimized sub_conditions Vary temperature Screen solvents Change base check_conditions->sub_conditions check_side_reactions 4. Investigate Side Reactions check_catalyst->check_side_reactions Catalyst Active sub_catalyst Use fresh catalyst Increase catalyst loading Consider pre-activation check_catalyst->sub_catalyst solution Improved Yield check_side_reactions->solution Side Reactions Minimized sub_side_reactions Slow addition of precursor Use excess dipolarophile check_side_reactions->sub_side_reactions

Caption: Troubleshooting workflow for low isoxazole yield.

Problem: Poor Regioselectivity

G start Poor Regioselectivity catalyst 1. Change Catalyst System start->catalyst solvent 2. Screen Solvents catalyst->solvent No Improvement solution Improved Regioselectivity catalyst->solution Success sub_catalyst Use Cu(I) for 3,5-isomer Use Lewis Acid for 3,4-isomer catalyst->sub_catalyst temperature 3. Adjust Temperature solvent->temperature No Improvement solvent->solution Success sub_solvent Test polar and non-polar solvents solvent->sub_solvent alternative 4. Consider Alternative Synthetic Route temperature->alternative No Improvement temperature->solution Success sub_temperature Try lower temperatures temperature->sub_temperature alternative->solution Success sub_alternative Enamine-based cycloaddition Cyclocondensation of β-enamino diketones alternative->sub_alternative

Caption: Workflow for improving regioselectivity.

Data Presentation

Table 1: Effect of Solvent and Additives on Regioselectivity

The following table summarizes the effect of different reaction conditions on the regioselectivity of the reaction between a β-enamino diketone and hydroxylamine hydrochloride.[5]

SolventAdditiveRegioisomer Ratio (3,4-isomer : 3,5-isomer)Total Yield (%)
EtOHNone35:6573
MeCNNone65:3581
EtOHPyridine64:3671

Ratios and yields are illustrative and depend on the specific substrates used.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is adapted for the regioselective synthesis of 3,5-disubstituted isoxazoles via a copper-catalyzed 1,3-dipolar cycloaddition.[3]

  • Materials:

    • Terminal alkyne (1.0 mmol)

    • Aldoxime (1.1 mmol)

    • Copper(I) iodide (CuI) (5 mol%)

    • N-Chlorosuccinimide (NCS) (1.2 mmol)

    • Triethylamine (1.5 mmol)

    • Solvent (e.g., THF or Toluene)

  • Procedure:

    • To a mixture of the terminal alkyne (1.0 mmol), aldoxime (1.1 mmol), and CuI (5 mol%) in a suitable solvent, add triethylamine (1.5 mmol).

    • Cool the mixture to 0 °C and add N-chlorosuccinimide (1.2 mmol) portion-wise.

    • Stir the reaction mixture at room temperature (or heat if necessary) and monitor its progress by TLC.

    • Upon completion, quench the reaction with water and extract with an organic solvent.

    • Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography to obtain the 3,5-disubstituted isoxazole.[3]

Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition

This metal-free protocol is adapted for the highly regiospecific synthesis of 3,4-disubstituted isoxazoles.[3]

  • Materials:

    • Aldehyde (1.0 mmol)

    • Pyrrolidine (1.2 mmol)

    • N-hydroximidoyl chloride (1.1 mmol)

    • Triethylamine (1.5 mmol)

    • Toluene (5 mL)

  • Procedure:

    • To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).

    • Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction and purify the final 3,4-disubstituted isoxazole by column chromatography.[3]

Catalyst Selection Workflow

G start Start: Isoxazole Synthesis regioisomer Desired Regioisomer? start->regioisomer isomer_3_5 3,5-Disubstituted regioisomer->isomer_3_5 3,5 isomer_3_4 3,4-Disubstituted regioisomer->isomer_3_4 3,4 catalyst_cu Copper(I) Catalyst (e.g., CuI) isomer_3_5->catalyst_cu catalyst_lewis Lewis Acid (e.g., BF3.OEt2) or Metal-Free Route isomer_3_4->catalyst_lewis optimize Optimize Conditions (Solvent, Temp, Base) catalyst_cu->optimize catalyst_lewis->optimize end Efficient Isoxazole Formation optimize->end

Caption: Catalyst selection workflow for isoxazole synthesis.

References

Technical Support Center: Synthesis of 1,2-Oxazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-oxazol-3-ol and its derivatives. The following information is compiled from established synthetic methodologies for closely related isoxazole compounds and aims to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of the this compound ring?

A1: The synthesis of the this compound, also known as isoxazol-3-ol, core typically involves the cyclization of a 1,3-dicarbonyl compound or its equivalent with a source of hydroxylamine. Common starting materials include β-ketoesters, which react with hydroxylamine in the presence of a base.

Q2: How does solvent choice influence the regioselectivity of isoxazole synthesis?

A2: Solvent polarity can play a crucial role in directing the regioselectivity of the cycloaddition reaction. For instance, in the reaction of hydroxylamine with α,β-acetylenic ketones, a mixture of tetrahydrofuran and water tends to favor 1,4-addition, while aqueous methanol can promote 1,2-addition, leading to different regioisomers of the isoxazole product.[1]

Q3: What are the advantages of using "green" solvents like water or deep eutectic solvents (DES)?

A3: Water is an environmentally benign solvent that can be effective for the synthesis of certain isoxazole derivatives, such as isoxazol-5(4H)-ones.[2][3] Its use can simplify work-up procedures, especially if the product precipitates directly from the reaction mixture.[2] Deep eutectic solvents (DES) are another class of green solvents that have been successfully employed in the one-pot, three-step synthesis of 3,5-disubstituted isoxazoles.[4] These solvents can be reusable and are considered more environmentally friendly alternatives to traditional organic solvents.[4]

Q4: Can solvent choice help in minimizing byproduct formation?

A4: Yes, the choice of solvent can influence the rates of competing side reactions. For example, in the synthesis of isoxazol-5(4H)-ones, a stable tautomeric form of isoxazol-5-ols, using a co-solvent system like water-ethanol might be beneficial for certain substrates to improve yield and minimize byproducts.[2] The in-situ generation of reactive intermediates, often influenced by the solvent, can also help reduce the formation of undesired dimers.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Inappropriate Solvent System The solubility of reactants and intermediates is critical. If reactants are not fully dissolved, the reaction rate will be slow. For polar substrates, consider using polar solvents like methanol, ethanol, or aqueous mixtures. A water-methanol solvent system has been successfully used in the synthesis of 3,4,5-trisubstituted isoxazoles.[5] For less polar substrates, solvents like THF or dioxane may be more appropriate.
Incorrect Base/Solvent Combination The strength and solubility of the base are dependent on the solvent. Ensure the chosen base is effective in the selected solvent. For example, sodium hydroxide is commonly used in aqueous or alcoholic solvents for the synthesis of 3-hydroxyisoxazoles from β-ketoesters.[6]
Reaction Temperature Too Low While some reactions proceed at room temperature, others may require heating to overcome the activation energy barrier. Monitor the reaction by TLC to determine if an increase in temperature is necessary.
Poor Quality of Starting Materials Impurities in the starting materials can interfere with the reaction. Ensure that the 1,3-dicarbonyl compound and hydroxylamine are of high purity.
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
Possible Cause Suggested Solution
Solvent Not Optimized for Regiocontrol As mentioned in the FAQs, solvent polarity can direct the regiochemical outcome. If you are obtaining a mixture of regioisomers, experiment with different solvent systems. For example, switching from a non-polar to a polar aprotic solvent, or vice-versa, can alter the preferred reaction pathway. The choice between a THF-water mixture and aqueous methanol can influence the regioselectivity of hydroxylamine addition to acetylenic ketones.[1]
Reaction Conditions Favoring Tautomerization The this compound system can exist in tautomeric forms. The solvent can influence the equilibrium between these forms. Acidic or basic conditions can also affect the tautomeric balance. Consider buffering the reaction mixture if tautomerization is an issue.
Problem 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Product is Highly Polar and Water-Soluble If using an aqueous solvent system, a highly polar product may be difficult to extract. Consider using a continuous liquid-liquid extraction apparatus or salting out the product by saturating the aqueous layer with a salt like sodium chloride before extraction.
Residual Solvent in the Final Product High-boiling point solvents like DMF or DMSO can be difficult to remove. If possible, opt for lower-boiling point solvents like ethyl acetate, dichloromethane, or methanol that are more easily removed under reduced pressure.
Co-elution of Byproducts During Chromatography If byproducts have similar polarity to the desired product, chromatographic separation can be challenging. Try using a different solvent system (eluent) for column chromatography or consider an alternative purification method such as recrystallization or preparative HPLC.

Solvent Effects on Yield and Reaction Time (Illustrative Data for Isoxazole Synthesis)

Disclaimer: The following table provides generalized data for the synthesis of substituted isoxazoles and is intended for illustrative purposes. Optimal conditions for the synthesis of this compound may vary.

Solvent System Typical Reactants Product Type Reported Yield (%) Reference
Water3-(Dimethylamino)-1-arylprop-2-en-1-ones, Hydroxylamine hydrochloride5-Aryl-isoxazolesHigh[7]
Water-Methanol1,3-Diketones, Nitrile Oxides3,4,5-Trisubstituted isoxazolesGood to Excellent[5]
Methanol-Waterβ-Ketoesters, Hydroxylamine3-HydroxyisoxazolesModerate to Good
THF-Waterα,β-Acetylenic ketones, Hydroxylamine5-Hydroxy-4,5-dihydroisoxazoles56-88
Aqueous Methanolα,β-Acetylenic ketones, HydroxylamineAcetylenic Oximes-[1]
Deep Eutectic Solvent (Choline chloride:urea)Aldehydes, Alkynes, Hydroxylamine3,5-Disubstituted isoxazolesGood[4]
EthanolChalcones, HydroxylamineIsoxazole ring~65[8]

Experimental Protocols

General Procedure for the Synthesis of 3-Hydroxyisoxazoles from β-Ketoesters

This protocol is adapted from the synthesis of 3-hydroxyisoxazoles and should be optimized for specific substrates.[6]

  • Preparation of the Hydroxylamine Solution: Prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride in water and neutralizing it with an equivalent amount of a base such as sodium hydroxide.

  • Reaction Setup: In a reaction vessel, dissolve the β-ketoester in a mixture of methanol and water at a reduced temperature (e.g., -10°C to 0°C).

  • Addition of Base: To the β-ketoester solution, add a solution of sodium hydroxide in methanol/water dropwise while maintaining the low temperature.

  • Addition of Hydroxylamine: Add the freshly prepared hydroxylamine solution to the reaction mixture and stir for several hours at low temperature.

  • Work-up: Quench the reaction with an acid (e.g., concentrated HCl) and then heat the mixture (e.g., 80°C) for a short period. After cooling, the product can be extracted with an organic solvent, and the organic layer is then washed, dried, and concentrated.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Visualizing Solvent Effects Logic

The following diagram illustrates a simplified decision-making workflow for solvent selection in the synthesis of this compound, considering reactant polarity and desired outcome.

Solvent_Selection_Workflow start Start: Synthesis of this compound reactant_polarity Assess Polarity of Starting Materials start->reactant_polarity polar_reactants Polar Reactants (e.g., with -OH, -COOH groups) reactant_polarity->polar_reactants High nonpolar_reactants Non-Polar Reactants (e.g., long alkyl chains) reactant_polarity->nonpolar_reactants Low solvent_choice_polar Select Polar Solvent System polar_reactants->solvent_choice_polar solvent_choice_nonpolar Select Non-Polar or Aprotic Solvent System nonpolar_reactants->solvent_choice_nonpolar aqueous_mix Aqueous Mixtures (Water/Methanol, Water/Ethanol) solvent_choice_polar->aqueous_mix Yes des Deep Eutectic Solvents (DES) solvent_choice_polar->des Alternative aprotic_solvents Aprotic Solvents (THF, Dioxane, Acetonitrile) solvent_choice_nonpolar->aprotic_solvents regioselectivity_issue Regioselectivity a Concern? aqueous_mix->regioselectivity_issue des->regioselectivity_issue aprotic_solvents->regioselectivity_issue optimize_regio Optimize Solvent Mixture (e.g., THF/Water vs. aq. Methanol) regioselectivity_issue->optimize_regio Yes green_chemistry Consider Green Chemistry Principles? regioselectivity_issue->green_chemistry No optimize_regio->green_chemistry use_water_des Prioritize Water or DES green_chemistry->use_water_des Yes reaction_outcome Evaluate Reaction Outcome (Yield, Purity, Side Products) green_chemistry->reaction_outcome No use_water_des->reaction_outcome

Caption: Workflow for solvent selection in this compound synthesis.

This diagram outlines the logical steps a researcher might take when deciding on an appropriate solvent, taking into account the chemical properties of the reactants and the desired experimental outcomes, such as high regioselectivity and adherence to green chemistry principles.

References

Technical Support Center: Isoxazole Reactions & Tautomer Management

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with isoxazole reactions, with a specific focus on managing tautomeric forms.

Frequently Asked Questions (FAQs)

Q1: What are the common tautomeric forms of isoxazoles that I should be aware of in my reactions?

A1: Isoxazole derivatives can exist in several tautomeric forms, and the equilibrium between them is influenced by substituents, solvent, and pH. The most frequently encountered tautomerism includes:

  • Hydroxyisoxazole vs. Isoxazolone: Isoxazol-5-ols are in equilibrium with their more stable tautomeric form, isoxazol-5(4H)-ones.[1] Similarly, 3-hydroxyisoxazoles can exist in equilibrium with their corresponding lactam forms.[2]

  • CH, NH, and OH Tautomers: Depending on the substitution pattern, isoxazoles can exhibit prototropic tautomerism involving carbon, nitrogen, and oxygen atoms. For instance, theoretical studies on isoxazolone derivatives have shown that the C-H tautomer is often the most energetically favored and stable form.[3][4] In some cases, the N-H form is more favored than the enolic (O-H) form.[3]

  • Azo-Keto vs. Azo-Enol/Hydrazone-Keto Tautomerism: For isoxazoles bearing an azo group, an equilibrium between azo-keto and azo-enol or hydrazone-keto forms can exist. Spectroscopic studies have shown that hetarylazo-5-isoxazolones predominantly exist in the hydrazone-keto form in the solid state and in chloroform.[5]

Q2: How does the solvent choice impact the tautomeric equilibrium in my isoxazole reaction?

A2: Solvent polarity plays a crucial role in determining the predominant tautomeric form. Generally, polar solvents can shift the equilibrium towards the more polar tautomer. For example:

  • In non-polar solvents, certain tautomers may be favored, while increasing solvent polarity can stabilize other forms. For instance, with some isoxazolone derivatives, the energy difference between N-H and O-H tautomers decreases in polar media like ethanol and water.[3]

  • Theoretical calculations have shown that the polarity of the solvent has a significant effect on the structures and properties of benzo[d]isoxazole derivatives.[6]

  • For 3-hydroxyisoquinolines, a related heterocyclic system, the lactim (hydroxy) tautomer is favored in non-hydroxylic solvents, whereas the lactam tautomer predominates in water.[2]

Q3: I am observing a mixture of regioisomers in my isoxazole synthesis. How can I control the regioselectivity?

A3: Achieving high regioselectivity is a common challenge in isoxazole synthesis, particularly in 1,3-dipolar cycloaddition reactions. Here are some strategies to improve it:

  • Catalyst Selection: The use of a copper(I) catalyst is a well-established method for achieving high regioselectivity for 3,5-disubstituted isoxazoles. Ruthenium catalysts have also been employed for this purpose.[7]

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity.[7]

  • In Situ Generation of Nitrile Oxide: The slow, in situ generation of the nitrile oxide from an oxime precursor can help maintain a low concentration of the dipole, which can improve regioselectivity.[7]

  • Alternative Synthetic Routes: For synthesizing 3,4-disubstituted isoxazoles, which can be more challenging, consider enamine-based [3+2] cycloadditions or the cyclocondensation of β-enamino diketones.[7]

Troubleshooting Guide

Problem: Low Yield of Isoxazole Product

Potential Cause Troubleshooting Strategy
Decomposition of Nitrile Oxide Nitrile oxides can be unstable and dimerize. Generate the nitrile oxide in situ at a low temperature to ensure it reacts promptly with the dipolarophile.[7]
Steric Hindrance Significant steric hindrance on either the nitrile oxide or the dipolarophile can slow down the reaction rate. Consider using less sterically hindered starting materials if possible.[7]
Incomplete Reaction The final dehydration step to form the aromatic isoxazole ring may be incomplete. Using a Dean-Stark apparatus to remove water can help drive the reaction to completion.[8]
Impure Reactants Ensure the purity of your starting materials, such as the β-dicarbonyl compound and hydroxylamine hydrochloride.[8]

Problem: Difficulty in Product Purification

Potential Cause Troubleshooting Strategy
Formation of Side Products Optimize reaction conditions (temperature, catalyst, solvent) to minimize the formation of regioisomers or other byproducts.[7][8]
Inappropriate Chromatographic Conditions Isoxazoles can be challenging to purify via chromatography. Experiment with different solvent systems and stationary phases to achieve better separation.[7]
Product Crystallization Issues If purifying by crystallization, try different solvents or solvent mixtures to induce crystallization. Seeding with a small crystal of the pure product can also be effective.[1]

Experimental Protocols

Protocol 1: One-Pot, Three-Component Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-ones

This method is widely used due to its operational simplicity and high atom economy.[1]

  • Materials: Aldehyde (1 mmol), β-keto ester (e.g., ethyl acetoacetate, 1 mmol), hydroxylamine hydrochloride (1 mmol), catalyst (e.g., gluconic acid aqueous solution), and solvent (e.g., water).[1]

  • Procedure:

    • Combine the aldehyde, β-keto ester, and hydroxylamine hydrochloride in the chosen solvent.[1]

    • Add the catalyst to the mixture.

    • Stir the reaction mixture at the appropriate temperature (e.g., room temperature or heated) and monitor its progress using Thin Layer Chromatography (TLC).[1]

    • Upon completion, the solid product is typically collected by filtration, washed with water, and dried.[1]

    • Purification can often be achieved by crystallization from a suitable solvent like ethanol.[1]

Protocol 2: Spectroscopic Characterization of Tautomeric Forms

Spectroscopic techniques are essential for identifying and quantifying the different tautomers present in a sample.

  • ¹H NMR Spectroscopy: The chemical shifts of protons, particularly those attached to nitrogen, oxygen, or carbon atoms involved in the tautomerism, can provide clear evidence for the existence of different forms. For example, the presence of a broad singlet in the ¹H NMR spectrum can be indicative of a hydrazone-keto form.[5]

  • FT-IR Spectroscopy: The presence of characteristic absorption bands can help distinguish between tautomers. For instance, a strong band in the range of 1700–1750 cm⁻¹ is indicative of a C=O group in a keto form.[5]

  • UV-Vis Spectroscopy: The electronic absorption spectra of different tautomers are often distinct. By measuring the UV-Vis spectra in various solvents, one can observe shifts in the absorption maxima, indicating a change in the tautomeric equilibrium.[5]

Data and Visualizations

Table 1: Influence of Solvent on Tautomeric Energy Differences

The following table summarizes the calculated relative energy differences (in kcal/mol) for isoxazolone tautomers in different media, demonstrating the impact of solvent polarity.

Tautomer ComparisonChloroform (Nonpolar)Ethanol (Polar Protic)Water (Polar Protic)
N-H vs. O-H TautomerizationVaries with substituentsDecreased energy differenceFurther decreased energy difference
Edaravone (a pyrazolone analog) N-H vs. O-H3.442.772.64

Data adapted from a study on edaravone and isoxazolone tautomers, highlighting the trend of decreasing energy differences in more polar solvents.[3][4]

Diagram 1: General Workflow for Isoxazole Synthesis and Tautomer Analysis

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Tautomer Analysis cluster_outcome Outcome Reactants Aldehyde + β-Keto Ester + NH2OH·HCl Reaction One-Pot Reaction (Catalyst, Solvent, Temp) Reactants->Reaction Crude Crude Product Reaction->Crude Filtration Filtration & Washing Crude->Filtration Crystallization Crystallization Filtration->Crystallization Pure Pure Isoxazole Derivative Crystallization->Pure NMR NMR Spectroscopy Pure->NMR IR IR Spectroscopy Pure->IR UV_Vis UV-Vis Spectroscopy Pure->UV_Vis DFT DFT Calculations Pure->DFT Characterization Tautomer Characterization & Equilibrium Determination NMR->Characterization IR->Characterization UV_Vis->Characterization DFT->Characterization

Caption: A generalized workflow for the synthesis, purification, and analysis of isoxazole tautomers.

Diagram 2: Logical Relationship for Troubleshooting Low Yields

G cluster_causes Potential Causes cluster_solutions Troubleshooting Strategies LowYield Low Product Yield Decomposition Nitrile Oxide Decomposition LowYield->Decomposition StericHindrance Steric Hindrance LowYield->StericHindrance IncompleteReaction Incomplete Dehydration LowYield->IncompleteReaction ImpureReactants Impure Starting Materials LowYield->ImpureReactants InSitu In Situ Generation at Low Temp Decomposition->InSitu LessHindered Use Less Hindered Substrates StericHindrance->LessHindered WaterRemoval Dean-Stark Apparatus IncompleteReaction->WaterRemoval PurityCheck Check Reactant Purity ImpureReactants->PurityCheck

Caption: A troubleshooting guide for addressing low yields in isoxazole synthesis.

References

Validation & Comparative

A Comparative Analysis of Isoxazole Synthesis Methods for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of the isoxazole scaffold is a critical step in the creation of a wide array of therapeutic agents. This guide provides an objective comparison of prevalent and innovative methods for isoxazole synthesis, supported by experimental data and detailed protocols to aid in methodological selection.

The isoxazole ring is a privileged five-membered heterocycle integral to numerous pharmaceuticals due to its diverse biological activities. The selection of an appropriate synthetic route is paramount, influencing yield, purity, scalability, and environmental impact. This analysis covers classical and modern techniques, including 1,3-dipolar cycloadditions, condensation reactions, and green chemistry approaches, offering a comprehensive overview for the informed researcher.

Quantitative Comparison of Isoxazole Synthesis Methods

The following table summarizes key quantitative data from published literature, providing a clear comparison of the performance of various isoxazole synthesis methods.

Synthesis MethodKey ReactantsCatalyst/ConditionsReaction TimeTemperatureYield (%)Reference(s)
1,3-Dipolar Cycloaddition Aldoxime, AlkyneNCS, Et₃N / 50°C then Phenylacetylene / 50°C4 hours50°C~85%[1]
Aldehyde, Hydroxylamine, AlkyneCu(I) catalyst60 minutes60°C65-85%
Condensation Reaction β-Diketone, HydroxylaminePyridine, Ethanol2 hoursRoom Temp.~90%[1]
β-Enamino Diketone, HydroxylamineBF₃·OEt₂, Pyridine, MeCN-Room Temp.79%[2]
Ultrasound-Assisted Synthesis Aromatic Aldehyde, Ethyl Acetoacetate, Hydroxylamine HClItaconic Acid, Water15 minutes50°C95%
Aromatic Aldehyde, Ethyl Acetoacetate, Hydroxylamine HClFe₂O₃ Nanoparticles, Water, 90W Ultrasound20-35 minutesRoom Temp.84-91%
Microwave-Assisted Synthesis Acid Chloride, Terminal Alkyne, Hydroximinoyl ChloridePd/Cu catalyst, Et₃N, Microwave (dielectric heating)30 minutes-Moderate to Good[3]
Chalcone, Hydroxylamine HClEthanolic NaOH, Microwave (210 W)10-15 minutes-High[4]
Transition Metal-Catalyzed α,β-Acetylenic OximeAuCl₃ (1 mol%), CH₂Cl₂30 minutes30°CGood to Excellent[5]
Alkyne, Nitrile OxideRuthenium(II) catalyst-Room Temp.High[6]
Ring-Closing Metathesis (RCM) Diallyl derivatives of isoxazoleRuthenium-carbene catalyst---[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.

Protocol 1: 1,3-Dipolar Cycloaddition (Huisgen Cycloaddition)

This protocol describes a one-pot, three-step synthesis of 3,5-diphenylisoxazole.

Materials:

  • Benzaldehyde

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • N-chlorosuccinimide (NCS)

  • Phenylacetylene

  • Deep Eutectic Solvent (DES) of Choline Chloride and Urea (1:2 molar ratio)

  • Ethyl acetate

  • Water

Procedure:

  • Oxime Formation: In a round-bottom flask, dissolve benzaldehyde (2 mmol) in the ChCl:urea DES (1 mL). Add hydroxylamine hydrochloride (2 mmol) and sodium hydroxide (2 mmol). Stir the mixture at 50°C for one hour.[1]

  • Nitrile Oxide Generation: To the same mixture, add N-chlorosuccinimide (NCS) (3 mmol) and continue stirring at 50°C for three hours.[1]

  • Cycloaddition: Add phenylacetylene (2 mmol) to the reaction mixture and continue stirring at 50°C for four hours.[1]

  • Work-up: After the reaction is complete, quench the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).[1]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3,5-diphenylisoxazole.[1]

Protocol 2: Condensation of a β-Enamino Diketone with Hydroxylamine

This method outlines the regioselective synthesis of ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.

Materials:

  • Ethyl 2-(1-(dimethylamino)ethylidene)-3-oxo-3-phenylpropanoate

  • Hydroxylamine hydrochloride

  • Pyridine

  • Ethanol

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2-(1-(dimethylamino)ethylidene)-3-oxo-3-phenylpropanoate (1.0 mmol) in ethanol (10 mL). Add hydroxylamine hydrochloride (1.2 mmol) and pyridine (1.2 mmol) to the solution.[1]

  • Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Work-up: Upon completion, remove the solvent under reduced pressure. Add water (15 mL) to the residue and extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[1]

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to afford the desired regioisomer, ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.[1]

Protocol 3: Ultrasound-Assisted One-Pot, Three-Component Synthesis

This green chemistry approach describes the synthesis of 3-methyl-4-(arylmethylene)isoxazol-5(4H)-ones.

Materials:

  • Aromatic aldehyde (e.g., 2-methoxybenzaldehyde) (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Vitamin B1 (Thiamine hydrochloride) (0.1 mmol)

  • Deionized water

  • Ethanol (for recrystallization)

  • Ultrasonic bath/processor

Procedure:

  • Reactant Preparation: In a 50 mL round-bottom flask, combine the aromatic aldehyde, ethyl acetoacetate, hydroxylamine hydrochloride, and Vitamin B1 in 10 mL of deionized water.

  • Ultrasonic Irradiation: Place the flask in an ultrasonic bath, ensuring the water level in the bath is the same as the level of the reaction mixture. Irradiate the mixture with ultrasound (e.g., 40 kHz, 300 W) at 20°C for 30 minutes.

  • Monitoring and Isolation: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, the solid product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration and wash with cold water. Recrystallize the crude product from ethanol to afford the pure 3-methyl-4-(2-methoxybenzylidene)isoxazol-5(4H)-one.

Protocol 4: Microwave-Assisted Synthesis

This protocol details the rapid synthesis of isoxazole derivatives from chalcones.

Materials:

  • Chalcone (e.g., 1,3-diphenyl-2-propen-1-one) (0.01 mol)

  • Hydroxylamine hydrochloride (0.01 mol)

  • Ethanolic sodium hydroxide solution

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, mix the chalcone (0.01 mol) and hydroxylamine hydrochloride (0.01 mol) in ethanolic sodium hydroxide solution.[4]

  • Microwave Irradiation: Reflux the mixture under microwave irradiation at 210 W for 10-15 minutes.[4]

  • Monitoring and Completion: Check the completion of the reaction using thin-layer chromatography (TLC).[4]

  • Work-up and Purification: Once the reaction is complete, cool the mixture and proceed with standard work-up and purification procedures to isolate the isoxazole derivative.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic pathways.

Huisgen_Cycloaddition cluster_nitrile_oxide Nitrile Oxide Formation cluster_cycloaddition [3+2] Cycloaddition Aldoxime Aldoxime Hydroximoyl_Chloride Hydroximoyl Chloride Aldoxime->Hydroximoyl_Chloride Chlorination NCS NCS/Base NCS->Hydroximoyl_Chloride Nitrile_Oxide Nitrile Oxide (1,3-Dipole) Hydroximoyl_Chloride->Nitrile_Oxide Elimination Transition_State Concerted Transition State Nitrile_Oxide->Transition_State Alkyne Alkyne (Dipolarophile) Alkyne->Transition_State Isoxazole Isoxazole Ring Transition_State->Isoxazole

Caption: Workflow for isoxazole synthesis via Huisgen 1,3-Dipolar Cycloaddition.

Claisen_Condensation Diketone β-Dicarbonyl Compound Initial_Adduct Initial Adduct (Hemiketal/Aminal analog) Diketone->Initial_Adduct Nucleophilic Attack Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->Initial_Adduct Cyclized_Intermediate Cyclized Intermediate Initial_Adduct->Cyclized_Intermediate Intramolecular Condensation Isoxazole Isoxazole Product Cyclized_Intermediate->Isoxazole Dehydration

Caption: Reaction pathway for the Claisen isoxazole synthesis.

Green_Synthesis_Workflow cluster_reactants One-Pot Reaction Mixture cluster_process Energy Input cluster_output Product Isolation Aldehyde Aldehyde Energy Ultrasound or Microwave Irradiation Aldehyde->Energy Ketoester β-Ketoester Ketoester->Energy Hydroxylamine Hydroxylamine Hydroxylamine->Energy Catalyst Catalyst (e.g., Vitamin B1) Catalyst->Energy Solvent Green Solvent (e.g., Water) Solvent->Energy Precipitation Product Precipitation Energy->Precipitation Filtration Filtration Precipitation->Filtration Pure_Isoxazole Pure Isoxazole Filtration->Pure_Isoxazole

Caption: General workflow for green isoxazole synthesis methods.

Comparative Discussion

1,3-Dipolar Cycloaddition (Huisgen Cycloaddition): This method is highly versatile, with a broad substrate scope and tolerance for various functional groups.[1] A key advantage is the high degree of regioselectivity, typically yielding 3,5-disubstituted isoxazoles.[6][8] The reaction proceeds through a concerted, pericyclic mechanism, which ensures stereospecificity.[1] However, the in situ generation of the nitrile oxide intermediate can be a drawback, as these species can be unstable and prone to dimerization.[9]

Condensation of β-Dicarbonyl Compounds (Claisen Synthesis): This classical approach is valued for its use of readily available starting materials and operational simplicity.[1] A significant limitation of the traditional method using unsymmetrical β-diketones is poor regioselectivity, often resulting in mixtures of isomers that are difficult to separate.[1] Modern variations, such as the use of β-enamino diketones, have largely overcome this issue, allowing for excellent regiocontrol.[1][2]

Green Chemistry Approaches (Ultrasound and Microwave-Assisted Synthesis): These methods offer significant advantages in terms of sustainability and efficiency. Both ultrasound and microwave irradiation can dramatically reduce reaction times, increase yields, and minimize the formation of byproducts.[3][4] Many of these protocols utilize water as a solvent and may employ recyclable catalysts, aligning with the principles of green chemistry.[9] For instance, ultrasound-assisted methods have been shown to significantly enhance reaction efficiency, with one study reporting a yield of 95% in just 15 minutes.

Transition Metal-Catalyzed Synthesis: Catalysis by transition metals such as gold, ruthenium, copper, and palladium offers alternative pathways to isoxazoles, often with high efficiency and selectivity.[5][6][10][11] For example, gold(III)-catalyzed cycloisomerization of α,β-acetylenic oximes provides excellent yields under mild conditions.[5] Ruthenium catalysts have been shown to be effective for the synthesis of highly substituted isoxazoles where copper catalysts may fail.[6] These methods expand the toolkit for accessing complex isoxazole derivatives.

Ring-Closing Metathesis (RCM): While less common as a primary method for constructing the isoxazole ring itself, RCM is a powerful tool for synthesizing isoxazole-containing macrocycles and fused ring systems.[7][12] This method typically involves the use of a ruthenium-carbene catalyst to form a new double bond within a molecule containing two terminal alkenes.

Conclusion

The choice of a synthetic method for isoxazole derivatives is a multifaceted decision that depends on the desired substitution pattern, availability of starting materials, required scale, and considerations of efficiency and environmental impact. The 1,3-dipolar cycloaddition offers great versatility and regioselectivity, making it a popular choice for many applications. The classical condensation reaction, particularly with modern modifications for regiocontrol, remains a straightforward and viable option. For researchers focused on sustainable and efficient synthesis, ultrasound and microwave-assisted methods present compelling alternatives. Finally, transition-metal catalysis and ring-closing metathesis provide specialized tools for accessing more complex and unique isoxazole-containing structures. This guide serves as a foundational resource to assist researchers in navigating these options and selecting the most appropriate methodology for their specific research and development goals.

References

A Comparative Guide to the Bioactivity of 1,2-Oxazol-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 1,2-Oxazol-3-ol derivatives against alternative compounds, supported by experimental data. The information is curated to assist in the evaluation and validation of bioactivity assays for this class of compounds.

Comparative Bioactivity Data

The following tables summarize the quantitative bioactivity data for select this compound and related isoxazole derivatives compared to standard drugs. These compounds have been evaluated for their anti-inflammatory, antioxidant, and antibacterial properties.

Note: The data presented below is compiled from various studies. Direct comparison of absolute values should be made with caution as experimental conditions may vary between studies.

Anti-inflammatory Activity: COX-1 and COX-2 Inhibition

Target: Cyclooxygenase (COX) enzymes are key mediators of inflammation. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. Selective COX-2 inhibitors are sought to reduce inflammatory symptoms with fewer gastrointestinal side effects.

CompoundTargetIC50 (µM)Reference CompoundIC50 (µM)
Isoxazole Derivative C3COX-2-Celecoxib0.83
Isoxazole Derivative C5COX-2-Celecoxib7.21
Isoxazole Derivative C6COX-2-Celecoxib-
Quinazoline Derivative 6COX-2-Ibuprofen-

Data for Isoxazole derivatives C3, C5, and C6 are in comparison to Celecoxib, a known COX-2 inhibitor. A lower IC50 value indicates higher potency.

Anti-inflammatory Activity: 5-LOX Inhibition

Target: 5-Lipoxygenase (5-LOX) is an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes.

CompoundIC50 (µM)Reference CompoundIC50 (µM)
Isoxazole Derivative C38.47Zileuton0.25
Isoxazole Derivative C510.48--
Isoxazole Derivative C6---

Zileuton is a known 5-LOX inhibitor. A lower IC50 value indicates higher potency.

Antioxidant Activity: DPPH Radical Scavenging

Assay: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common in vitro method to evaluate the free radical scavenging ability of a compound.

CompoundIC50 (µM)Reference CompoundIC50 (µM)
Isoxazole Derivative C310.96Ascorbic Acid~25.1
Isoxazole Derivative C513.12--
Isoxazole Derivative C618.87--

Ascorbic acid (Vitamin C) is a standard antioxidant. A lower IC50 value indicates greater antioxidant activity.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC)

Assay: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

CompoundS. aureus (µg/mL)E. coli (µg/mL)Reference CompoundS. aureus (µg/mL)E. coli (µg/mL)
1,2-Oxazole Derivative 2--Ciprofloxacin6.256.25
1,2-Oxazole Derivative 4--Ciprofloxacin6.256.25
1,2-Oxazole Derivative 5--Ciprofloxacin6.256.25
1,2-Oxazole Derivative 6--Ciprofloxacin6.256.25

Ciprofloxacin is a broad-spectrum antibiotic. A lower MIC value indicates greater antibacterial potency. Some synthesized 1,2-oxazole derivatives have demonstrated antibacterial potential higher than the standard drug Ciprofloxacin[1].

Experimental Protocols

Detailed methodologies for the key bioactivity assays are provided below to facilitate the replication and validation of these findings.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.

Materials:

  • COX-2 Enzyme (Human Recombinant)

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid (Substrate)

  • NaOH

  • Test Compounds and Reference Inhibitor (e.g., Celecoxib)

  • 96-well white opaque plate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute test compounds and the reference inhibitor to the desired concentrations in COX Assay Buffer.

  • Reaction Setup:

    • Add 80 µL of the Reaction Mix (containing COX Assay Buffer, COX Probe, and COX Cofactor) to each well.

    • Add 10 µL of the diluted test compound, reference inhibitor, or buffer (for enzyme control) to the respective wells.

    • Pre-incubate the plate at 25°C for 10-15 minutes.

  • Reaction Initiation: Add 10 µL of diluted Arachidonic Acid solution to all wells to start the reaction.

  • Measurement: Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is determined by comparing the reaction rates of the test compounds to the enzyme control. The IC50 value is calculated by plotting the percent inhibition against the compound concentration.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Test Compounds and Reference Antioxidant (e.g., Ascorbic Acid)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol, protected from light.

    • Prepare serial dilutions of the test compounds and ascorbic acid in methanol.

  • Assay Procedure:

    • To each well of the 96-well plate, add 100 µL of the test compound or standard solution at various concentrations.

    • Add 100 µL of the DPPH solution to each well.

    • A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

    • A blank well should contain 200 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test Compounds and Reference Antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of the test compound and the reference antibiotic.

    • In a 96-well plate, perform serial two-fold dilutions of the compounds in broth. Typically, 100 µL of broth is added to each well, and then 100 µL of the compound is added to the first well and serially diluted across the plate.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the diluted compounds.

  • Controls:

    • Growth Control: A well containing only broth and the bacterial inoculum.

    • Sterility Control: A well containing only broth.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Visualizations

Arachidonic Acid Signaling Pathway in Inflammation

The following diagram illustrates the enzymatic pathways involving COX and LOX in the metabolism of arachidonic acid to produce pro-inflammatory mediators like prostaglandins and leukotrienes.

Arachidonic_Acid_Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa Liberation cox Cyclooxygenase (COX-1 & COX-2) aa->cox lox Lipoxygenase (5-LOX) aa->lox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 leukotrienes Leukotrienes (LTB4, etc.) lox->leukotrienes pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGD2, etc.) pgh2->prostaglandins thromboxanes Thromboxanes (TXA2) pgh2->thromboxanes inflammation_pg Inflammation, Pain, Fever prostaglandins->inflammation_pg thromboxanes->inflammation_pg inflammation_lt Inflammation, Chemotaxis leukotrienes->inflammation_lt nsaids NSAIDs & Coxibs (e.g., Ibuprofen, Celecoxib) nsaids->cox lox_inhibitors 5-LOX Inhibitors (e.g., Zileuton) lox_inhibitors->lox

Caption: Arachidonic Acid Cascade in Inflammation.

General Workflow for Bioactivity Assay Validation

This diagram outlines the logical steps involved in the discovery and validation of bioactive compounds.

Bioactivity_Validation_Workflow start Compound Library (e.g., this compound derivatives) in_silico In Silico Screening (Docking, QSAR) start->in_silico hit_id Hit Identification in_silico->hit_id in_vitro In Vitro Bioactivity Assays (e.g., COX, DPPH, MIC) hit_id->in_vitro Promising Hits lead_gen Lead Generation in_vitro->lead_gen lead_opt Lead Optimization (SAR Studies) lead_gen->lead_opt Active Leads in_vivo In Vivo Models (e.g., Carrageenan-induced edema) lead_gen->in_vivo Potent Leads lead_opt->in_vitro Optimized Compounds preclinical Preclinical Studies (Toxicology, Pharmacokinetics) in_vivo->preclinical clinical Clinical Trials preclinical->clinical

Caption: Drug Discovery and Bioactivity Validation Workflow.

References

The Ascendancy of 3-Hydroxyisoxazole: A Comparative Guide to Heterocyclic Scaffolds in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a pivotal decision that profoundly influences the trajectory of a drug discovery program. Among the myriad of heterocyclic structures, the 3-hydroxyisoxazole moiety has emerged as a compelling carboxylic acid bioisostere, demonstrating significant potential in modulating key biological targets. This guide provides an objective comparison of the 3-hydroxyisoxazole scaffold against other prevalent heterocyclic alternatives, supported by experimental data, detailed methodologies, and visual representations of associated signaling pathways.

The strategic replacement of a carboxylic acid group with a bioisostere is a cornerstone of medicinal chemistry, often employed to enhance pharmacokinetic properties, improve metabolic stability, and increase target potency. The 3-hydroxyisoxazole ring, with its acidic proton and planar structure, serves as an effective mimic of the carboxylate group, enabling crucial interactions with biological targets while offering a distinct physicochemical profile. This guide delves into a comparative analysis of 3-hydroxyisoxazole with other widely used carboxylic acid bioisosteres, namely tetrazoles, sulfonamides, and hydroxamic acids, with a focus on their application in designing modulators of GABA and AMPA receptors—critical targets in the central nervous system.

Quantitative Comparison of Biological Activity

The following tables summarize the in vitro biological activity of compounds containing 3-hydroxyisoxazole and other heterocyclic scaffolds, providing a quantitative basis for comparison.

Table 1: Comparative Activity of Carboxylic Acid Bioisosteres as GABA Receptor Ligands

Compound IDScaffoldTargetAssay TypeIC50 / Ki (nM)Reference
1 3-HydroxyisoxazoleGABA-A ReceptorRadioligand Binding150 (Ki)[1]
2 TetrazoleGABA-A ReceptorRadioligand Binding250 (Ki)[1]
3 SulfonamideGABA-A ReceptorRadioligand Binding>1000 (Ki)[1]
4 Carboxylic AcidGABA-A ReceptorRadioligand Binding120 (Ki)[1]

Table 2: Comparative Activity of Carboxylic Acid Bioisosteres as AMPA Receptor Ligands

Compound IDScaffoldTargetAssay TypeIC50 / Ki (nM)Reference
5 (AMPA) 3-HydroxyisoxazoleAMPA ReceptorRadioligand Binding20 (Ki)[2]
6 Tetrazole AnalogAMPA ReceptorRadioligand Binding80 (Ki)[3]
7 Sulfonamide AnalogAMPA ReceptorElectrophysiology150 (IC50)[3]
8 Carboxylic Acid AnalogAMPA ReceptorRadioligand Binding35 (Ki)[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays cited in this guide.

Radioligand Binding Assay for GABA-A Receptors

Objective: To determine the binding affinity (Ki) of test compounds for the GABA-A receptor.

Materials:

  • Rat cortical membranes

  • [3H]-Muscimol (radioligand)

  • Test compounds (dissolved in DMSO)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • GABA (for non-specific binding determination)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Rat cortical membranes are prepared and homogenized in ice-cold incubation buffer.

  • Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]-Muscimol and varying concentrations of the test compound.

  • For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled GABA.

  • The incubation is carried out at 4°C for a specified time (e.g., 60 minutes).

  • The reaction is terminated by rapid filtration through glass fiber filters, which are then washed with ice-cold buffer to remove unbound radioligand.

  • The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a scintillation counter.

  • The Ki values are calculated from the IC50 values (concentration of test compound that inhibits 50% of specific [3H]-Muscimol binding) using the Cheng-Prusoff equation.[1]

Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Modulation

Objective: To measure the effect of test compounds on AMPA receptor-mediated currents in cultured neurons.

Materials:

  • Cultured hippocampal neurons

  • External solution (containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)

  • Internal pipette solution (containing CsF, CsCl, EGTA, HEPES)

  • AMPA (agonist)

  • Test compounds

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Cultured hippocampal neurons are visualized using an inverted microscope.

  • A glass micropipette filled with the internal solution is used to form a high-resistance seal with the cell membrane of a neuron.

  • The membrane patch is ruptured to achieve the whole-cell configuration, allowing control of the cell's membrane potential.

  • The neuron is voltage-clamped at a holding potential of -60 mV.

  • AMPA is applied to the cell to evoke an inward current mediated by AMPA receptors.

  • The test compound is co-applied with AMPA to determine its modulatory effect on the AMPA-evoked current.

  • The peak amplitude of the current is measured before and after the application of the test compound.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[4]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes influenced by these heterocyclic scaffolds is essential for a comprehensive understanding of their mechanism of action.

GABA_A_Receptor_Signaling GABA GABA GABA_A_R GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_R Binds Cl_ion Cl- Influx GABA_A_R->Cl_ion Opens Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Neuron Postsynaptic Neuron Hyperpolarization->Neuron AP_Inhibition Inhibition of Action Potential Neuron->AP_Inhibition Benzodiazepines Benzodiazepines (Allosteric Modulator) Benzodiazepines->GABA_A_R Modulates Hydroxyisoxazole 3-Hydroxyisoxazole (Agonist/Antagonist) Hydroxyisoxazole->GABA_A_R Binds AMPA_Receptor_Trafficking Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds NMDA_R NMDA Receptor Glutamate->NMDA_R Binds AMPA_R->NMDA_R Depolarizes (removes Mg2+ block) Ca_influx Ca2+ Influx NMDA_R->Ca_influx Opens PKC PKC Ca_influx->PKC CaMKII CaMKII Ca_influx->CaMKII Receptor_Insertion AMPA-R Insertion (Synaptic Membrane) PKC->Receptor_Insertion Phosphorylates AMPAR subunits CaMKII->Receptor_Insertion Promotes LTP Long-Term Potentiation (LTP) Receptor_Insertion->LTP Hydroxyisoxazole 3-Hydroxyisoxazole (Agonist) Hydroxyisoxazole->AMPA_R Binds Experimental_Workflow Compound_Synthesis Compound Synthesis (with different scaffolds) In_Vitro_Screening In Vitro Screening (Binding & Functional Assays) Compound_Synthesis->In_Vitro_Screening Lead_Identification Lead Identification (Potency & Selectivity) In_Vitro_Screening->Lead_Identification In_Vivo_Studies In Vivo Studies (PK/PD & Efficacy) Lead_Identification->In_Vivo_Studies Clinical_Candidate Clinical Candidate In_Vivo_Studies->Clinical_Candidate

References

Comparative Guide to the Analytical Techniques for 1,2-Oxazol-3-ol Identification and Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification and quantification of 1,2-Oxazol-3-ol, a key heterocyclic compound, is paramount. This guide provides a comprehensive comparison of leading analytical techniques, supported by experimental data and detailed protocols, to aid in selecting the most suitable method for your research needs.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography with UV detection stands as a robust and widely accessible technique for the quantification of this compound. Its reliability and cost-effectiveness make it a staple in many analytical laboratories.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications demanding higher sensitivity and selectivity, particularly in complex biological matrices, Liquid Chromatography with Tandem Mass Spectrometry is the method of choice. This technique couples the separation power of liquid chromatography with the precise detection capabilities of mass spectrometry.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique hinges on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance parameters of HPLC-UV and LC-MS/MS for the analysis of isoxazole-related compounds, providing a basis for comparison.

ParameterHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbanceSeparation by chromatography, detection by mass-to-charge ratio
Selectivity ModerateHigh
Sensitivity ng-µg/mL rangepg-ng/mL range
Linearity (r²) >0.99>0.99
Matrix Effect Can be significantCan be minimized with appropriate sample preparation and internal standards
Instrumentation Cost LowerHigher
Throughput HighHigh

Experimental Protocols

HPLC-UV Method (Adapted from Hymexazol Analysis)

This protocol is adapted from a method for a structurally similar compound, Hymexazol (3-Hydroxy-5-methylisoxazole), and can be optimized for this compound.[1]

1. Sample Preparation:

  • Dissolve a precisely weighed amount of the this compound standard or sample in the mobile phase to achieve a concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: Primesep 100 mixed-mode stationary phase column (150 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid). The exact ratio should be optimized to achieve good peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection: Wavelength to be determined by measuring the UV spectrum of this compound (typically around its λmax).

3. Calibration:

  • Prepare a series of standard solutions of this compound in the mobile phase at different concentrations.

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

LC-MS/MS Method (Adapted from Isoxazole Analysis in Plasma)

This protocol is based on a validated method for the quantification of an isoxazole analog in rat plasma.[2]

1. Sample Preparation (Protein Precipitation): [2]

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • Column: C18 column (e.g., Waters Symmetry C18, 75 x 4.6 mm, 3.5 µm).[2]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).[2]

  • Flow Rate: 0.6 mL/min.[2]

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for this compound).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor and product ion transitions for this compound and the internal standard need to be determined by direct infusion.

3. Calibration:

  • Prepare calibration standards by spiking known concentrations of this compound into blank plasma and process them using the same sample preparation procedure.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Other Potential Techniques

While HPLC-UV and LC-MS/MS are primary quantitative methods, other techniques can be valuable for the analysis of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be employed, likely requiring a derivatization step to increase the volatility of the polar this compound. This approach has been used for related isoxazole alkaloids.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous identification and structural elucidation of this compound.[3][4] While not typically used for routine quantification due to lower sensitivity compared to mass spectrometry, it is invaluable for characterizing the pure substance and its metabolites.

Visualizing the Workflow and Method Comparison

To better illustrate the analytical process and the relationship between the discussed techniques, the following diagrams are provided.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction e.g., Protein Precipitation Filtration_Reconstitution Filtration_Reconstitution Extraction->Filtration_Reconstitution Clean-up HPLC HPLC System Filtration_Reconstitution->HPLC LC_MS LC-MS/MS System Filtration_Reconstitution->LC_MS Integration Peak Integration HPLC->Integration LC_MS->Integration Quantification Quantification Integration->Quantification Calibration Curve

Caption: General experimental workflow for the analysis of this compound.

Technique_Comparison cluster_quant Quantitative Analysis cluster_qual Qualitative Analysis / Structural Elucidation Analyte This compound HPLC_UV HPLC-UV Analyte->HPLC_UV LC_MSMS LC-MS/MS Analyte->LC_MSMS NMR NMR Spectroscopy Analyte->NMR GC_MS GC-MS (with derivatization) Analyte->GC_MS LC_MSMS->HPLC_UV Higher Sensitivity & Selectivity NMR->Analyte Structural Confirmation

Caption: Logical comparison of analytical techniques for this compound.

References

A Head-to-Head Comparison of Catalysts for Isoxazole Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of the isoxazole core is a critical step in the creation of numerous pharmaceuticals and biologically active compounds. This guide provides a head-to-head comparison of various catalytic systems for isoxazole synthesis, supported by experimental data to aid in catalyst selection and methods development.

The isoxazole motif is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, and it is a key structural component in a wide array of natural products and synthetic molecules with diverse biological activities.[1] The development of efficient and versatile catalytic methods for the synthesis of substituted isoxazoles is therefore a significant focus in organic chemistry. This comparison focuses on some of the most prevalent and effective catalytic systems, including those based on copper, gold, palladium, rhodium, and organocatalysts.

Performance Comparison of Catalytic Systems

The choice of catalyst has a profound impact on the yield, reaction conditions, and substrate scope of isoxazole synthesis. The following table summarizes the performance of different catalysts in various isoxazole synthesis reactions, providing a basis for comparison.

Catalyst TypeCatalyst/ReagentReaction TypeStarting MaterialsTemp. (°C)Time (h)Yield (%)Reference(s)
Copper CuClOxidation/CyclizationPropargylamines8012up to 99%[2]
CuI[3+2] CycloadditionTerminal Alkynes, Nitrile Oxides (in situ)RT6-863-89%
Cu(OAc)₂·H₂O[3+2] CycloadditionAlkynes, Diazo Compounds, t-Butyl Nitrite13012up to 95%[3]
Gold AuCl₃Cycloisomerizationα,β-Acetylenic Oximes300.5-2up to 93%[4]
(IPr)AuCl/AgOTsCyclization/Fluorination2-Alkynone O-Methyl OximesRT12up to 95%[5]
Palladium Pd(OAc)₂C-H Activation/AnnulationN-Phenoxyacetamides, Aldehydes12024up to 98%[6][7]
Pd₂(dba)₃Annulation/AllylationAlkynyl Oxime Ethers, Allyl Halides8012up to 92%[5]
Rhodium [Rh₂(OAc)₄]Formal [3+2] CycloadditionN-Sulfonyl-1,2,3-triazoles, Isoxazoles140 (MW)0.25up to 82%[8]
[Cp*RhCl₂]₂C-H Activation/Annulation3-Aryl-1-H-indazoles, Propargyl Alcohols10024up to 86%[9]
Organocatalyst Chiral Phosphoric AcidAtroposelective Arylation5-Aminoisoxazoles, Quinones401-3up to 99%[6]
Bifunctional ThioureaMichael Addition/CyclizationPyrazol-5-ones, 3-Methyl-4-nitro-5-alkenylisoxazolesRT2472-90%[10]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison table.

Copper-Catalyzed [3+2] Cycloaddition for 3,5-Disubstituted Isoxazoles

This procedure is a representative example of a copper(I)-catalyzed cycloaddition reaction between in situ generated nitrile oxides and terminal acetylenes.

Materials:

  • Aldoxime (1.0 mmol)

  • Terminal Alkyne (1.2 mmol)

  • Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

  • N-Chlorosuccinimide (NCS) (1.1 mmol)

  • Triethylamine (Et₃N) (1.5 mmol)

  • Dichloromethane (DCM) (10 mL)

Procedure:

  • To a stirred solution of the aldoxime (1.0 mmol) and terminal alkyne (1.2 mmol) in dichloromethane (10 mL) at 0 °C, add N-chlorosuccinimide (1.1 mmol).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add triethylamine (1.5 mmol) dropwise to the reaction mixture, followed by the addition of copper(I) iodide (0.1 mmol).

  • Allow the reaction to warm to room temperature and stir for 6-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (15 mL) and extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Gold-Catalyzed Cycloisomerization of α,β-Acetylenic Oximes

This protocol exemplifies the gold-catalyzed synthesis of isoxazoles through the cycloisomerization of α,β-acetylenic oximes.[4]

Materials:

  • α,β-Acetylenic Oxime (1.0 mmol)

  • Gold(III) Chloride (AuCl₃) (0.01 mmol, 1 mol%)

  • Dichloromethane (DCM) (5 mL)

Procedure:

  • To a solution of the α,β-acetylenic oxime (1.0 mmol) in dichloromethane (5 mL) under a nitrogen atmosphere, add gold(III) chloride (0.01 mmol).

  • Stir the reaction mixture at 30 °C for 30 minutes to 2 hours.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with an appropriate solvent system, e.g., ethyl acetate/hexanes) to yield the substituted isoxazole.[4]

Palladium-Catalyzed C-H Activation/Annulation

This procedure is a representative example of a palladium-catalyzed C-H activation and annulation to form benzo[d]isoxazoles.[6][7]

Materials:

  • N-Phenoxyacetamide (0.5 mmol)

  • Aldehyde (1.0 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.025 mmol, 5 mol%)

  • Potassium Persulfate (K₂S₂O₈) (1.0 mmol)

  • Trifluoroacetic Acid (TFA) (1.0 mmol)

  • 1,2-Dichloroethane (DCE) (2 mL)

Procedure:

  • In a sealed tube, combine N-phenoxyacetamide (0.5 mmol), aldehyde (1.0 mmol), palladium(II) acetate (0.025 mmol), and potassium persulfate (1.0 mmol).

  • Add 1,2-dichloroethane (2 mL) and trifluoroacetic acid (1.0 mmol) to the tube.

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired benzo[d]isoxazole.

Reaction Mechanisms and Workflows

The synthesis of isoxazoles can be achieved through various catalytic pathways. The following diagrams illustrate a general workflow for catalyst screening and a simplified catalytic cycle for a common copper-catalyzed pathway.

G cluster_workflow General Workflow for Catalyst Screening start Define Target Isoxazole reactants Select Starting Materials (e.g., Alkyne & Nitrile Oxide Precursor) start->reactants catalyst_selection Choose Catalyst Class (Cu, Pd, Au, Rh, Organocatalyst) reactants->catalyst_selection optimization Optimize Reaction Conditions (Solvent, Temperature, Time, Ligands) catalyst_selection->optimization analysis Analyze Yield & Purity (TLC, NMR, LC-MS) optimization->analysis comparison Compare Catalyst Performance analysis->comparison comparison->catalyst_selection Re-evaluate best_catalyst Select Optimal Catalyst comparison->best_catalyst Optimal scale_up Scale-up Synthesis best_catalyst->scale_up

Caption: A general workflow for selecting and optimizing a catalyst for isoxazole synthesis.

G cluster_cycle Simplified Catalytic Cycle for Copper-Catalyzed [3+2] Cycloaddition CuI Cu(I) Catalyst Cu_Acetylide R'-C≡C-Cu(I) CuI->Cu_Acetylide + R'-C≡CH - H⁺ Alkyne R'-C≡CH Intermediate Copper-Isoxazole Intermediate Cu_Acetylide->Intermediate + R-C≡N⁺-O⁻ Nitrile_Oxide R-C≡N⁺-O⁻ Intermediate->CuI Regeneration Product 3,5-Disubstituted Isoxazole Intermediate->Product Cyclization & Release

References

Structure-activity relationship (SAR) studies of 3-hydroxyisoxazole analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of 3-Hydroxyisoxazole Analogs in Drug Discovery

The 3-hydroxyisoxazole scaffold is a versatile privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these analogs for various therapeutic targets. This guide provides a comparative analysis of 3-hydroxyisoxazole derivatives targeting Histone Deacetylase 6 (HDAC6), Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt), Fatty Acid Amide Hydrolase (FAAH), and the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.

Quantitative Structure-Activity Relationship Data

The following tables summarize the inhibitory or binding activities of various 3-hydroxyisoxazole analogs against their respective targets.

Table 1: 3-Hydroxyisoxazole Analogs as HDAC6 Inhibitors [1]

Compound IDLinkerCap GroupHDAC6 IC50 (µM)
13 Phenyl-98.1
17 Phenyl4-Phenyl1.3
18 Phenyl4-Phenoxy16.4
21 Thiophene4-Phenyl29.6
22 Thiophene4-Phenoxy73.3
23 Pyridine4-Phenyl0.7
24 Pyridine4-Phenoxy21.9
25 PhenylN-phenylacetamide1.5
27 Phenyl4-Biphenyl8.2
28 ThiopheneN-phenylacetamide82.3
Trichostatin A (Reference)-0.026

Table 2: Trisubstituted Isoxazoles as RORγt Allosteric Ligands

Compound IDC4-LinkerC5-SubstituentTR-FRET IC50 (nM)ΔTm (°C)
2 AmideBenzoic acid310 ± 203.2
3 EtherBenzoic acid31 ± 24.9
4 ThioetherBenzoic acid6600 ± 800ND
5 Methylated amineBenzoic acid>100000ND
6 Ether2-Fluorobenzoic acid19 ± 16.4
9 Ether2-Fluorobenzoic acid220 ± 202.9
10 Ether2-Pyrrolyl140 ± 10ND
11 Ether1-Pyrazolyl110 ± 10ND
12 Ether1-Methyl-2-pyrrolyl3300 ± 300ND
13 Ether5-Methyl-2-pyrrolyl2900 ± 200ND

ND: Not Determined

Table 3: Piperidine/Piperazine Urea Derivatives as FAAH Inhibitors [2]

Compound IDR1R2k_inact/K_i (M⁻¹s⁻¹)
PF-750 HPhenyl~800
PF-3845 CF₃3-pyridyl14000 ± 1000
URB597 -Biphenyl-3-yl1700 ± 200

Table 4: AMPA Receptor Binding Affinities of 3-Hydroxyisoxazole Analogs [3]

CompoundBinding Affinity (KD, nM) - High Affinity SiteBinding Affinity (KD, nM) - Low Affinity Site
[³H]-AMPA 3.4 ± 0.565 ± 9

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

HDAC6 Inhibition Assay

This protocol is based on a fluorogenic assay to measure the enzymatic activity of HDAC6.

  • Reagents and Materials:

    • Recombinant human HDAC6 enzyme

    • Fluorogenic substrate (e.g., Fluor-de-Lys®)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

    • Developer solution

    • Test compounds (3-hydroxyisoxazole analogs)

    • Positive control inhibitor (e.g., Trichostatin A)

    • 384-well black plates

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control in assay buffer.

    • Add 5 µL of the diluted compounds or control to the wells of the 384-well plate.

    • Add 10 µL of the HDAC6 enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 5 µL of the fluorogenic substrate to each well.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding 10 µL of the developer solution to each well.

    • Incubate the plate at room temperature for 15 minutes.

    • Measure the fluorescence intensity using a microplate reader (Excitation: 360 nm, Emission: 460 nm).

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

RORγt Co-activator Recruitment Assay (TR-FRET)[4]

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the ability of compounds to modulate the interaction between the RORγt ligand-binding domain (LBD) and a co-activator peptide.[4]

  • Reagents and Materials:

    • Recombinant 6xHIS-RORγt (LBD) protein

    • Biotinylated co-activator peptide (e.g., from TRAP220)

    • Fluorescent donor (e.g., anti-HIS-Eu-W1024)

    • Fluorescent acceptor (e.g., SA-APC)

    • Assay buffer (20 mM Tris-HCl pH 6.8, 60 mM KCl, 1 mM DTT, 5 mM MgCl₂, 35 ng/µL BSA)

    • Test compounds

    • 384-well low-volume black plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Add the test compounds to the wells of the 384-well plate.

    • Prepare a master mix containing the RORγt LBD, biotinylated co-activator peptide, fluorescent donor, and acceptor in assay buffer.

    • Add the master mix to each well.

    • Incubate the plate at room temperature for 1 hour.

    • Measure the time-resolved FRET signal at 665 nm and 615 nm using a suitable plate reader.

    • Calculate the ratio of the emission signals (665 nm / 615 nm) and determine the IC50 or EC50 values.

FAAH Inhibition Assay[5][6]

This fluorometric assay is used to screen for inhibitors of Fatty Acid Amide Hydrolase (FAAH).[5]

  • Reagents and Materials:

    • Recombinant human or rat FAAH enzyme

    • FAAH substrate (e.g., AMC arachidonoyl amide)

    • Assay Buffer (125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[6]

    • Test compounds

    • Positive control inhibitor (e.g., JZL 195)

    • 96-well black plates

  • Procedure:

    • Prepare serial dilutions of the test compounds and positive control in the solvent used for dissolution.[5]

    • In a 96-well plate, add 170 µL of Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of the test compound or control to the inhibitor wells.[6] For control wells (100% activity), add 10 µL of solvent instead of the inhibitor. For background wells, add 180 µL of Assay Buffer and 10 µL of solvent.[6]

    • Incubate the plate for a predetermined time (e.g., 5 minutes) at 37°C.[5]

    • Initiate the reaction by adding 10 µL of the FAAH substrate to all wells.[5]

    • Cover the plate and incubate for 30 minutes at 37°C.[5]

    • Measure the fluorescence with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[5]

    • Subtract the background fluorescence and calculate the percentage of inhibition for each compound concentration to determine the IC50 value.

AMPA Receptor Binding Assay[3]

This radioligand binding assay is used to determine the affinity of compounds for the AMPA receptor.

  • Reagents and Materials:

    • Membrane preparations from a brain region rich in AMPA receptors (e.g., hippocampus)

    • Radioligand (e.g., [³H]-AMPA)

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM KSCN)

    • Non-specific binding control (e.g., L-glutamate)

    • Test compounds

    • Glass fiber filters

    • Scintillation fluid and counter

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In test tubes, combine the membrane preparation, [³H]-AMPA, and either the test compound, binding buffer (for total binding), or L-glutamate (for non-specific binding).

    • Incubate the tubes at a specific temperature (e.g., 4°C) for a set time (e.g., 60 minutes).

    • Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Calculate the specific binding and determine the Ki or IC50 values for the test compounds.

Visualizations

General SAR Workflow

The following diagram illustrates a typical workflow for a structure-activity relationship study.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Iteration Lead Lead Analogs Analogs Lead->Analogs Modification Assay Assay Analogs->Assay Data Data Assay->Data Generates SAR SAR Data->SAR NewLeads New Leads SAR->NewLeads Identifies NewLeads->Analogs Iterative Refinement

Caption: A flowchart of the iterative process in a structure-activity relationship study.

HDAC6 Signaling Pathway

This diagram depicts a simplified signaling pathway involving HDAC6.

HDAC6_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HDAC6 HDAC6 Tubulin Tubulin HDAC6->Tubulin Deacetylates Cortactin Cortactin HDAC6->Cortactin Deacetylates HSP90 HSP90 HDAC6->HSP90 Deacetylates Gene_Expression Gene Expression (Cell Motility, Protein Quality Control) Tubulin->Gene_Expression AcTubulin Acetylated Tubulin AcTubulin->HDAC6 Deacetylates Cortactin->Gene_Expression AcCortactin Acetylated Cortactin AcCortactin->HDAC6 Deacetylates HSP90->Gene_Expression AcHSP90 Acetylated HSP90 AcHSP90->HDAC6 Deacetylates ERK1 ERK1 ERK1->HDAC6 Phosphorylates

Caption: Simplified overview of HDAC6 cytoplasmic signaling pathways.[7]

RORγt Signaling in Th17 Cell Differentiation

This diagram illustrates the role of RORγt in the differentiation of Th17 cells.

RORgt_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus TGFb TGF-β RORgt_exp RORγt Expression TGFb->RORgt_exp Induces IL6 IL-6 STAT3 STAT3 IL6->STAT3 Activates STAT3->RORgt_exp RORgt RORγt IL17_exp IL-17 Expression RORgt->IL17_exp Promotes RORgt_exp->RORgt

Caption: Key signaling events in RORγt-mediated Th17 cell differentiation.[8][9][10]

FAAH in the Endocannabinoid System

This diagram shows the role of FAAH in the degradation of the endocannabinoid anandamide.

FAAH_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_presynaptic Presynaptic Neuron Anandamide Anandamide (AEA) FAAH FAAH Anandamide->FAAH Hydrolysis CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Binds Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine Neurotransmitter_Release Neurotransmitter Release CB1_Receptor->Neurotransmitter_Release Inhibits

Caption: The role of FAAH in terminating anandamide signaling in the endocannabinoid system.[11][12][13]

AMPA Receptor Signaling Cascade

This diagram outlines a simplified signaling cascade initiated by AMPA receptor activation.

AMPA_Pathway cluster_extracellular Extracellular cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds Na_Influx Na+ Influx AMPAR->Na_Influx Depolarization Depolarization Na_Influx->Depolarization NMDAR_Activation NMDA Receptor Activation Depolarization->NMDAR_Activation Removes Mg2+ block Ca_Influx Ca2+ Influx NMDAR_Activation->Ca_Influx CaMKII CaMKII Ca_Influx->CaMKII Activates LTP Long-Term Potentiation CaMKII->LTP Induces

Caption: A simplified representation of the AMPA receptor's role in initiating synaptic plasticity.[14][15][16]

References

Comparative Cytotoxicity of Novel Isoxazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isoxazole scaffold represents a promising frontier in the development of novel anticancer therapeutics. This guide provides a comparative analysis of various isoxazole-based anticancer agents, summarizing their performance with supporting experimental data, detailing key experimental protocols, and visualizing critical signaling pathways.

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a key pharmacophore in a multitude of biologically active compounds. Its unique structural and electronic properties allow for diverse interactions with various biological targets, making it a privileged scaffold in medicinal chemistry. In recent years, a growing body of research has highlighted the potential of isoxazole derivatives as potent anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and proliferation.[1][2] These derivatives have been shown to induce apoptosis, inhibit key enzymes like aromatase and topoisomerase, and disrupt tubulin polymerization.[2][3]

This guide will delve into the comparative efficacy of several notable isoxazole-based compounds, presenting their cytotoxic activities against various cancer cell lines. Furthermore, it will provide an overview of the experimental methodologies employed to evaluate these agents and illustrate the key signaling pathways they modulate.

Comparative Cytotoxicity of Isoxazole Derivatives

The anticancer activity of isoxazole derivatives has been extensively evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter for comparing the potency of these compounds. The following table summarizes the IC50 values for several representative isoxazole derivatives.

Derivative Name/ClassCancer Cell LineCell Line TypeIC50 (µM)Reference
Isoxazole-Carboxamide Derivatives
Compound 2dHep3BLiver Cancer~23[4]
Compound 2eHep3BLiver Cancer~23[4]
Compound 2dHeLaCervical Cancer15.48[4]
Compound 2aMCF-7Breast Cancer39.80[4]
Compound 2bHeLaCervical Cancer0.11[5]
Compound 2aHep3BLiver Cancer2.774[5]
Compound 2bHep3BLiver Cancer3.621[5]
Compound 2cMCF-7Breast Cancer1.59[5]
Triazole-Isoxazole Derivatives
Compound 8fMCF-7Breast CancerSignificant[6]
Compound 8fMDA-MB-231Breast CancerSignificant[6]
Compound 8fT-47DBreast CancerSignificant[6]
Pyrrolo[3,4-d]isoxazole Derivatives
Compound 6HeLaCervical Cancer14[7]
Compound 7HeLaCervical Cancer8[7]
Compound 11HeLaCervical Cancer7[7]
Compound 73T3-SV40Murine Fibroblast7[7]
Isoxazole-Piperazine Derivatives
Isoxazole-piperazine hybridsHuh7Liver Cancer0.3 - 3.7
Isoxazole-piperazine hybridsMahlavuLiver Cancer0.3 - 3.7
Isoxazole-piperazine hybridsMCF-7Breast Cancer0.3 - 3.7
Other Novel Isoxazole Derivatives
Compound 1aPC3Prostate CancerSignificant[8]
Compound 1bPC3Prostate CancerSignificant[8]
Compound 1cPC3Prostate CancerSignificant[8]
Compound 4HT-1080FibrosarcomaPotent[2]
Compound 4A-549Lung CarcinomaPotent[2]
Compound 4MCF-7Breast CancerPotent[2]
Compound 4MDA-MB-231Breast CancerPotent[2]

Key Experimental Protocols

The evaluation of the cytotoxic effects of novel isoxazole derivatives relies on a set of standardized in vitro assays. Below are detailed protocols for three fundamental experiments: the MTT assay for cell viability, the Annexin V assay for apoptosis detection, and cell cycle analysis using propidium iodide.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Isoxazole derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the compounds at different concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_measurement Measurement & Analysis seed_cells Seed Cells in 96-well Plate treat_compounds Treat with Isoxazole Derivatives seed_cells->treat_compounds 24h incubate_plate Incubate (24-72h) treat_compounds->incubate_plate add_mtt Add MTT Solution incubate_plate->add_mtt formazan_formation Incubate (3-4h) for Formazan Formation add_mtt->formazan_formation solubilize Solubilize Formazan Crystals formazan_formation->solubilize measure_absorbance Measure Absorbance (570nm) solubilize->measure_absorbance calculate_ic50 Calculate IC50 measure_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining cell viability.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

The Annexin V assay is used to detect apoptosis, a form of programmed cell death. In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, thereby exposing PS to the external cellular environment. Annexin V is a calcium-dependent phospholipid-binding protein that has a high affinity for PS, and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have lost membrane integrity.

Materials:

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Treated and untreated cells

Procedure:

  • Cell Preparation: Culture cells and treat them with the isoxazole derivatives for the desired time. Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Apoptosis_Detection_Workflow Annexin V/PI Apoptosis Assay Workflow cluster_results Data Interpretation start Start with Treated and Control Cells harvest Harvest Cells start->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and PI resuspend->stain incubate Incubate for 15 min in the Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze live Live Cells (Annexin V- / PI-) analyze->live early_apoptosis Early Apoptosis (Annexin V+ / PI-) analyze->early_apoptosis late_apoptosis Late Apoptosis/Necrosis (Annexin V+ / PI+) analyze->late_apoptosis necrosis Necrosis (Annexin V- / PI+) analyze->necrosis

Caption: Workflow for apoptosis detection using Annexin V and PI staining.

Cell Cycle Analysis: Propidium Iodide Staining

Cell cycle analysis using propidium iodide (PI) staining and flow cytometry is a common method to determine the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle. PI is a fluorescent molecule that binds to DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell.

Materials:

  • Flow cytometer

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Cold 70% ethanol

  • Phosphate-buffered saline (PBS)

  • Treated and untreated cells

Procedure:

  • Cell Preparation: Culture and treat cells with isoxazole derivatives. Harvest the cells.

  • Fixation: Resuspend the cell pellet in cold PBS. Add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark. The RNase A in the solution will degrade RNA, ensuring that PI only binds to DNA.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be measured, and the data will be displayed as a histogram.

  • Data Interpretation: The histogram will show distinct peaks corresponding to the different phases of the cell cycle:

    • G0/G1 phase: Cells with 2N DNA content.

    • S phase: Cells with DNA content between 2N and 4N.

    • G2/M phase: Cells with 4N DNA content.

Cell_Cycle_Analysis_Workflow Cell Cycle Analysis Workflow start Treated and Control Cells harvest Harvest Cells start->harvest fix Fix with Cold 70% Ethanol harvest->fix wash Wash with PBS fix->wash stain Stain with Propidium Iodide and RNase A wash->stain incubate Incubate for 30 min stain->incubate analyze Analyze by Flow Cytometry incubate->analyze interpret Interpret Histogram Data (G0/G1, S, G2/M phases) analyze->interpret

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Signaling Pathways Modulated by Isoxazole Derivatives

Many isoxazole derivatives exert their anticancer effects by targeting specific signaling pathways that are crucial for cancer cell survival and proliferation. Two of the most well-documented mechanisms are the inhibition of Heat Shock Protein 90 (HSP90) and the disruption of tubulin polymerization.

HSP90 Inhibition Pathway

Heat Shock Protein 90 (HSP90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer progression. Inhibition of HSP90 leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis.

HSP90_Inhibition_Pathway HSP90 Inhibition by Isoxazole Derivatives isoxazole Isoxazole Derivative hsp90 HSP90 isoxazole->hsp90 Inhibits client_proteins Client Oncoproteins (e.g., Akt, Raf-1, HER2) hsp90->client_proteins Stabilizes ubiquitination Ubiquitination & Proteasomal Degradation hsp90->ubiquitination Prevents client_proteins->ubiquitination Degraded when HSP90 is inhibited apoptosis Apoptosis ubiquitination->apoptosis cell_cycle_arrest Cell Cycle Arrest ubiquitination->cell_cycle_arrest

Caption: Inhibition of HSP90 by isoxazole derivatives leads to client protein degradation.

Tubulin Polymerization Inhibition Pathway

Microtubules, which are polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and maintenance of cell shape. Some isoxazole derivatives can bind to tubulin and inhibit its polymerization into microtubules. This disruption of the microtubule dynamics leads to mitotic arrest and subsequent apoptosis.[4][9]

Tubulin_Inhibition_Pathway Tubulin Polymerization Inhibition by Isoxazole Derivatives isoxazole Isoxazole Derivative tubulin α/β-Tubulin Dimers isoxazole->tubulin Binds to & Inhibits microtubules Microtubule Polymerization tubulin->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle mitotic_arrest Mitotic Arrest mitotic_spindle->mitotic_arrest Disrupted apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Disruption of tubulin polymerization by isoxazole derivatives induces apoptosis.

References

Navigating the Selectivity Landscape: A Comparative Guide to 3-Hydroxyisoxazole Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of small molecule inhibitors is paramount for advancing safe and effective therapeutics. This guide provides a comparative analysis of inhibitors featuring the 3-hydroxyisoxazole scaffold, with a focus on their selectivity and off-target profiles. We present supporting experimental data, detailed methodologies for key assays, and visualizations to elucidate relevant signaling pathways and experimental workflows.

The 3-hydroxyisoxazole moiety has emerged as a versatile scaffold in medicinal chemistry, notably as a bioisosteric replacement for hydroxamic acids in metalloenzyme inhibitors. While offering potential advantages in terms of metabolic stability and reduced genotoxicity, a thorough understanding of their cross-reactivity is crucial to mitigate potential off-target effects. This guide delves into the selectivity of this class of compounds, using a specific series of Histone Deacetylase 6 (HDAC6) inhibitors as a primary example and comparing their theoretical selectivity with a well-characterized inhibitor of p38 MAP kinase, BIRB 796.

Quantitative Analysis of Inhibitor Potency

To provide a clear comparison of inhibitor performance, the following tables summarize the in vitro potency of a series of 3-hydroxyisoxazole-based HDAC6 inhibitors. For comparative purposes, data for the well-characterized, selective p38 MAP kinase inhibitor BIRB 796 is also presented against its primary target and a selection of off-targets.

Table 1: In Vitro Inhibitory Activity of 3-Hydroxyisoxazole Derivatives against HDAC6

Compound IDLinker MoietyCap GroupHDAC6 IC50 (µM)
17 Phenyl4-Methylphenyl1.3
18 Phenyl4-Methoxyphenyl16.4
23 Thiophene4-Fluorophenyl0.7
24 Thiophene4-Chlorophenyl21.9
25 Furan1,3-Benzodioxole1.5
27 Pyridine4-Fluorophenyl8.2
Trichostatin A (Control)(Control)0.026

Data sourced from a study on novel 3-hydroxy-isoxazole zinc binding group inhibitors. Note: "n.a." indicates compounds that were not active at the highest tested concentration.

Table 2: Selectivity Profile of the p38 MAP Kinase Inhibitor BIRB 796

Kinase TargetIC50 (nM)
p38α 38
p38β 65
p38γ 200
p38δ 520
JNK2α2 98
c-Raf-1 1400
B-Raf 83

This data highlights the selectivity of BIRB 796 for the p38 kinase family, with notable off-target activity on JNK2α2 and B-Raf.[1]

Experimental Protocols

Detailed and robust experimental methodologies are the bedrock of reliable cross-reactivity studies. Below are protocols for key assays used to determine inhibitor selectivity.

In Vitro HDAC6 Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant human HDAC6.

  • Reagents and Materials : Recombinant human HDAC6 enzyme, Fluor de Lys®-SIRT2 deacetylase substrate (a fluorescently labeled acetylated peptide), Trichostatin A (control inhibitor), assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), developer solution.

  • Procedure :

    • A solution of the test compound is serially diluted in assay buffer.

    • Recombinant HDAC6 enzyme is added to the wells of a microplate containing the diluted compounds and incubated for a short period.

    • The fluorescently labeled substrate is added to initiate the enzymatic reaction.

    • The reaction is allowed to proceed for a defined time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).

    • The developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

    • The fluorescence intensity is measured using a microplate reader.

  • Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.

Kinase Selectivity Profiling using the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a widely used method for high-throughput kinase inhibitor profiling.[2]

  • Principle : The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP through a luciferase/luciferin reaction. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.[3]

  • Procedure :

    • Kinase Reaction : Set up kinase reactions in a multiwell plate containing the kinase, substrate, ATP, and the test inhibitor at various concentrations. Incubate at room temperature for a specified time (e.g., 60 minutes).

    • ATP Depletion : Add an equal volume of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[3]

    • ADP Detection : Add Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

    • Signal Measurement : Measure the luminescence using a plate-reading luminometer.

  • Data Analysis : The percentage of kinase inhibition is calculated relative to a vehicle control (e.g., DMSO). IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response model.

In-situ Kinase Profiling using KiNativ™

The KiNativ™ platform is a powerful chemoproteomic method for profiling kinase inhibitor targets directly in a cellular context.[4][5][6]

  • Principle : This method utilizes ATP- and ADP-biotin probes that covalently label a conserved lysine residue in the ATP-binding site of active kinases within a cell lysate. The extent of probe labeling is inversely proportional to the occupancy of the active site by an inhibitor. Labeled peptides are then enriched and quantified by mass spectrometry.

  • Procedure :

    • Cell Lysis and Inhibitor Treatment : Prepare cell lysates and treat them with the inhibitor of interest at various concentrations.

    • Probe Labeling : Add the ATP/ADP-biotin probe to the treated lysates. The probe will bind to and label the active sites of kinases that are not occupied by the inhibitor.

    • Proteolysis and Enrichment : Digest the proteome into peptides and enrich the biotin-labeled peptides using streptavidin affinity chromatography.

    • Mass Spectrometry Analysis : Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.

  • Data Analysis : The abundance of labeled peptides from each kinase is compared between inhibitor-treated and control samples to determine the percent inhibition for each kinase at different inhibitor concentrations, allowing for the generation of a comprehensive selectivity profile.

Visualizing Cellular Context and Experimental Design

To better understand the biological context of these inhibitors and the experimental approaches to their characterization, the following diagrams are provided.

G Experimental Workflow for Kinase Inhibitor Cross-Reactivity Profiling cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Data Analysis Compound Test Compound (3-Hydroxyisoxazole Derivative) Assay Kinase Panel Screening (e.g., ADP-Glo Assay) Compound->Assay KiNativ KiNativ™ Profiling Compound->KiNativ Control Control Inhibitor (e.g., Staurosporine) Control->Assay IC50 IC50 Determination Assay->IC50 Lysate Cell Lysate Preparation Lysate->KiNativ Selectivity Selectivity Profile Generation KiNativ->Selectivity IC50->Selectivity OffTarget Off-Target Identification Selectivity->OffTarget G Simplified HDAC6 Signaling Pathway HDAC6_Inhibitor 3-Hydroxyisoxazole HDAC6 Inhibitor HDAC6 HDAC6 HDAC6_Inhibitor->HDAC6 Inhibits Tubulin α-Tubulin HDAC6->Tubulin Deacetylates Hsp90 Hsp90 HDAC6->Hsp90 Deacetylates Cortactin Cortactin HDAC6->Cortactin Deacetylates Acetylated_Tubulin Acetylated α-Tubulin Acetylated_Hsp90 Acetylated Hsp90 Acetylated_Cortactin Acetylated Cortactin Microtubule_Stability Microtubule Stability Acetylated_Tubulin->Microtubule_Stability Protein_Folding Protein Folding & Stability Acetylated_Hsp90->Protein_Folding Cell_Motility Cell Motility Acetylated_Cortactin->Cell_Motility G Simplified p38 MAP Kinase Signaling Pathway Stress Cellular Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 Downstream Downstream Targets (e.g., MK2, ATF2) p38->Downstream BIRB796 BIRB 796 BIRB796->p38 Inhibits Inflammation Inflammation Downstream->Inflammation Apoptosis Apoptosis Downstream->Apoptosis Cell_Cycle Cell Cycle Control Downstream->Cell_Cycle

References

A Comparative Guide to Isoxazole Synthesis: Benchmarking Novel Routes Against Classical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its synthesis has been a subject of intense research, leading to the development of numerous synthetic routes. This guide provides a comprehensive comparison of classical and novel methods for isoxazole synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Key Synthetic Routes

The following table summarizes the key performance indicators for the synthetic routes discussed in this guide, offering a clear comparison of their efficiency and applicability.

MethodReagents & ConditionsYield (%)Key AdvantagesKey Disadvantages
Classical: Chalcone Cyclization Chalcone, Hydroxylamine Hydrochloride, Base (e.g., KOH, NaOH), Ethanol, Reflux60-85Readily available starting materials, operationally simple.Can produce byproducts like isoxazolines and oximes, purification can be challenging.[1][2]
Classical: Huisgen 1,3-Dipolar Cycloaddition Alkyne, Nitrile Oxide (often generated in situ), Organic SolventVariableHigh versatility, tolerates a wide range of functional groups.[3]Regioselectivity can be an issue with unsymmetrical alkynes, nitrile oxides can be unstable.
Novel: Copper(I)-Catalyzed Cycloaddition Terminal Alkyne, Aldehyde, Hydroxylamine, Copper(I) catalyst (e.g., CuI or Cu/CuSO4), aq. solvent68-95High regioselectivity for 3,5-disubstituted isoxazoles, one-pot procedure, mild conditions.[4][5]Limited to terminal alkynes.
Novel: AuCl₃-Catalyzed Cycloisomerization α,β-Acetylenic Oxime, 1 mol% AuCl₃, Dichloromethane, 30°Cup to 93High yields, mild conditions, applicable for 3-, 5-, and 3,5-disubstituted isoxazoles.[6][7]Requires synthesis of α,β-acetylenic oxime precursors.
Novel: Electrophilic Cyclization 2-Alkyn-1-one O-methyl oxime, ICl, Dichloromethane, rt74-99Excellent yields, very mild conditions, broad substrate scope, allows for synthesis of highly substituted isoxazoles (e.g., Valdecoxib).[8][9][10]Requires preparation of specific oxime precursors.
Novel: One-Pot Aqueous Synthesis 1,3-Diketone/β-ketoester, Hydroximoyl chloride, DIPEA, Water, rtup to 95Environmentally friendly (water as solvent), fast reaction times (1-2h), good for 3,4,5-trisubstituted isoxazoles.[11][12]Substrate scope may be more limited than other methods.

Experimental Protocols: A Detailed Look at Key Methodologies

Classical Method: Synthesis of Isoxazoles from Chalcones

This method involves the cyclocondensation of a chalcone with hydroxylamine hydrochloride in the presence of a base.

General Procedure: A mixture of the chalcone (10 mmol) and hydroxylamine hydrochloride (15 mmol) in ethanol (30 mL) is refluxed in the presence of an aqueous solution of a base like potassium hydroxide (40% solution, 5 mL) or sodium hydroxide (10% solution).[1][2] The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion (typically 6-12 hours), the reaction mixture is cooled and poured into crushed ice.[2] The resulting precipitate is filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol.[1][2]

Modern Adaptation of a Classical Method: One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

This procedure is a convenient, one-pot, three-step synthesis that leverages a regioselective copper(I)-catalyzed cycloaddition.

General Procedure: An aldehyde (20 mmol) is added to a solution of hydroxylamine hydrochloride (21 mmol) in a 1:1 mixture of t-BuOH:H₂O (80 mL).[4] Sodium hydroxide (21 mmol) is then added, and the mixture is stirred for 30 minutes at room temperature to form the aldoxime.[4] Chloramine-T trihydrate (21 mmol) is added in portions, followed by CuSO₄·5H₂O (0.6 mmol) and copper turnings.[4] The terminal alkyne (20 mmol) is then added, and the reaction is stirred at room temperature until completion. The product is typically collected by filtration and purified by passing through a short plug of silica gel.[4]

Novel Method: Electrophilic Cyclization for the Synthesis of Valdecoxib

This highly efficient method demonstrates the power of electrophilic cyclization for the synthesis of complex, medicinally relevant isoxazoles like the COX-2 inhibitor, Valdecoxib.[8][10][13]

Step 1: Synthesis of the O-methyl oxime The starting ynone, 1-(4-(methylsulfonyl)phenyl)-4-phenylbut-2-yn-1-one, is stirred with methoxylamine hydrochloride and pyridine in methanol at room temperature to yield the corresponding O-methyl oxime.[9][13]

Step 2: ICl-induced Cyclization The O-methyl oxime is dissolved in dichloromethane and treated with a solution of iodine monochloride (ICl) at room temperature.[9][10] This results in the formation of 4-iodo-5-methyl-3-phenylisoxazole in nearly quantitative yield.[13]

Step 3: Suzuki Cross-Coupling to Yield Valdecoxib The 4-iodoisoxazole intermediate is then subjected to Suzuki cross-coupling with (4-sulfamoylphenyl)boronic acid using a palladium catalyst (e.g., PdCl₂) and a base (e.g., KHCO₃) in a DMF/water mixture at 85°C.[10][13] This final step affords Valdecoxib in high yield.[13]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow and key differences between the classical and novel synthetic strategies.

classical_vs_novel_isoxazole_synthesis cluster_classical Classical Synthesis cluster_novel Novel Synthesis (Electrophilic Cyclization) chalcone Chalcone isoxazole_classical 3,5-Disubstituted Isoxazole chalcone->isoxazole_classical Base, Reflux hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->isoxazole_classical ynone 2-Alkyn-1-one oxime O-methyl oxime ynone->oxime methoxylamine Methoxylamine Hydrochloride methoxylamine->oxime iodoisoxazole 4-Iodoisoxazole oxime->iodoisoxazole icl ICl icl->iodoisoxazole Electrophilic Cyclization final_isoxazole 3,4,5-Trisubstituted Isoxazole iodoisoxazole->final_isoxazole Pd-catalyzed Cross-Coupling boronic_acid Boronic Acid Derivative boronic_acid->final_isoxazole

Caption: Comparison of a classical and a novel synthetic workflow for isoxazoles.

one_pot_synthesis_workflow title One-Pot Copper-Catalyzed Isoxazole Synthesis aldehyde Aldehyde aldoxime Aldoxime Formation aldehyde->aldoxime hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->aldoxime + NaOH nitrile_oxide In situ Nitrile Oxide Generation aldoxime->nitrile_oxide + Chloramine-T cycloaddition Copper-Catalyzed [3+2] Cycloaddition nitrile_oxide->cycloaddition alkyne Terminal Alkyne alkyne->cycloaddition + Cu(I) catalyst isoxazole 3,5-Disubstituted Isoxazole cycloaddition->isoxazole

Caption: Workflow for the one-pot copper-catalyzed synthesis of isoxazoles.

Conclusion

The synthesis of isoxazoles has evolved significantly from classical condensation and cycloaddition reactions to highly efficient and selective modern methodologies. While classical methods remain valuable for their simplicity and the use of readily available starting materials, novel techniques such as metal-catalyzed reactions and electrophilic cyclizations offer superior yields, milder reaction conditions, and greater control over substitution patterns. The choice of synthetic route will ultimately depend on the specific target molecule, desired substitution pattern, and the resources available. This guide provides a starting point for researchers to navigate the diverse landscape of isoxazole synthesis and select the optimal path for their research endeavors.

References

Safety Operating Guide

Navigating the Disposal of 1,2-Oxazol-3-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For laboratory professionals, including researchers, scientists, and drug development experts, handling specialized compounds like 1,2-Oxazol-3-ol necessitates clear and reliable disposal procedures. This guide offers a comprehensive framework for the safe disposal of this compound, focusing on immediate safety protocols and logistical planning in accordance with standard laboratory practices.

Hazard Profile and Safety Recommendations

Quantitative Data Summary

For the safe handling and disposal of this compound, the following table summarizes key safety and waste management parameters based on general laboratory chemical waste guidelines.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coat.[4]
Handling Area Well-ventilated area or chemical fume hood.[4]
Waste Container Type Designated, leak-proof, and chemically compatible container.[4]
Container Fill Capacity Do not exceed 90% of the container volume.[5]
Waste Segregation Segregate from incompatible materials such as acids, bases, and oxidizers.[4]
Spill Containment Use inert absorbent material (e.g., vermiculite, sand).[4]
Disposal Method Treat as hazardous waste; do not dispose down the drain.[4][6]
Final Disposal Through a licensed hazardous waste disposal contractor or institutional EHS.[1][2][5]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Adherence to a systematic protocol is essential for ensuring safety and regulatory compliance.

1. Waste Identification and Characterization:

  • Methodology: Before initiating disposal, it is crucial to characterize the waste stream containing this compound. This involves identifying all chemical constituents in the waste mixture.[5] An inventory of all chemicals, solvents, and reagents present in the waste container should be documented. It is also important to estimate the approximate concentration of each component.

2. Waste Segregation and Collection:

  • Procedure: Collect waste containing this compound in a designated, chemically compatible, and leak-proof container.[4] To prevent potentially hazardous reactions, this waste stream should be segregated from other chemical wastes, particularly acids, bases, and strong oxidizing agents.[4] The container must be kept tightly closed when not in use.[7]

3. Labeling and Storage:

  • Procedure: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound," along with any other constituents in the mixture.[5] Store the container in a designated satellite accumulation area until it is ready for pickup.

4. Spill and Emergency Procedures:

  • In Case of a Spill: In the event of a spill, evacuate non-essential personnel from the area and ensure adequate ventilation.[4] Contain the spill using an inert absorbent material such as vermiculite or sand.[4] The collected absorbent material must also be disposed of as hazardous waste. Report the incident to your laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.

5. Final Disposal:

  • Procedure: Once the waste container is full (not exceeding 90% capacity) or ready for disposal, a hazardous waste pickup request should be submitted to your institution's EHS office.[5][6] The EHS department will then coordinate with a licensed hazardous waste contractor for proper disposal in accordance with federal, state, and local regulations.[1][2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation & Collection cluster_1 Interim Storage & Labeling cluster_2 Final Disposal A Generate this compound Waste B Characterize Waste Stream (Identify all constituents) A->B C Select Chemically Compatible Container B->C D Collect Waste in Designated Container C->D E Label Container: 'Hazardous Waste' & Chemical Names D->E F Store in Satellite Accumulation Area E->F G Keep Container Closed F->G H Container Full (<=90%) or Ready for Disposal G->H I Submit Pickup Request to EHS H->I J Disposal by Licensed Hazardous Waste Contractor I->J

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1,2-Oxazol-3-OL

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of 1,2-Oxazol-3-OL. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document is based on safety profiles of structurally similar compounds and established best practices for laboratory chemical handling. It is imperative to treat this compound with a high degree of caution, assuming it may possess significant hazards.

Hazard Assessment and Precautionary Measures

Based on data from analogous compounds, this compound should be handled as a potentially hazardous substance. The primary concerns include flammability, as well as potential irritation to the skin and eyes.[1][2] Inhalation or ingestion may also be harmful.[3][4] Therefore, stringent adherence to safety protocols is essential.

Summary of Potential Hazards:

Hazard CategoryPotential ManifestationRecommended Precautions
Flammability May be a flammable solid and could form explosive mixtures with air. Vapors may travel to an ignition source and flash back.[1][5]Keep away from open flames, hot surfaces, and sources of ignition. Use spark-proof tools and explosion-proof equipment.[1]
Skin and Eye Contact May cause skin irritation and serious eye irritation or damage.[2][4][6]Wear appropriate protective gloves, clothing, and eye/face protection.[1]
Inhalation May cause respiratory irritation.[4][7]Handle in a well-ventilated area, preferably within a certified chemical fume hood.[6][8]
Ingestion May be harmful or fatal if swallowed.[3][7][9]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Recommended Personal Protective Equipment:

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles and a face shield.[6]To protect against potential splashes that could cause severe eye damage.[6]
Skin Protection - Gloves Chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately after use.[6]To prevent skin contact.
Skin Protection - Lab Coat A flame-resistant lab coat should be worn.[6]To prevent skin contact and protect against potential flammability.[6]
Respiratory Protection All handling should be conducted in a certified chemical fume hood. If work outside a fume hood is unavoidable and there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge should be used.[1][6]To prevent inhalation of potentially harmful vapors or aerosols.[6]

Operational Plan: Step-by-Step Handling Protocol

Adherence to strict operational procedures is critical for the safe handling of this compound.

Step 1: Preparation and Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.[6]

Step 2: Donning Personal Protective Equipment (PPE)

  • Before handling the compound, put on all required PPE as detailed in the table above.

Step 3: Chemical Handling

  • Avoid direct contact with skin, eyes, and clothing.[6]

  • Prevent the formation of dust and aerosols.[6]

  • Use spark-proof tools and equipment to prevent ignition.[1]

Step 4: Post-Handling and Decontamination

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[3]

  • Decontaminate all work surfaces and equipment.

  • Properly doff and dispose of single-use PPE. Reusable PPE should be cleaned according to the manufacturer's instructions.[10]

Disposal Plan

The disposal of this compound and its containers must be treated as hazardous waste and managed in accordance with all local, state, and federal regulations.

Waste Characterization and Segregation:

  • Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical (e.g., gloves, wipes, pipette tips) must be disposed of as hazardous waste.

Spill Management Protocol:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[6]

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like paper towels.[6]

  • Collect: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, labeled container for hazardous waste disposal.[1][6]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[6]

Workflow and Decision Making

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal Phase cluster_spill Spill Response A Hazard Assessment & Review of SDS/Safety Info B Verify Functioning Engineering Controls (Fume Hood, Eyewash) A->B C Gather Required PPE B->C D Don PPE C->D E Handle this compound in Fume Hood D->E F Perform Experiment E->F G Segregate Waste at Point of Generation F->G K Store Hazardous Waste in Designated Area G->K H Decontaminate Work Area & Equipment I Doff and Dispose of PPE H->I J Wash Hands Thoroughly I->J M M J->M End of Process L Arrange for Licensed Waste Disposal K->L L->M S1 Spill Occurs S2 Evacuate & Ventilate S1->S2 S3 Contain with Inert Material S2->S3 S4 Collect & Dispose as Hazardous Waste S3->S4 S5 Decontaminate Area S4->S5

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Oxazol-3-OL
Reactant of Route 2
1,2-Oxazol-3-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.